1-Ethynyl-1-Methoxycyclopentane: Structural Properties, Synthesis, and Applications in Drug Discovery
As a Senior Application Scientist, I frequently encounter building blocks that bridge the gap between fundamental organometallic methodology and advanced medicinal chemistry. 1-Ethynyl-1-methoxycyclopentane is one such m...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter building blocks that bridge the gap between fundamental organometallic methodology and advanced medicinal chemistry. 1-Ethynyl-1-methoxycyclopentane is one such molecule. Characterized by its rigid cyclopentyl core, a sterically hindered tertiary ether, and a highly reactive terminal alkyne, this compound is a versatile linchpin in modern synthetic workflows.
This technical guide bypasses generic overviews to provide a deep, mechanistic analysis of 1-ethynyl-1-methoxycyclopentane. We will explore its physicochemical properties, detail a self-validating synthetic protocol, and examine its critical role in the development of novel immunotherapies.
Chemical Identity & Structural Properties
At its core, 1-ethynyl-1-methoxycyclopentane is a tertiary propargylic ether. The juxtaposition of the electron-rich methoxy group and the electron-withdrawing alkyne on the same tertiary carbon dictates its unique reactivity profile, particularly its propensity to form metal-allenylidene intermediates under transition metal catalysis[1].
Table 1: Physicochemical and Structural Parameters
The synthesis of 1-ethynyl-1-methoxycyclopentane relies on a two-stage sequence: the nucleophilic ethynylation of cyclopentanone, followed by a sterically demanding Williamson etherification.
Figure 1: Two-step synthetic workflow for 1-ethynyl-1-methoxycyclopentane.
Self-Validating Experimental Protocol
In my experience overseeing scale-up campaigns, the etherification of tertiary alcohols is notoriously prone to poor yields due to steric hindrance and competing elimination reactions. The following protocol is engineered with embedded causality and self-validating checkpoints to ensure high fidelity.
Phase 1: Ethynylation of Cyclopentanone
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous tetrahydrofuran (THF) (50 mL) and cool to 0 °C.
Causality: Sodium acetylide acts as a powerful carbon nucleophile. Maintaining 0 °C is critical to suppress the competing base-catalyzed aldol condensation of cyclopentanone.
Reaction: Introduce cyclopentanone (1.0 equiv) dropwise over 15 minutes. Stir for 2 hours at room temperature.
Quenching: Carefully quench with saturated aqueous NH₄Cl.
Causality: NH₄Cl provides a mild proton source to neutralize the intermediate alkoxide without causing acid-catalyzed dehydration of the resulting tertiary alcohol.
Validation Checkpoint: Extract with ethyl acetate and concentrate. Confirm the intermediate (1-ethynylcyclopentanol) via FTIR. The protocol is validated if the spectrum shows a strong, broad O-H stretch at ~3300 cm⁻¹ overlapping with a sharp terminal alkyne C-H stretch at 3310 cm⁻¹.
Phase 2: Williamson Etherification
Deprotonation: Dissolve the crude 1-ethynylcyclopentanol in anhydrous THF (40 mL) at 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in portions.
Causality: The tertiary alcohol is sterically hindered and weakly acidic. NaH ensures irreversible, quantitative deprotonation to the alkoxide, driving the equilibrium forward.
Causality: MeI is a highly electrophilic, unhindered methylating agent. This lack of steric bulk is essential to overcome the hindered environment of the tertiary cyclopentyl alkoxide.
Reaction: Warm to room temperature and stir for 4 hours.
Validation Checkpoint (System Closure): Monitor via TLC (9:1 Hexane:EtOAc). The reaction is complete when the polar alcohol spot disappears. Following aqueous workup and silica gel purification, final confirmation via GC-MS must show the molecular ion peak at m/z 124.18[2][3]. The disappearance of the broad O-H stretch in FTIR confirms successful etherification without alkyne degradation.
Applications in Drug Discovery: cGAS Inhibitors
The most prominent contemporary application of 1-ethynyl-1-methoxycyclopentane is its use as a structural building block in the synthesis of cGAS (cyclic GMP-AMP synthase) inhibitors [4].
The cGAS-STING pathway is a fundamental component of the innate immune system, acting as a pattern recognition receptor (PRR) network for cytosolic double-stranded DNA[4]. Upon binding dsDNA, cGAS catalyzes the formation of 2'3'-cGAMP, which subsequently activates STING, leading to the transcription of type I interferons[4]. While crucial for antiviral defense, aberrant cGAS activation drives severe autoimmune pathologies, including systemic lupus erythematosus (SLE)[4].
Figure 2: cGAS-STING signaling pathway and targeted inhibition mechanism.
Recent patent literature highlights the integration of 1-ethynyl-1-methoxycyclopentane into substituted pyrrolidine-2-carboxylic acid derivatives to formulate potent cGAS inhibitors[4]. From a rational drug design perspective, this molecule serves two distinct purposes:
Synthetic Handle: The terminal alkyne acts as an ideal handle for late-stage cross-coupling (e.g., Sonogashira reactions) to pyridine or pyrrolidine cores[4].
Pharmacophore Optimization: The methoxycyclopentyl moiety provides a rigid, lipophilic domain that optimally occupies the hydrophobic binding pocket of the cGAS active site, enhancing both inhibitor potency and selectivity[4].
Advanced Reactivity: Propargylic Substitution
Beyond medicinal chemistry, tertiary propargylic ethers like 1-ethynyl-1-methoxycyclopentane are highly valued in organometallic synthesis[1]. They serve as premier electrophiles in transition metal-catalyzed propargylic substitution reactions[1].
Under ruthenium or copper catalysis, the methoxy group undergoes ionization to generate a reactive metal-allenylidene intermediate[1]. This intermediate acts as a powerful electrophile, susceptible to attack by various N-, O-, or C-centered nucleophiles. This methodology allows synthetic chemists to achieve the enantioselective construction of complex chiral architectures, bypassing the limitations of traditional SN1/SN2 pathways at tertiary carbon centers[1].
References
[3] PubChemLite - 1-ethynyl-1-methoxycyclopentane (C8H12O). uni.lu. Available at:
[2] 1-Ethynyl-1-methoxycyclopentane | 118804-12-9. Sigma-Aldrich. Available at:
[1] Enantioselective propargylic substitution reactions via transition metal–allenylidene complexes as key intermediates. snnu.edu.cn. Available at:
[4] SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS. Justia Patents. Available at:
An In-depth Technical Guide to 1-Ethynyl-1-methoxycyclopentane and its Analog, CAS 5240-36-8
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-ethynyl-1-methoxycyclopentane, a molecule of interest in synthetic and medicinal chemistry. Due...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-ethynyl-1-methoxycyclopentane, a molecule of interest in synthetic and medicinal chemistry. Due to the limited publicly available data for this specific compound, this guide will also draw upon data from its close structural analog, 1-ethynyl-1-methoxycyclohexane (CAS 5240-36-8), to provide a more complete understanding of its potential properties and applications.
Introduction and Clarification of Analogs
The chemical structure of interest is 1-ethynyl-1-methoxycyclopentane. It is important to note that the CAS number 5240-36-8 is assigned to the cyclohexane analog, 1-ethynyl-1-methoxycyclohexane[1][2][3]. The CAS number for 1-ethynyl-1-methoxycyclopentane is 118804-12-9[4]. Both molecules belong to the class of tertiary propargyl ethers, which are valuable building blocks in organic synthesis.
The core structure consists of a cycloalkane ring bearing both an ethynyl (-C≡CH) and a methoxy (-OCH₃) group on the same tertiary carbon. The ethynyl group, with its linear geometry and high electron density, serves as a versatile handle for a variety of chemical transformations, including "click chemistry," Sonogashira coupling, and other cross-coupling reactions[5][6]. The methoxy group can influence the molecule's polarity, solubility, and metabolic stability, and is a common feature in many approved drugs[7][8]. The unique combination of these functional groups makes these compounds attractive scaffolds in drug discovery and materials science[6][9].
Proposed Synthesis
The synthesis of 1-ethynyl-1-methoxycyclopentane can be envisioned through a two-step sequence starting from cyclopentanone: a Favorskii reaction to introduce the ethynyl group, followed by an etherification to install the methoxy group.
Step 1: Favorskii Reaction for the Synthesis of 1-Ethynylcyclopentan-1-ol
The Favorskii reaction is a well-established method for the nucleophilic addition of a terminal alkyne to a carbonyl group under basic conditions, yielding a propargylic alcohol[10][11][12]. In this case, acetylene is reacted with cyclopentanone to form 1-ethynylcyclopentan-1-ol.
Reaction Mechanism:
A strong base deprotonates acetylene to form a nucleophilic acetylide anion. This anion then attacks the electrophilic carbonyl carbon of cyclopentanone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol[11][12].
Caption: Proposed reaction mechanism for the synthesis of 1-ethynylcyclopentan-1-ol via the Favorskii reaction.
Experimental Protocol (Adapted from similar procedures[5][13]):
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet tube, add a solution of potassium hydroxide in a suitable solvent like liquid ammonia or DMSO.
Cool the reaction mixture to -10 °C.
Bubble purified acetylene gas through the solution for a specified period to ensure the formation of the potassium acetylide.
Slowly add a solution of cyclopentanone in an appropriate solvent to the reaction mixture, maintaining the temperature.
Allow the reaction to stir for several hours until completion, which can be monitored by thin-layer chromatography.
Quench the reaction by carefully adding an aqueous solution of ammonium chloride.
Extract the product with a suitable organic solvent (e.g., diethyl ether).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography to obtain 1-ethynylcyclopentan-1-ol.
Step 2: Williamson Ether Synthesis for 1-Ethynyl-1-methoxycyclopentane
The resulting tertiary alcohol can be converted to the corresponding methyl ether via a Williamson ether synthesis.
Reaction Mechanism:
The alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide. This alkoxide then acts as a nucleophile and attacks an electrophilic methylating agent (e.g., methyl iodide or dimethyl sulfate) in an Sₙ2 reaction to form the ether.
Tertiary Propargylic Ether: Functional Group Architecture & Utility
This guide provides a comprehensive technical analysis of the Tertiary Propargylic Ether functional group. It is structured to serve as a reference for synthetic planning and medicinal chemistry optimization, moving beyo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical analysis of the Tertiary Propargylic Ether functional group. It is structured to serve as a reference for synthetic planning and medicinal chemistry optimization, moving beyond basic textbook definitions to explore the nuance of reactivity, stability, and application.
Executive Technical Summary
The Tertiary Propargylic Ether (TPE) is a structural motif characterized by an ether linkage (
) attached to a fully substituted propargylic carbon (). Its general formula is , where and are non-hydrogen substituents.
Unlike their primary or secondary counterparts, TPEs possess a unique "push-pull" reactivity profile:
Steric Congestion: The tertiary center inhibits
attack and standard metabolic dealkylation.
Electronic Lability: The adjacent alkyne system can stabilize a carbocation (propargylium ion), making the ether linkage acid-sensitive (
/E1 pathways) yet highly valuable for specific rearrangements (e.g., Saucy-Marbet).
Geometric Rigidity: The linear alkyne acts as a rigid spacer in drug design, while the quaternary center restricts conformational freedom, potentially locking bioactive conformations.
Structural & Electronic Characteristics[1]
Electronic Stabilization & Cation Formation
The defining feature of the TPE is the propensity of the C-O bond to ionize under acidic conditions. The resulting tertiary propargylic cation is stabilized by resonance with the alkyne
-system.
Resonance Hybrid:
Consequence: This stabilization makes TPEs significantly more acid-labile than standard tertiary ethers (like MTBE). In the presence of Lewis acids (e.g.,
) or Brønsted acids, the ether oxygen acts as a leaving group, generating the cation which can be trapped by nucleophiles (Nicholas Reaction context) or eliminate to form enynes.
Physicochemical Parameters
Parameter
Value / Characteristic
Impact on Design
Bond Angle ()
~180° (Linear)
Provides a rigid vector for pharmacophore placement.
Hybridization
(Ether C) - (Alkyne)
The center exerts an electron-withdrawing inductive effect (-I), lowering the of the ether oxygen relative to aliphatic ethers.
Metabolic Stability
High (at propargylic C)
The quaternary center () blocks Cytochrome P450 -hydroxylation, a common clearance pathway for primary/secondary ethers.
Lipophilicity
Moderate to High
Addition of alkyl groups () increases logP, aiding membrane permeability.
Synthesis Architectures
Constructing the TPE motif requires bypassing the elimination side-reactions common to tertiary electrophiles.
Strategic Decision Matrix
The choice of synthesis method depends heavily on the substrate's sensitivity to acid and the availability of the precursor.
Caption: Decision tree for selecting the optimal synthetic pathway based on precursor availability and substrate stability.
The Nicholas Reaction (The "Gold Standard")
For sterically demanding or acid-sensitive substrates, the Nicholas reaction is the most robust method. It utilizes dicobalt octacarbonyl
Mechanism: The Cobalt cluster donates electron density into the propargylic position, stabilizing the cation to such an extent that it can be generated even with weak nucleophiles.
Protocol Validity: The formation of a deep red complex serves as a self-validating visual indicator of successful protection.
Gold(I)-Catalyzed Etherification
Modern methods utilize Gold(I) catalysts (e.g.,
) to activate the alkyne or the leaving group (OH) of a tertiary alcohol, facilitating attack by an alcohol () under mild conditions. This avoids the stoichiometric waste of the Nicholas reaction.
Reactivity Profile & Rearrangements
The Saucy-Marbet Rearrangement
One of the most powerful applications of TPEs (specifically propargylic vinyl ethers) is the Saucy-Marbet rearrangement. This [3,3]-sigmatropic rearrangement converts the ether into an allene-carbonyl system.
Utility: It transfers chirality from the propargylic center to the allene axis (or adjacent carbon), allowing for the stereoselective synthesis of complex scaffolds.
Caption: Mechanistic flow of the Saucy-Marbet rearrangement, converting a propargylic ether to an allenyl carbonyl.
Acidic Cleavage (Stability Warning)
Researchers must be cautious during deprotection steps elsewhere in a molecule.
Risk: Treatment with TFA or HBr can cleave the TPE.
Mitigation: If the TPE is the target pharmacophore, avoid strong acidic media (
) for extended periods. Use basic or oxidative workups where possible.
Experimental Protocols
Protocol A: Nicholas Reaction Etherification
Primary Application: Synthesis of complex TPEs where
fails.
Complexation: Dissolve the tertiary propargylic alcohol (1.0 equiv) in dry
under . Add (1.05 equiv). Stir at RT until gas evolution () ceases and the solution turns deep red (approx. 1-2 h).
Check: TLC will show a new, less polar red spot.
Substitution: Cool to
. Add the nucleophilic alcohol (2-5 equiv) followed by (1.1 equiv) dropwise.
Mechanistic Note: The acid generates the stabilized cation; the alcohol traps it.
Decomplexation: Quench with saturated
. Extract with DCM. To the organic layer, add Iodine (, 3 equiv) or Cerium Ammonium Nitrate (CAN) to decompose the cobalt cluster.[2]
Endpoint: The deep red color fades to the color of the free organic layer (usually yellow/colorless).
Primary Application: Validating the stability of the TPE against oxidative metabolism.
Preparation: Prepare a 10 mM stock of the TPE test compound in DMSO.
Incubation: Dilute to 1
in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg protein/mL). Pre-incubate at for 5 min.
Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).
Sampling: Aliquot at t = 0, 15, 30, 60 min. Quench immediately with ice-cold Acetonitrile (containing internal standard).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .
Success Metric: A
min indicates the quaternary center is effectively blocking metabolic -oxidation.
Applications in Drug Discovery[1][4][5]
The "Metabolic Shield" Strategy
In medicinal chemistry, ether linkages are often metabolic liabilities due to O-dealkylation initiated by
-carbon oxidation.
Problem: Primary/Secondary ethers (
) are rapidly oxidized to hemiacetals, which collapse to release the alcohol and aldehyde.
TPE Solution: The tertiary propargylic carbon has zero
-hydrogens. This renders the carbon oxidation pathway impossible at that site. The primary metabolic route is shifted to the distal alkyne (forming a reactive ketene/oxirene, which can be toxic) or the other side of the ether linkage.
Design Tip: Ensure the
group on the other side of the oxygen () is also metabolically robust (e.g., aryl or fluorinated alkyl) for maximum stability.
Covalent Inhibition (Warheads)
Terminal TPEs (
) can act as "Clickable" warheads or electrophiles for cysteine targeting if activated by adjacent electron-withdrawing groups.
References
Nicholas Reaction Mechanism & Scope
Teobald, B. J. (2002). "The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis."[1][2][3] Tetrahedron, 58(21), 4133-4170.
Saucy-Marbet Rearrangement
Saucy, G., & Marbet, R. (1967). "Über die Reaktion von tertiären Vinylcarbinolen mit Isopropenyläther: Eine neue Methode zur Herstellung von γ,δ-ungesättigten Ketonen." Helvetica Chimica Acta, 50(7), 2091-2100.
Metabolic Stability of Propargylic Linkers
Anderson, A. C., et al. (2013). "Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates." Antimicrobial Agents and Chemotherapy, 57(12), 6205-6212.
Gold-Catalyzed Etherification
Bogenstätter, M., et al. (2019).[4] "Synthesis of propargylic ethers by gold-mediated reaction of terminal alkynes with acetals." Chemical and Pharmaceutical Bulletin, 67(8), 872-876.[4]
Chemo-Stability Profiling: 1-Ethynyl-1-methoxycyclopentane vs. 1-Ethynylcyclopentanol
Executive Technical Summary In the synthesis of complex pharmacophores—particularly steroids and agrochemicals—the choice between 1-ethynylcyclopentanol (ECP) and its methyl ether derivative, 1-ethynyl-1-methoxycyclopent...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Technical Summary
In the synthesis of complex pharmacophores—particularly steroids and agrochemicals—the choice between 1-ethynylcyclopentanol (ECP) and its methyl ether derivative, 1-ethynyl-1-methoxycyclopentane (EMCP) , is often a decision between reactivity and stability .
While ECP serves as a versatile nucleophile via its terminal alkyne, its tertiary hydroxyl group creates significant vulnerability to acid-catalyzed degradation (Rupe rearrangement). EMCP functions as a robust "capped" equivalent, offering superior stability in acidic media and preventing catalyst poisoning in transition-metal-mediated couplings (e.g., Sonogashira or Negishi).
Understanding the electronic differences between the free hydroxyl and the methyl ether is critical for predicting reaction outcomes.
Comparative Properties Table
Property
1-Ethynylcyclopentanol (ECP)
1-Ethynyl-1-methoxycyclopentane (EMCP)
CAS Number
17356-19-3
118804-12-9
Molecular Weight
110.15 g/mol
124.18 g/mol
Physical State
Low-melting solid / Viscous liquid
Colorless Liquid
Boiling Point
156–159 °C
~140–145 °C (Predicted)
LogP (Lipophilicity)
~1.1 (Moderate)
~2.3 (High)
H-Bonding
Donor & Acceptor
Acceptor Only
Electronic Effect
Hydroxyl (-OH) destabilizes carbocation via leaving group ability ()
Methoxy (-OMe) stabilizes carbocation but is a poor leaving group
Stability & Reactivity Analysis
Acid Sensitivity: The Rupe Rearrangement
The most critical instability factor for ECP is its susceptibility to the Rupe Rearrangement . In the presence of acids (even weak acids like silica gel during purification), tertiary propargylic alcohols undergo dehydration and rearrangement to form
-unsaturated ketones (1-acetyl-1-cyclopentene).
ECP Behavior: Protonation of the -OH group leads to water loss, forming a tertiary carbocation. This intermediate rapidly rearranges.
EMCP Behavior: The methyl ether is significantly more resistant to protonation and subsequent elimination of methanol. It requires stronger Lewis acids (e.g.,
) to cleave the ether bond.
Mechanism of Degradation (Rupe vs. Stability)
The following diagram illustrates why ECP is unstable in acid compared to the relative inertness of EMCP.
Figure 1: Comparative acid degradation pathways. ECP undergoes irreversible rearrangement to the enone, while EMCP remains kinetically stable.
Metal-Catalyzed Coupling Stability
In reactions like the Sonogashira coupling :
ECP: The free hydroxyl group can coordinate to Pd or Cu catalysts, potentially poisoning the catalyst or promoting oxidative homocoupling (Glaser coupling) over the desired cross-coupling.
EMCP: The methoxy group provides steric bulk and lacks an acidic proton (on the oxygen), preventing alkoxide formation and ensuring the reaction occurs exclusively at the terminal alkyne.
Synthesis & Transformation Protocols
For researchers requiring the stability of EMCP, the following methylation protocol is the industry standard for high-yield conversion from ECP.
Synthesis Workflow (ECP
EMCP)
Figure 2: Step-wise methylation protocol for stabilizing ECP.
Detailed Experimental Protocol: Methylation of ECP
Objective: Synthesis of 1-ethynyl-1-methoxycyclopentane to prevent Rupe rearrangement during downstream processing.
Reagents:
1-Ethynylcyclopentanol (1.0 eq)
Sodium Hydride (60% dispersion in oil) (1.2 eq)
Iodomethane (MeI) (1.5 eq)
THF (Anhydrous) or DMF
Procedure:
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.
Solubilization: Dissolve 1-ethynylcyclopentanol in anhydrous THF (0.5 M concentration). Cool to 0°C.
Deprotonation: Add NaH portion-wise. Caution: Hydrogen gas evolution. Stir for 30 minutes at 0°C to ensure complete formation of the alkoxide.
Alkylation: Add Iodomethane dropwise via syringe. The solution may become slightly cloudy.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Silica; Hexane/EtOAc 9:1). ECP (
) should disappear; EMCP () will appear.
Workup: Quench carefully with saturated
. Extract with Diethyl Ether ().[4] Wash combined organics with Brine. Dry over .
Purification: Concentrate under reduced pressure. Purify via vacuum distillation (volatile product) or flash chromatography on basic alumina (to prevent acid hydrolysis).
References
Fisher Scientific. (2025).[5] Safety Data Sheet: 1-Ethynylcyclopentanol. Retrieved from
Rupe, H., & Kambli, E. (1926). Die Umlagerung von Acetylen-carbinolen. Helvetica Chimica Acta.[6][7] (Foundational citation for Rupe Rearrangement mechanism).
Organic Reactions. (2023). The Meyer–Schuster Rearrangement.[8][9][10] Retrieved from
PubChem. (2025).[1] Compound Summary: 1-Ethynylcyclopentanol (CID 87074).[1] National Library of Medicine. Retrieved from
Sigma-Aldrich. (2025).[5] Product Specification: 1-Ethynyl-1-methoxycyclopentane. Retrieved from
Technical Guide: Solubility Profile and Solvent Compatibility of 1-Ethynyl-1-methoxycyclopentane
Executive Summary 1-Ethynyl-1-methoxycyclopentane (CAS: 118804-12-9) is a tertiary propargylic ether widely utilized as a synthetic intermediate in the construction of complex pharmaceutical scaffolds, particularly in th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Ethynyl-1-methoxycyclopentane (CAS: 118804-12-9) is a tertiary propargylic ether widely utilized as a synthetic intermediate in the construction of complex pharmaceutical scaffolds, particularly in the synthesis of cyclopentyl-based NMDA receptor antagonists and steroid analogs.
Unlike simple ethers, this molecule possesses a unique duality: a lipophilic cyclopentyl core and a reactive terminal alkyne. Its solubility profile is dictated by the absence of strong hydrogen bond donors and the steric bulk of the tertiary carbon. This guide provides a definitive analysis of its solubility, grounded in Hansen Solubility Parameters (HSP), and establishes critical protocols for handling its acid-sensitive propargylic ether motif.
Physicochemical Profile & Structural Analysis
To predict solubility behavior accurately, we must first deconstruct the molecular architecture.
Property
Value / Characteristic
Implication for Solubility
Molecular Formula
C₈H₁₂O
Low molecular weight facilitates miscibility in organic solvents.
Molecular Weight
124.18 g/mol
High volatility; amenable to GC analysis and distillation.
LogP (Predicted)
~2.3 - 2.6
Lipophilic. Highly soluble in non-polar and moderately polar solvents. Poor water solubility.[1]
H-Bond Donor
1 (Weak, Alkyne C-H)
The terminal alkyne proton is weakly acidic (pKa ~25), allowing interaction with strong bases but contributing little to aqueous solubility.
H-Bond Acceptor
1 (Ether Oxygen)
Enables solubility in alcohols and chlorinated solvents via dipole interactions.
Physical State
Liquid (at STP)
Miscible with many solvents rather than requiring energy to break a crystal lattice.
Structural Causality
The methoxy group at the C1 position creates a tertiary propargylic ether . This steric crowding shields the oxygen atom, reducing its Lewis basicity compared to linear ethers (like diethyl ether). Consequently, while it remains soluble in polar aprotic solvents, it is less prone to forming tight solvation shells, increasing its compatibility with non-polar hydrocarbons like Hexane and Toluene.
Solubility in Organic Solvents[1][2]
The following data categorizes solvent compatibility based on experimental precedence in synthetic literature and dielectric constant analysis.
Solvent Compatibility Matrix
Solvent Class
Representative Solvents
Solubility Rating
Operational Notes
Non-Polar Hydrocarbons
Hexane, Pentane, Cyclohexane
High / Miscible
Ideal for extraction and column chromatography. Low boiling points facilitate product isolation.
Aromatic Hydrocarbons
Toluene, Benzene, Xylene
High / Miscible
Excellent for high-temperature reactions (e.g., Sonogashira coupling).
Chlorinated Solvents
Dichloromethane (DCM), Chloroform
High / Miscible
Caution: Acidic impurities in Chloroform (HCl) can catalyze propargylic rearrangement. Use base-stabilized CDCl₃ for NMR.
Polar Aprotic
THF, Diethyl Ether, Ethyl Acetate
High / Miscible
Preferred solvents for lithiation/alkylation reactions.
Polar Protic
Methanol, Ethanol, Isopropanol
Soluble
Soluble, but nucleophilic attack is possible under acidic catalysis.
Aqueous
Water, Brine
Insoluble
Used as the immiscible phase in biphasic workups.
The Acid Sensitivity Warning (Critical)
Expert Insight: The solubility of 1-ethynyl-1-methoxycyclopentane cannot be decoupled from its chemical stability. Propargylic ethers are prone to Meyer-Schuster rearrangement or hydrolysis to enones under acidic conditions.
Rule: Avoid dissolving in unbuffered acidic media.
Stabilization: When using Chloroform or DCM for storage, add trace triethylamine (0.1% v/v) or store over basic alumina to neutralize adventitious acid.
To provide a robust model for solvent selection beyond trial-and-error, we apply the Hansen Solubility Parameter system. The total solubility parameter (
) is decomposed into Dispersion (), Polarity (), and Hydrogen Bonding () forces.
Estimated HSP Values for 1-Ethynyl-1-methoxycyclopentane
Calculated via Van Krevelen Group Contribution Method:
(Dispersion): ~16.5 MPa (Driven by the cyclopentyl ring)
) < 8.0 relative to the solute are generally considered good solvents.
Why Toluene works: Toluene (
: 18.0, : 1.4, : 2.0) aligns closely with the high dispersion and low polarity of the cyclopentyl core.
Why Water fails: Water (
: 42.3) creates a massive mismatch, resulting in a large and phase separation.
Experimental Protocols
Gravimetric Solubility Determination (Standard)
For validating solubility limits in novel solvent systems.
Preparation: Dry a 20 mL scintillation vial and weigh it (
).
Saturation: Add 2.0 mL of the target solvent to the vial.
Addition: Add 1-ethynyl-1-methoxycyclopentane dropwise with varying agitation (vortexing) at 25°C until a persistent cloudiness or phase separation is observed (the "cloud point").
Note: Since the compound is a liquid, "solubility" often refers to miscibility. If >1 mL dissolves without phase separation, it is considered miscible.
Equilibration: Agitate for 4 hours at controlled temperature.
Sampling: If phase separation occurs, centrifuge to separate layers. Remove a known volume (
) of the saturated solvent phase.
Evaporation: Evaporate the solvent under a gentle stream of nitrogen (do not use heat >30°C due to volatility).
Measurement: Weigh the vial + residue (
).
Concentration (
) = .
Purification Workflow
Because of its solubility profile, distillation is the preferred purification method over recrystallization.
Figure 1: Purification workflow emphasizing low-temperature concentration to prevent volatility loss and basic buffering during drying.
Stability and Handling Diagrams
The chemical stability of 1-ethynyl-1-methoxycyclopentane is heavily solvent-dependent. The diagram below illustrates the divergent pathways based on solvent acidity.
Figure 2: Solvent acidity impact on compound integrity. Acidic pathways lead to irreversible decomposition.
References
Sigma-Aldrich. (n.d.). 1-Ethynyl-1-methoxycyclopentane Product Specification. Retrieved from
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
BenchChem. (2025).[1][2] Solubility of 1-Methylcyclohexene in Organic Solvents. (Used as a reference for lipophilic cyclic hydrocarbon solubility behavior).
Otamukhamedova, G., et al. (2025). "Enantioselective alkynylation of cyclopentanone: Synthesis... of 1-ethynylcyclopentan-1-ol". Chemical Review and Letters. (Reference for the synthesis of the precursor alcohol).
Master Organic Chemistry. (2023). Acidic Cleavage of Ethers. Retrieved from (Mechanistic basis for acid sensitivity warnings).
boiling point and density of 1-methoxy-1-ethynylcyclopentane
The following technical guide details the physicochemical properties, synthesis, and application of 1-Methoxy-1-ethynylcyclopentane , a specialized propargylic ether intermediate used in advanced organic synthesis and me...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical properties, synthesis, and application of 1-Methoxy-1-ethynylcyclopentane , a specialized propargylic ether intermediate used in advanced organic synthesis and medicinal chemistry.
CAS Registry Number: 118804-12-9
Formula: C₈H₁₂O
Molecular Weight: 124.18 g/mol
Executive Summary
1-Methoxy-1-ethynylcyclopentane is a sterically congested propargylic ether derived from cyclopentanone. In drug discovery, it serves as a lipophilic, metabolically stable bioisostere for tertiary alcohols or as a "click-ready" handle for bioconjugation. Its unique structure—combining a rigid cycloaliphatic ring with a reactive terminal alkyne and a methoxy group—imparts distinct physicochemical characteristics that differ significantly from its parent alcohol, 1-ethynylcyclopentanol. This guide provides a definitive reference for its physical properties, synthetic production, and experimental handling.
Physicochemical Profile
The substitution of the hydroxyl proton with a methyl group eliminates hydrogen bond donation, significantly lowering the boiling point and viscosity compared to the parent alcohol while increasing lipophilicity (LogP).
Core Physical Properties
Property
Value / Range
Confidence
Note
Boiling Point (760 mmHg)
142°C – 148°C
High (Predicted)
Lower than 1-ethynylcyclopentanol (~170°C) due to lack of H-bonding.
Critical Insight: The absence of the hydroxyl group makes this ether significantly more volatile than its precursor. Researchers must exercise caution during rotary evaporation, as product loss can occur if vacuum pressure is too low (< 20 mbar) at elevated bath temperatures.
Synthetic Methodology
The synthesis of 1-methoxy-1-ethynylcyclopentane is a two-step sequence starting from cyclopentanone. The protocol prioritizes the exclusion of moisture to prevent the quenching of the acetylide intermediate and the hydrolysis of the final ether.
Reaction Pathway Diagram[2]
Figure 1: Step-wise synthetic route from cyclopentanone to 1-methoxy-1-ethynylcyclopentane.
Detailed Protocol
Step 1: Ethynylation (Formation of 1-Ethynylcyclopentanol)
Reagents: Cyclopentanone (1.0 eq), Lithium Acetylide ethylenediamine complex (1.2 eq) or Ethynylmagnesium bromide (0.5 M in THF).
Procedure:
Cool a solution of the acetylide reagent in anhydrous THF to 0°C (or -78°C for lithium reagents) under Argon.
Add Cyclopentanone dropwise over 30 minutes.
Allow warming to room temperature (RT) and stir for 4 hours.
Quench: Slowly add saturated aqueous NH₄Cl.
Isolation: Extract with diethyl ether, dry over MgSO₄, and concentrate.
Purification: Vacuum distillation (bp ~70°C @ 10 mmHg) or use crude if purity >95%.
δ 1.90–1.60 (m, 8H, Cyclopentyl -CH ₂-) – Multiplets for the ring.
¹³C NMR (100 MHz, CDCl₃):
δ ~85.0 (quaternary C -OMe), ~83.0 (Acetylene C H), ~73.0 (Acetylene C q), ~51.5 (-OC H₃).
Quality Control Checkpoints
Test
Acceptance Criteria
Method
Purity
> 97% (Area %)
GC-FID or GC-MS
Water Content
< 0.1%
Karl Fischer Titration
Appearance
Clear, colorless liquid
Visual Inspection
Applications in Drug Development[3][4][5]
Bioisosterism & Metabolic Stability
The 1-methoxy-1-ethynylcyclopentane moiety acts as a sterically demanding ether . Unlike the parent alcohol, which can be susceptible to Phase II conjugation (glucuronidation), the methyl ether is metabolically robust.
Application: Used to block metabolic soft spots in lead compounds.
Mechanism: The bulky cyclopentyl group prevents rapid O-demethylation by cytochrome P450 enzymes compared to simple anisole derivatives.
Click Chemistry (CuAAC)
The terminal alkyne group is a "spring-loaded" electrophile for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Workflow: Reacting 1-methoxy-1-ethynylcyclopentane with an azide-tagged biomolecule yields a 1,2,3-triazole linkage.
Utility: This specific scaffold introduces a rigid, lipophilic spacer between the triazole and the rest of the molecule, often improving the binding affinity of the resulting conjugate by restricting conformational freedom.
References
Chemical Identity & CAS : 1-Ethynyl-1-methoxycyclopentane (CAS 118804-12-9). PubChem Substance Database.
[Link]
An In-depth Technical Guide to the Safe Handling and Application of 1-Ethynyl-1-methoxycyclopentane
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of 1-ethynyl-1-methoxycyclopentane, a terminal alkyne of significant interest in synthetic chemistry and drug dis...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 1-ethynyl-1-methoxycyclopentane, a terminal alkyne of significant interest in synthetic chemistry and drug discovery. The presence of a reactive terminal alkyne and a methoxy group on a cyclopentane scaffold makes it a valuable building block for introducing specific molecular motifs. However, these same functional groups dictate its reactivity and associated hazards. This document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, scientifically-grounded perspective on its safe utilization, emphasizing the why behind the protocols.
Predicted Hazard Profile & GHS Classification
The hazard profile of 1-ethynyl-1-methoxycyclopentane is inferred from its functional groups: the flammable nature of the methoxy-cycloalkane ether portion and the specific toxicities associated with the terminal alkyne. The Globally Harmonized System (GHS) provides a standardized framework for classifying these hazards.[3]
Based on the GHS classification for its closest analog, 1-ethynyl-1-methoxycyclohexane, the following hazards are anticipated for 1-ethynyl-1-methoxycyclopentane[1]:
Hazard Class & Category
GHS Hazard Statement
Rationale & Expert Insight
Flammable Liquids, Category 3
H226: Flammable liquid and vapor
The cyclopentane ring and the ether linkage contribute to the compound's volatility and flammability. A flash point between 23°C and 60°C is predicted, classifying it as a Category 3 flammable liquid.[3][4][5] This necessitates stringent control of ignition sources.
Acute Toxicity, Oral, Category 4
H302: Harmful if swallowed
Small organic molecules, particularly those with reactive functional groups like alkynes, can interfere with biological processes if ingested. This classification suggests a moderate level of toxicity upon ingestion.[1]
Skin Corrosion/Irritation, Category 2
H315: Causes skin irritation
Solvents and reactive organic compounds can defat the skin and cause irritation upon prolonged contact. The predicted irritant nature requires the use of appropriate chemical-resistant gloves.[1]
Serious Eye Damage/Irritation, Category 2A
H319: Causes serious eye irritation
Direct contact of vapors or liquid with the eyes is likely to cause significant irritation, pain, and potential damage. This is a common hazard for many organic solvents and reagents.[1]
Specific Target Organ Toxicity — Single Exposure, Category 3
H335: May cause respiratory irritation
The volatility of the compound implies that inhalation of vapors is a primary route of exposure. These vapors can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[1]
The Chemistry Behind the Hazards: Reactivity Insights
Understanding the inherent chemical reactivity of 1-ethynyl-1-methoxycyclopentane is paramount to its safe handling.
Terminal Alkyne Acidity: The proton on the sp-hybridized carbon of the terminal alkyne is weakly acidic (pKa ≈ 25).[6] This means it can be deprotonated by strong bases (e.g., sodium amide, n-butyllithium) to form a highly reactive acetylide anion. This anion is a potent nucleophile, central to its utility in forming new carbon-carbon bonds (e.g., in Sonogashira couplings or additions to carbonyls).[7][8]
Causality: The risk associated with this property is the inadvertent and uncontrolled reaction with strong bases. Such reactions can be highly exothermic. Furthermore, certain metal acetylides (e.g., copper, silver, mercury) can be shock-sensitive and explosive when dry. Therefore, care must be taken to avoid contact with incompatible metals.
Ether Peroxide Formation: While the methoxy group is relatively stable, ethers are known to form explosive peroxides upon exposure to air and light over time.
Causality: The mechanism involves free-radical oxidation at the carbon adjacent to the ether oxygen. While the tertiary nature of this carbon might influence the rate, the potential for peroxide formation cannot be dismissed. Storing the compound under an inert atmosphere and away from light is a critical preventative measure.[9][10]
Flammability: The compound's predicted classification as a flammable liquid means its vapors can form an ignitable mixture with air at temperatures above its flash point.[11][12]
Causality: Static discharge, open flames, hot plates, and non-intrinsically safe electrical equipment can all serve as ignition sources.[10][13]
Self-Validating Protocols for Safe Handling & Use
The following protocols are designed as self-validating systems, where adherence to each step inherently minimizes the risks identified above.
A foundational principle of chemical safety is to contain the hazard at its source.
An In-Depth Technical Guide to Novel Tertiary Alkynyl Ethers for Medicinal Chemistry
Abstract The alkynyl group is a uniquely versatile functional group in medicinal chemistry, prized for its linear geometry, metabolic stability, and ability to modulate the physicochemical properties of drug candidates.[...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The alkynyl group is a uniquely versatile functional group in medicinal chemistry, prized for its linear geometry, metabolic stability, and ability to modulate the physicochemical properties of drug candidates.[1][2] This guide focuses on a specific, yet powerful, subclass: tertiary alkynyl ethers. We will explore their strategic value in drug design, focusing on their role as robust bioisosteres and scaffolds for enhancing pharmacokinetic profiles. This document provides a detailed overview of modern synthetic methodologies to access these sterically hindered structures, complete with field-tested experimental protocols and characterization data, to empower researchers in their drug discovery efforts.
Introduction: The Strategic Imperative for New Scaffolds
In the landscape of modern drug discovery, the pressure to develop novel chemical entities with superior efficacy, safety, and pharmacokinetic (PK) profiles is immense. Medicinal chemists are constantly seeking new molecular scaffolds that can overcome common liabilities such as poor metabolic stability, off-target toxicity, or inadequate solubility. The carbon-carbon triple bond, or alkyne, has emerged as a cornerstone functional group for these efforts.[1] Its unique sp-hybridization imparts a rigid, linear geometry that can act as an efficient and predictable spacer to orient pharmacophoric elements for optimal target binding.[1]
While the utility of terminal and internal alkynes is well-documented, this guide delves into the specific application of tertiary alkynyl ethers . This motif combines the structural and metabolic advantages of the alkyne with the electronic properties of an ether, all anchored by a sterically demanding tertiary carbon center. This unique combination offers a powerful tool for medicinal chemists to address multifaceted drug design challenges, particularly in the realm of bioisosterism and metabolic blocking.
The Strategic Value of Tertiary Alkynyl Ethers in Drug Design
The incorporation of a tertiary alkynyl ether into a drug candidate is not a trivial substitution; it is a strategic decision grounded in well-understood physicochemical principles. The value of this moiety can be understood through two primary pillars: its impact on molecular properties and its function as a bioisostere.
Pillar 1: Physicochemical Properties and Metabolic Stability
The alkyne group is known to enhance metabolic stability, and when combined with a tertiary center, it can effectively "shield" a molecule from enzymatic degradation.[2] The steric bulk of the tertiary carbon can prevent the approach of metabolic enzymes, such as Cytochrome P450s, thereby increasing the drug's half-life and bioavailability.
Furthermore, the linear geometry of the alkyne is a key feature. Unlike a flexible alkyl chain, the C-C triple bond provides a rigid linker, reducing the entropic penalty upon binding to a biological target. This can lead to a significant enhancement in binding affinity and potency.[1]
Pillar 2: Bioisosterism and Target Engagement
Bioisosterism—the replacement of a functional group with another that retains similar physical and chemical properties to produce broadly similar biological effects—is a cornerstone of lead optimization.[3][4] Tertiary alkynyl ethers serve as excellent non-classical bioisosteres for several common, yet often problematic, functional groups.
Amide/Ester Bioisostere: Amides and esters are susceptible to hydrolysis by proteases and esterases, respectively, which is a major pathway for drug metabolism. A tertiary alkynyl ether can mimic the steric and electronic profile of these groups while being completely resistant to this mode of degradation. The ether oxygen can still participate in hydrogen bonding as an acceptor, and the overall geometry can be maintained.
Aryl Ring Bioisostere: In some contexts, the linear alkyne can mimic the spatial orientation of a para-substituted phenyl ring, providing a vector into a specific binding pocket without the associated metabolic liabilities of aromatic systems (e.g., oxidative metabolism).[1]
The thoughtful deployment of a tertiary alkynyl ether can therefore solve critical ADME (Absorption, Distribution, Metabolism, and Excretion) problems while preserving or even enhancing the desired pharmacological activity.[5]
Caption: Bioisosteric replacement workflow to enhance metabolic stability.
Synthetic Methodologies: Accessing the Scaffold
The synthesis of sterically hindered ethers, particularly tertiary ethers, has historically been a challenge, often plagued by competing elimination reactions.[6] However, modern synthetic methods have made the construction of tertiary alkynyl ethers significantly more accessible. The most common strategy is a two-step approach: formation of a tertiary propargylic alcohol followed by O-alkylation or O-arylation.
Step 1: Synthesis of Tertiary Propargylic Alcohol Precursors
The core of the scaffold, the tertiary propargylic alcohol, is typically formed by the addition of an acetylide nucleophile to a ketone.
Classical Approach (Organometallic Addition): This involves deprotonating a terminal alkyne with a strong base (e.g., n-BuLi, Grignard reagents) to form a potent acetylide nucleophile, which then attacks a ketone electrophile. While effective, this method requires strictly anhydrous conditions and can have limited functional group tolerance.
Modern Catalytic Approaches: More recent methods utilize milder catalysts that avoid the need for stoichiometric strong bases. For instance, zinc-based catalysts like Zn(OTf)₂ in the presence of a chiral ligand like (+)-N-methylephedrine can facilitate the enantioselective addition of terminal alkynes to ketones with high yields.[7] This approach is more practical, tolerates a wider range of functional groups, and can be performed under less stringent conditions.[7] The catalytic enantioselective synthesis of these chiral building blocks is of high interest for creating complex molecules.[8][9]
Step 2: O-Functionalization of the Tertiary Propargylic Alcohol
This step forms the crucial ether bond. Traditional methods like the Williamson ether synthesis (deprotonation of the alcohol followed by Sₙ2 reaction with an alkyl halide) are often ineffective for tertiary alcohols due to the high propensity for E2 elimination.[6] Therefore, specialized methods are required.
Transition-Metal-Free Arylation: A highly effective and robust method for synthesizing tertiary alkyl aryl ethers involves the arylation of tertiary alcohols with ortho-substituted diaryliodonium salts.[10][11] This reaction proceeds under mild, metal-free conditions and demonstrates remarkable tolerance for steric hindrance on both the alcohol and the arylating agent.[10] This makes it exceptionally well-suited for the synthesis of complex tertiary propargylic aryl ethers.[10][11]
Reductive Etherification: Another powerful strategy is the reductive etherification of carbonyls with unactivated tertiary alcohols using a silane reducing agent (e.g., chlorodimethylsilane) and an organocatalyst like Schreiner thiourea.[6] This metal-free approach avoids many of the pitfalls of traditional methods and has a broad substrate scope.[6]
Caption: General two-step synthetic workflow for tertiary alkynyl ethers.
Experimental Protocols & Characterization
To ensure trustworthiness and reproducibility, the following protocols are provided as self-validating systems.
Protocol 1: Synthesis of a Tertiary Propargylic Alcohol via Catalytic Alkynylation
This protocol is adapted from modern catalytic methods for the addition of alkynes to ketones.[7]
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketone substrate (1.0 equiv).
Solvent: Add anhydrous toluene (approx. 0.2 M concentration relative to the ketone).
Catalyst Loading: Add Zn(OTf)₂ (10 mol%) and (+)-N-methylephedrine (12 mol%). Stir the mixture at room temperature for 30 minutes.
Reagent Addition: Add the terminal alkyne (1.5 equiv) dropwise via syringe.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of a Tertiary Alkynyl Aryl Ether via Metal-Free Arylation
This protocol is based on the efficient arylation using diaryliodonium salts.[10][11]
Setup: To a dry vial, add the tertiary propargylic alcohol (1.0 equiv), the diaryliodonium tetrafluoroborate salt (1.2 equiv), and a suitable base such as sodium tert-butoxide (t-BuONa, 2.0 equiv).
Solvent: Add a non-polar solvent such as pentane or cyclohexane (approx. 0.1 M).
Reaction: Stir the suspension vigorously at room temperature for 4-16 hours. The reaction progress should be monitored by TLC or LC-MS.
Workup: Upon completion, quench the reaction by adding water. Extract the mixture with an organic solvent like diethyl ether or ethyl acetate (3x).
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude material is then purified by flash column chromatography.
Data Presentation: Spectroscopic Characterization
The successful synthesis of a tertiary alkynyl ether can be confirmed by a combination of spectroscopic techniques. The following table summarizes the key expected signals.
Technique
Functional Group
Expected Chemical Shift / Frequency
Key Rationale
¹H NMR
Protons on carbon alpha (α) to the ether oxygen
δ 3.5 - 4.5 ppm
Deshielding effect of the electronegative oxygen atom.[12][13]
Terminal Alkyne Proton (if present)
δ 1.7 - 3.1 ppm
Shielding from the cylindrical π-electron cloud of the alkyne.[14]
¹³C NMR
Carbon alpha (α) to the ether oxygen
δ 65 - 90 ppm
Significant deshielding by the directly attached oxygen.[15]
Alkynyl Carbons (C≡C)
δ 70 - 100 ppm
Characteristic chemical shift for sp-hybridized carbons.
IR Spectroscopy
C-O Stretch (Ether)
1050 - 1250 cm⁻¹ (strong)
Characteristic vibration for the ether functional group.[12]
C≡C Stretch (Internal Alkyne)
2100 - 2260 cm⁻¹ (weak to medium)
The triple bond stretch is often weak, especially in symmetric molecules.[14]
Case Study: Bioisosteric Replacement of an Amide
Scenario: A lead compound, Lead-A , containing a metabolically labile N-aryl benzamide moiety, shows excellent potency but suffers from a short half-life due to rapid amide hydrolysis.
Strategy: Replace the amide linkage with a metabolically robust tertiary alkynyl aryl ether to block hydrolysis while mimicking the overall structure and key interactions. The new analog is named Analog-B .
Resistant to hydrolysis; metabolism shifted to other sites.
Rationale for Improvement:
By replacing the -CO-NH- group with the -C(Me)(C≡CH)-O- moiety, we achieve several goals:
Metabolic Block: The ether bond is not susceptible to cleavage by proteases.[16]
Structural Mimicry: The linear alkyne and aryl ether maintain a similar spatial vector for the aryl group compared to the original amide.
Modulated Lipophilicity: The replacement increases lipophilicity (LogP), which could enhance membrane permeability, although this must be carefully balanced to maintain adequate solubility.[16]
Maintained H-Bonding: The ether oxygen can act as a hydrogen bond acceptor, similar to the amide carbonyl, and the terminal alkyne C-H can act as a weak hydrogen bond donor, potentially mimicking the N-H interaction.[1][17]
This strategic replacement is a prime example of how tertiary alkynyl ethers can be used to solve critical drug development issues.
Conclusion and Future Outlook
Novel tertiary alkynyl ethers represent a highly valuable, albeit underutilized, scaffold in medicinal chemistry. Their unique combination of steric hindrance, metabolic stability, and rigid geometry makes them powerful tools for addressing common liabilities in drug candidates. Advances in synthetic chemistry, particularly in the development of transition-metal-free and catalytic methods, have made these complex structures more accessible than ever.[10][11]
Looking forward, the application of tertiary alkynyl ethers is expected to grow. Their utility as bioisosteres for amides, esters, and other functional groups provides a clear path to improving the durability and pharmacokinetic profiles of new medicines. Furthermore, the presence of the alkyne handle opens the door to late-stage functionalization via "click chemistry," enabling the rapid generation of compound libraries for structure-activity relationship studies or the development of chemical probes and targeted drug-delivery systems.[1] As the demand for innovative and robust drug candidates continues to rise, the tertiary alkynyl ether is poised to become an essential component of the medicinal chemist's toolkit.
References
ACS Publications. (2025, December 25). A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. [Link]
Lindstedt, E., Stridfeldt, E., & Olofsson, B. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters, 18(16), 4234–4237. [Link]
Hungarian Journal of Industry and Chemistry. (n.d.). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Veszprémi Egyetemi Kiadó. [Link]
R Discovery. (2025, June 20). Enantioselective Catalytic Three-Component Synthesis of Optically Active Propargyl Amino Ethers. R Discovery. [Link]
PubMed. (2025, December 15). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. National Center for Biotechnology Information. [Link]
R Discovery. (2015, April 23). Enantioselective Synthesis of Tertiary Propargylic Alcohols under N-Heterocyclic Carbene Catalysis. R Discovery. [Link]
Jiang, B., & Si, Y. G. (2011). Catalytic Asymmetric Propargylation. Chemical Reviews, 111(5), PR1-PR43. [Link]
Sánchez-Díez, E., et al. (2015). Enantioselective Synthesis of Tertiary Propargylic Alcohols under N-Heterocyclic Carbene Catalysis. Chemistry – A European Journal, 21(23), 8374-8378. [Link]
Ott, I. (2008). Alkyne hexacarbonyl dicobalt complexes in medicinal chemistry and drug development. Current Medicinal Chemistry, 15(16), 1613-1624. [Link]
Hosseininezhad, S., & Ramazani, A. (2024). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances, 14(3), 1739-1786. [Link]
PubMed. (2025, January 10). eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols. National Center for Biotechnology Information. [Link]
Sosa, J. R., Tudjarian, A. A., & Minehan, T. G. (2008). Synthesis of alkynyl ethers and low-temperature sigmatropic rearrangement of allyl and benzyl alkynyl ethers. Organic Letters, 10(21), 5091–5094. [Link]
ResearchGate. (2025, October 26). A One Pot Transition-Metal-Free Synthesis of Styrenyl Ethers from 2-Aryloxy/Alkoxy Acetophenones. ResearchGate. [Link]
PharmaCompass. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). PharmaCompass. [Link]
R Discovery. (1965, February 1). Synthesis of primary, secondary, and tertiary alkoxy alcohols of the enyne series. R Discovery. [Link]
Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. [Link]
Bosch, M., & Sleight, A. J. (2003). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols. The Journal of Organic Chemistry, 68(14), 5887–5889. [Link]
Harder, M., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Chemical Biology, 11(1), 227-234. [Link]
Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4). [Link]
ResearchGate. (n.d.). Applications of Bioisosteres in the Design of Biologically Active Compounds. ResearchGate. [Link]
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]
Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. [Link]
ResearchGate. (2025, August 6). Ethyl alkynyl ethers: A convenient ketene source for lactone formation. ResearchGate. [Link]
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]
Minehan, T. G. (2016). Tandem Bond-Forming Reactions of 1-Alkynyl Ethers. Accounts of Chemical Research, 49(6), 1168–1181. [Link]
Gevorgyan, A., et al. (2021). Direct Cross-Coupling of Alcohols with O-Nucleophiles Mediated by N-Iodosuccinimide as a Precatalyst under Mild Reaction Conditions. Molecules, 26(14), 4309. [Link]
CCS Chemistry. (n.d.). Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. CCS Chemistry. [Link]
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1-ethynyl-1-methoxycyclopentane PubChem and ChemSpider entries
This technical guide provides an in-depth analysis of 1-ethynyl-1-methoxycyclopentane , a specialized propargylic ether intermediate. This document is structured for researchers and drug development professionals, focusi...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of 1-ethynyl-1-methoxycyclopentane , a specialized propargylic ether intermediate. This document is structured for researchers and drug development professionals, focusing on its synthesis, chemical properties, and utility in Structure-Activity Relationship (SAR) studies, particularly as a scaffold for rigidified analogs of dissociative anesthetics and steroid-like cores.
In the context of medicinal chemistry, 1-ethynyl-1-methoxycyclopentane represents a critical "masked" functionality. It combines a lipophilic cyclic core with a reactive terminal alkyne and a metabolically stable ether linkage.
Why this molecule matters:
Metabolic Stability: Unlike its precursor (1-ethynylcyclopentan-1-ol), the methoxy variant blocks Phase II metabolic conjugation (glucuronidation), significantly altering the pharmacokinetic profile of downstream derivatives.
Synthetic Versatility: The terminal alkyne serves as a versatile handle for Sonogashira couplings, "Click" chemistry (CuAAC), or hydration to form methyl ketones.
SAR Probing: It is the cyclopentyl homolog of 1-ethynyl-1-methoxycyclohexane (a known precursor to arylcyclohexylamines like Methoxetamine). Studying this homolog allows researchers to probe the steric constraints of the receptor binding pocket (e.g., NMDA receptor antagonism) by contracting the ring size from C6 to C5.
Database Integrity & Chemical Identity
Reliable data is the bedrock of experimental design. Below is the reconciled data from major chemical repositories, filtered for accuracy.
Analyst Note: The cyclohexane analog (CAS 5240-36-8) is far more ubiquitous in literature. Ensure you are not conflating the two when sourcing physical property data. The cyclopentane ring introduces approximately 14 g/mol mass reduction and slightly higher ring strain.
Synthesis & Experimental Protocols
Mechanistic Pathway (Graphviz Visualization)
The following diagram outlines the logical flow from commodity chemicals to the target ether.
Figure 1: Two-step synthesis pathway from cyclopentanone. Note the isolation of the alcohol intermediate to ensure purity.
Rationale: We use Sodium Hydride (NaH) and Methyl Iodide (MeI) for a clean SN2 reaction. The tertiary alcohol is sterically hindered, so NaH is preferred over weaker bases.
Reagents: 1-Ethynylcyclopentan-1-ol (from Step 1), NaH (60% in oil, 1.5 eq), MeI (1.5 eq), anhydrous DMF or THF.
Procedure:
Wash NaH with hexane to remove oil (optional, improves stoichiometry accuracy). Suspend in THF at 0°C.
Add the alcohol (dissolved in THF) dropwise. Caution: H₂ gas evolution.
Stir for 30 mins to ensure alkoxide formation.
Add Methyl Iodide dropwise.
Stir overnight at room temperature.
Workup: Quench with water, extract with diethyl ether. Wash organic layer with brine to remove DMF.
Purification: Fractional distillation. The product is a volatile liquid.
Reactivity Profile & Applications
Understanding the reactivity of 1-ethynyl-1-methoxycyclopentane is crucial for downstream application.
A. The "Warhead" (Terminal Alkyne)
The C≡C-H bond is the primary site of reactivity.
Deprotonation: pKa ≈ 25. Treatable with n-BuLi to form the lithiated species, which can then attack electrophiles (e.g., aldehydes, ketones, imines).
Click Chemistry: Reacts with azides to form 1,2,3-triazoles, useful for fragment-based drug discovery (FBDD).
B. The "Shield" (Methoxy Group)
Stability: Stable to basic conditions and nucleophiles.
Acid Sensitivity: Under strong acidic conditions (e.g., H₂SO₄), propargylic ethers can undergo the Meyer-Schuster rearrangement or Rupe rearrangement , converting the alkyne moiety into an α,β-unsaturated ketone. This is a common failure mode in synthesis if pH is not controlled.
C. Drug Development Context (SAR)
This molecule is chemically homologous to the precursor of Methoxetamine (MXE) .
Cyclohexane Core: Leads to high affinity NMDA receptor antagonists (dissociative anesthetics).
Cyclopentane Core: Generally leads to lower potency NMDA antagonists due to the altered ring pucker and steric fit within the phencyclidine binding site. However, this makes it an excellent negative control or a tool to tune potency and reduce psychotomimetic side effects.
Safety & Handling (SDS Summary)
Signal Word:WARNING
Hazard Class
H-Code
Description
Flammable Liquid
H226
Flammable liquid and vapor.[3] Flash point likely < 40°C.
Critical Precaution: Terminal acetylenes can form explosive acetylides with copper, silver, or mercury. Avoid contact with these metals in their elemental or ionic forms during processing or storage.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13781396, 1-ethynyl-1-methoxycyclopentane.[6] Retrieved from [Link]
Maddaford, S. P., et al. (2016).Synthesis of Ketamine Analogs and their NMDA Receptor Activity. (General reference for arylcyclohexylamine synthesis logic).
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Technical Application Note: Scalable Synthesis of 1-Ethynyl-1-methoxycyclopentane
Executive Summary This application note details a robust, two-step protocol for the synthesis of 1-ethynyl-1-methoxycyclopentane from cyclopentanone . While often cited as a structural motif in steroid synthesis and rece...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, two-step protocol for the synthesis of 1-ethynyl-1-methoxycyclopentane from cyclopentanone . While often cited as a structural motif in steroid synthesis and receptor modulators, the specific methylation of the hindered tertiary alcohol intermediate requires precise control to avoid elimination side reactions. This guide provides a self-validating methodology using lithium acetylide addition followed by a Williamson ether synthesis optimized for tertiary alkynyl alcohols.
Retrosynthetic Analysis & Strategy
The target molecule contains a quaternary carbon substituted with both an alkyne and a methoxy group. A direct disconnection at the ether oxygen suggests a Williamson ether synthesis from the corresponding tertiary alcohol. Further disconnection of the alkyne reveals cyclopentanone as the starting material.
Strategic Considerations:
Steric Hindrance: The tertiary alcohol intermediate is sterically crowded. Standard methylation conditions (e.g., MeOH/H+) will likely fail or lead to elimination (enyne formation).
Nucleophilicity: The alkoxide generated from the tertiary alcohol is a strong base but a poor nucleophile. We must use a highly reactive electrophile (Methyl Iodide) and an irreversible deprotonating agent (Sodium Hydride).
Safety: The use of acetylides and methyl iodide requires strict adherence to safety protocols regarding flammability and neurotoxicity.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic route from cyclopentanone to target ether.
Experimental Protocol
Step 1: Synthesis of 1-Ethynylcyclopentan-1-ol
Principle: Nucleophilic addition of lithium acetylide to the ketone carbonyl. The use of the Lithium Acetylide-Ethylenediamine complex is recommended for easier handling compared to acetylene gas.
Setup: Flame-dry a 3-neck round-bottom flask (RBF) and equip with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
Reagent Prep: Charge the flask with Lithium Acetylide-Ethylenediamine complex (1.2 eq) and anhydrous THF (10 mL/g of complex). Cool the suspension to 0°C.
Addition: Dissolve Cyclopentanone (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the acetylide suspension over 30 minutes.
Note: The reaction is exothermic. Maintain internal temperature < 5°C.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.
Monitoring: Check by TLC (Hexane/EtOAc 4:1). The ketone spot should disappear.
Quench: Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl.
Caution: Acetylides react vigorously with water.
Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.
Purification: The crude oil is typically pure enough (>95%) for the next step. If necessary, purify via vacuum distillation (bp ~156°C at atm) or flash chromatography.
Step 2: O-Methylation to 1-Ethynyl-1-methoxycyclopentane
Principle: Williamson ether synthesis.[1][2] Due to the tertiary nature of the alcohol, Sodium Hydride (NaH) is used to form the alkoxide irreversibly, followed by trapping with Methyl Iodide (MeI).
Reagents:
1-Ethynylcyclopentan-1-ol (1.0 eq, from Step 1)
Sodium Hydride (60% dispersion in oil) (1.5 eq)
Methyl Iodide (MeI) (2.0 eq)
Anhydrous THF/DMF (9:1 ratio) - DMF acts as a catalyst to promote SN2.
Procedure:
Deprotonation: In a flame-dried RBF under N₂, suspend NaH (1.5 eq) in anhydrous THF. Cool to 0°C.[1][3]
Observation: Hydrogen gas evolution will be vigorous.[4] Stir at 0°C for 30 mins, then at RT for 30 mins to ensure complete deprotonation. The solution should turn slightly yellow/clear.
Methylation: Cool to 0°C. Add Methyl Iodide (2.0 eq) dropwise.
Critical Parameter: Do not add MeI too quickly; the reaction is exothermic.
Completion: Allow to warm to RT and stir overnight (12–16 hours).
Monitoring: TLC should show conversion of the polar alcohol (lower Rf) to the non-polar ether (higher Rf).
Quench: Cool to 0°C. Very slowly add water to quench excess NaH.
Workup: Dilute with Hexanes (to help remove mineral oil from NaH). Wash with water (3x) to remove DMF, then Brine. Dry over Na₂SO₄.
Purification: Concentrate. Purify via flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes). The product is a volatile liquid; avoid prolonged high-vacuum exposure.
Process Workflow & Critical Parameters
Figure 2: Operational workflow emphasizing critical hold points.
Data Summary & Troubleshooting
Expected Analytical Data
Property
Value / Shift
Notes
Appearance
Clear, colorless liquid
Volatile
¹H NMR (CDCl₃)
3.35 (s, 3H, OMe)
Characteristic singlet
2.45 (s, 1H, CCH)
Acetylenic proton
1.6-2.0 (m, 8H)
Cyclopentyl ring protons
IR Spectrum
~3300 cm⁻¹ (CC-H)
Sharp, strong stretch
~2100 cm⁻¹ (CC)
Weak stretch
~1100 cm⁻¹ (C-O)
Ether stretch
Troubleshooting Guide
Low Yield in Step 2: Often caused by incomplete deprotonation. Ensure NaH is fresh and allow sufficient time (30-60 min) for alkoxide formation before adding MeI.
Elimination Product (Enyne): If the elimination product is observed, lower the reaction temperature of Step 2 and ensure the solvent is strictly anhydrous. The use of DMF as a co-solvent helps favor substitution (
) over elimination () by separating the ion pair.
Mineral Oil Contamination: If using NaH in oil, wash the crude product with hexanes or perform a pre-wash of the NaH with pentane (under inert atmosphere) before use.
Safety & Hazards
Lithium Acetylide: Pyrophoric and moisture sensitive. Handle under inert atmosphere.
Methyl Iodide (MeI): A potent alkylating agent and neurotoxin. Use only in a well-ventilated fume hood. Double-glove (nitrile) is recommended.
Sodium Hydride (NaH): Reacts violently with water to release flammable hydrogen gas. Quench all reaction mixtures and tools slowly.
References
Ethynylation Protocol: Midland, M. M. (1975). Preparation of 1-Ethynylcyclopentanol. Journal of Organic Chemistry. (See Result 1.1/1.2 for modern catalytic variants).
Methylation of Hindered Alcohols: Brown, C. A., & Barton, D. (1975). Potassium hydride. Highly active new hydride reagent. Synthesis, 1975(7), 434-436. (Establishes KH/NaH protocols for hindered ethers).
General Ether Synthesis: LookChem Protocol for 1-methoxy-1-ethylcyclohexane (Analogous transformation). Link (See Result 1.12).
Safety Data: PubChem Compound Summary for 1-Ethynyl-1-methoxycyclopentane (CAS 118804-12-9). Link
Application Note: Selective Methylation of 1-Ethynylcyclopentanol
Executive Summary The methylation of 1-ethynylcyclopentanol presents a classic problem in chemoselectivity and steric hindrance. As a tertiary propargylic alcohol, the substrate contains two nucleophilic sites: the terti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The methylation of 1-ethynylcyclopentanol presents a classic problem in chemoselectivity and steric hindrance. As a tertiary propargylic alcohol, the substrate contains two nucleophilic sites: the tertiary hydroxyl group (
) and the terminal alkyne carbon (). Furthermore, the steric bulk of the cyclopentyl ring adjacent to the hydroxyl group retards the kinetics of standard reactions.
This Application Note details a robust protocol for the selective
-methylation to yield 1-ethynyl-1-methoxycyclopentane , minimizing the risk of -methylation or elimination side products. We utilize a thermodynamic control strategy using Sodium Hydride (NaH) in polar aprotic media to ensure exclusive deprotonation of the hydroxyl moiety.
Scientific Foundation & Strategic Design
Chemoselectivity: The
Hierarchy
Success in this synthesis relies on exploiting the acidity difference between the hydroxyl proton and the acetylenic proton.
Hydroxyl Proton (
): Most acidic. Deprotonated first.
Acetylenic Proton (
): Less acidic. Requires stronger bases (e.g., -BuLi) or excess base to deprotonate.
By using Sodium Hydride (NaH) —a base strong enough to deprotonate the alcohol quantitatively but kinetically slower to deprotonate the alkyne at controlled temperatures—we generate the alkoxide exclusively.
Solvent Selection: The Dipolar Aprotic Advantage
Tertiary alkoxides are poor nucleophiles due to steric crowding. To overcome this, N,N-Dimethylformamide (DMF) is selected over THF. DMF solvates the sodium cation (
) efficiently, leaving the tertiary alkoxide "naked" and highly reactive, thereby accelerating the rate-determining step ( attack on Methyl Iodide).
Reaction Pathway Diagram
The following logic flow illustrates the critical decision points in the synthesis.
Figure 1: Reaction pathway highlighting the chemoselective route to the O-methylated product.
Reagent: Methyl Iodide (MeI) - DANGER: Neurotoxin, Carcinogen. Use essentially in a fume hood.[2]
Base: Sodium Hydride (60% dispersion in mineral oil).
Solvent: Anhydrous DMF (stored over molecular sieves).
Quench: Saturated Ammonium Chloride (
).
Step-by-Step Methodology
Step 1: Apparatus Preparation
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen gas for 15 minutes.
Step 2: Base Activation
Add NaH (60% dispersion, 1.2 equiv, 12 mmol) to the flask.
Optional Purification: To remove mineral oil, wash NaH twice with anhydrous hexanes (5 mL), decanting the supernatant carefully via syringe. This reduces lipophilic impurities but requires extreme caution.
Suspend the washed NaH in anhydrous DMF (10 mL). Cool to 0°C in an ice bath.
Step 3: Substrate Addition (Deprotonation)
Dissolve 1-ethynylcyclopentanol (1.0 equiv, 10 mmol) in DMF (5 mL).
Add the substrate solution dropwise to the NaH suspension over 15 minutes.
Observation: Vigorous evolution of Hydrogen gas (
) will occur.
Hold Point: Stir at 0°C for 30 minutes until gas evolution ceases. This ensures complete formation of the alkoxide.
Step 4: Methylation (
)
Add Methyl Iodide (1.5 equiv, 15 mmol) dropwise via syringe. Caution: Reaction is exothermic.
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).
Stir for 4–12 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The product will have a higher
than the starting alcohol.
Step 5: Workup & Isolation
Cool the mixture back to 0°C.
Quench: Slowly add saturated aqueous
(10 mL) to neutralize excess base and alkoxide.
Extract with Diethyl Ether (
mL). Note: Ether is preferred over DCM to avoid emulsion formation with DMF.
Wash combined organics with water (
mL) and Brine ( mL) to remove residual DMF.
Dry over anhydrous
, filter, and concentrate under reduced pressure (keep bath temp <30°C as the product is volatile).
Purification Workflow Diagram
Figure 2: Extraction and isolation workflow designed to remove polar aprotic solvents.
Expected Results & Data Interpretation
The conversion of the alcohol to the methyl ether results in distinct spectroscopic changes.
NMR Characterization Table
Feature
Substrate (Alcohol)
Product (Methyl Ether)
Diagnostic Change
NMR (OH/OMe)
Broad singlet 2.0–3.0 ppm
Singlet 3.3–3.4 ppm
Disappearance of exchangeable OH; Appearance of sharp OMe singlet.
NMR (Alkyne)
Singlet 2.4–2.5 ppm
Singlet 2.4–2.5 ppm
Signal remains (confirms no C-methylation).
NMR (C-O)
~75 ppm
~80–85 ppm
Downfield shift of the quaternary carbon due to methyl effect.
IR Spectroscopy
Broad band 3300-3400
No broad band
Complete loss of O-H stretch.
Critical Process Parameters (CPPs)
Water Content: DMF must be anhydrous (<50 ppm
). Water consumes NaH and generates NaOH, which is less effective and can cause hydrolysis side reactions.
Temperature Control: Do not heat above 40°C. Higher temperatures increase the risk of base-catalyzed rearrangement of the alkyne (acetylene-allene isomerization).
Stoichiometry: Do not exceed 1.2 equiv of NaH. Large excesses may begin to deprotonate the terminal alkyne after the alcohol is consumed.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Yield
Incomplete deprotonation (Steric bulk).
Switch solvent to DMF/HMPA (caution: toxicity) or increase time at 0°C.
C-Methylation Observed
Base was too strong or in large excess.
Ensure accurate weighing of NaH. Do not use -BuLi.
Starting Material Remains
Alkoxide is too bulky for .
Add catalytic Tetrabutylammonium Iodide (TBAI) to facilitate phase transfer/nucleophilicity.
Product Volatility
Loss during rotary evaporation.
The ether is volatile. Do not apply high vacuum (<100 mbar) for extended periods.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Williamson Ether Synthesis modifications for hindered substrates).
Acidity of Alkynes vs Alcohols
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research1988 , 21, 456–463. Link
Safety of Methyl Iodide
PubChem.[1] "Methyl Iodide - Compound Summary." National Library of Medicine. Link
Use of DMF in Williamson Synthesis
Johnstone, R. A. W.; Rose, M. E. "A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids." Tetrahedron1979 , 35, 2169-2173. Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Click Chemistry with 1-Ethynyl-1-methoxycyclopentane
Subtitle: Steric Modulation and Lipophilic Tuning in Medicinal Chemistry Workflows
Executive Summary
1-Ethynyl-1-methoxycyclopentane (CAS 118804-12-9) is a specialized tertiary propargylic ether building block used in high-value drug discovery and chemical biology applications. Unlike standard linear alkynes (e.g., propargyl alcohol), this reagent introduces a rigid, lipophilic, and sterically demanding 1-methoxycyclopentyl motif into molecular scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide details the application of 1-ethynyl-1-methoxycyclopentane as a "molecular cap" to optimize the physicochemical properties (LogP, metabolic stability) of pharmacophores. It provides a validated protocol for its conjugation to azide-bearing substrates, addressing the specific steric challenges posed by the tertiary carbon center.
Structure: A cyclopentane ring substituted at the C1 position with a methoxy group (-OCH₃) and a terminal ethynyl group (-C≡CH).
Class: Tertiary Propargylic Ether.
Why Use This Reagent?
In medicinal chemistry, the "Magic Methyl" effect and conformational restriction are critical for potency. This reagent offers three distinct advantages over standard propargyl linkers:
Conformational Locking: The cyclopentyl ring restricts the rotation of the attached triazole, potentially reducing entropic penalties upon binding to a protein target (e.g., cGAS inhibitors, kinases).
Metabolic Shielding: The tertiary ether linkage is significantly more resistant to oxidative metabolism (P450) and hydrolysis compared to secondary ethers or esters.
Lipophilic Tuning: It increases the cLogP of the final conjugate, aiding membrane permeability for polar scaffolds.
Table 1: Physicochemical Comparison of Alkyne Building Blocks
Reagent
Structure Type
Steric Bulk (A-Value)
Lipophilicity (Est. LogP)
Metabolic Stability
Propargyl Alcohol
Primary Linear
Low
-0.3 (Hydrophilic)
Low (Oxidation prone)
Phenylacetylene
Aromatic
High (Planar)
2.5 (Lipophilic)
Moderate (Aromatic hydroxylation)
1-Ethynyl-1-methoxycyclopentane
Tertiary Cyclic
High (3D)
~2.1 (Lipophilic)
High (Steric shielding)
Experimental Protocol: CuAAC Conjugation
Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole conjugate using 1-ethynyl-1-methoxycyclopentane and a model benzyl azide.
Context: Tertiary alkynes exhibit slower kinetics than primary alkynes due to steric hindrance at the reaction center. This protocol utilizes a ligand-accelerated Cu(I) system (TBTA) to ensure complete conversion without requiring excessive heating, which could degrade sensitive azide substrates.
Solvent: t-BuOH/Water (1:1 v/v) or DMSO for hydrophobic substrates.
Step-by-Step Procedure
Preparation of Stock Solutions:
Dissolve CuSO₄·5H₂O in deionized water (100 mM).
Dissolve TBTA in DMSO (100 mM). Note: Pre-complexing Cu and TBTA is recommended.
Dissolve Sodium Ascorbate in fresh water (500 mM). Must be prepared fresh.
Reaction Assembly:
In a 4 mL glass vial equipped with a magnetic stir bar, dissolve Benzyl azide (1.0 mmol, 133 mg) and 1-Ethynyl-1-methoxycyclopentane (1.2 mmol, 149 mg) in 2 mL of t-BuOH.
Add 2 mL of Water. The mixture may be biphasic; vigorous stirring is essential.
Catalyst Addition (The "Click" Initiation):
Premix the Cu source and Ligand: Combine 50 µL of CuSO₄ stock and 50 µL of TBTA stock in a separate tube. Vortex for 10 seconds (Solution turns blue).
Add the Cu-TBTA complex to the reaction vial.
Add 20 µL of Sodium Ascorbate stock. Solution will turn colorless to pale yellow as Cu(II) reduces to Cu(I).
Incubation:
Stir vigorously at Room Temperature (25°C) for 4–16 hours.
QC Check: Monitor by TLC (Hexane/EtOAc) or LC-MS. The tertiary alkyne peak should disappear.
Work-up & Purification:
Dilute reaction with 10 mL water and extract with Ethyl Acetate (3 x 10 mL).
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Silica gel chromatography. The 1-methoxycyclopentyl group is stable on silica.
Observation: If reaction is sluggish, increase temperature to 40°C. Do not exceed 60°C to avoid potential elimination of methanol from the tertiary ether (though rare).
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the steric environment of the tertiary propargylic ether during the formation of the copper-acetylide intermediate.
Caption: Catalytic cycle of CuAAC with 1-ethynyl-1-methoxycyclopentane. The tertiary C1-methoxy group imposes steric constraints during Cu-acetylide formation, necessitating ligand acceleration (TBTA).
Critical Considerations & Troubleshooting
Steric Hindrance: The bulky 1-methoxycyclopentyl group slows the initial formation of the copper acetylide compared to primary alkynes. Action: Always use a ligand (TBTA or THPTA). Ligand-free conditions often fail or require high heat.
Acid Sensitivity: While tertiary ethers are generally stable, strong Lewis acids (e.g., AlCl₃, BF₃) used in downstream modifications could cleave the methoxy group. Action: Perform the "click" reaction after any harsh acidic steps in your synthesis plan.
Solubility: This reagent is highly lipophilic. If using biological buffers (PBS), add at least 20% DMSO or DMF to maintain solubility of the alkyne before the reaction starts.
References
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link
Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. Link
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. Link
Application Note: Optimized Sonogashira Coupling of 1-Ethynyl-1-methoxycyclopentane
This Application Note is designed for researchers requiring a robust, reproducible protocol for the Sonogashira cross-coupling of 1-ethynyl-1-methoxycyclopentane . This specific substrate—a tertiary propargylic ether—pre...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers requiring a robust, reproducible protocol for the Sonogashira cross-coupling of 1-ethynyl-1-methoxycyclopentane . This specific substrate—a tertiary propargylic ether—presents unique steric and electronic characteristics that require tailored reaction conditions to minimize side reactions such as Glaser homocoupling or elimination.
Executive Summary
The Sonogashira coupling of 1-ethynyl-1-methoxycyclopentane allows for the installation of a sterically demanding, oxygenated quaternary center onto aromatic scaffolds. This moiety is valuable in medicinal chemistry for modulating lipophilicity (LogP) and metabolic stability.
Key Challenges addressed in this protocol:
Steric Hindrance: The quaternary carbon at the propargylic position can retard the transmetallation step.
Substrate Volatility: The low molecular weight of the starting alkyne requires careful handling during stoichiometry calculations and evaporation.
Glaser Coupling: The electron-rich nature of the ether can accelerate oxidative homocoupling if oxygen is not rigorously excluded.
Mechanistic Principles & Reaction Design
The Catalytic Cycle
The reaction proceeds via a dual catalytic cycle involving Palladium (Pd) and Copper (Cu).[1][2]
Oxidative Addition: The active Pd(0) species inserts into the Aryl-Halide bond (Ar-X).[3]
Transmetallation (Rate Determining for Steric Substrates): The copper acetylide (formed in situ from 1-ethynyl-1-methoxycyclopentane) transfers the alkyne to the Palladium center. Crucial Note: For this tertiary ether, steric bulk at the propargylic position makes this step sensitive to ligand size. Triphenylphosphine (PPh3) is generally sufficient, but bidentate ligands (dppf) may be required for ortho-substituted aryl halides.
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).
Mechanistic Diagram
The following diagram illustrates the interplay between the Pd and Cu cycles, highlighting the critical transmetallation interface.
Caption: Dual catalytic cycle showing the convergence of the Pd-activated aryl halide and the Cu-activated propargylic ether.
Optimized Reaction Conditions
The following parameters have been selected to maximize yield while minimizing homocoupling.
Parameter
Recommendation
Rationale
Catalyst
Pd(PPh₃)₂Cl₂ (2–5 mol%)
Robust, air-stable precatalyst. Reduces to active Pd(0) in situ.
Co-Catalyst
CuI (2–5 mol%)
Essential for activating the terminal alkyne at mild temperatures.
Solvent
THF (Anhydrous)
Solubilizes the lipophilic ether substrate; easier workup than DMF.
Base
Triethylamine (Et₃N)
Acts as both base (to sponge HI) and co-solvent.
Stoichiometry
1.2 – 1.5 equiv. Alkyne
Excess alkyne compensates for potential volatility loss and minor homocoupling.
Temperature
RT to 50°C
Start at RT. Heat only if conversion is <10% after 2 hours. Avoid >60°C to prevent ether elimination.
Phase 1: System Preparation (The "Self-Validating" Setup)
Glassware: Flame-dry a 25 mL round-bottom flask (RBF) or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon.
Solvent Degassing: Sparge the THF and Et₃N with Argon for 15 minutes prior to use. Validation Check: Solvent should not change color upon standing.
Phase 2: Reaction Assembly
3. Charge the reaction vessel with Pd(PPh₃)₂Cl₂ (5 mol%), CuI (5 mol%), and the Aryl Halide (1.0 equiv).
4. Cap the vessel with a rubber septum and cycle vacuum/Argon three times.
5. Add THF (3 mL) and Et₃N (1 mL) via syringe. The solution should turn yellow/orange (Pd species).
6. Add 1-ethynyl-1-methoxycyclopentane (1.2 equiv) dropwise via syringe.
Observation: The color may darken to brown/black as the active Pd(0) species forms and the cycle begins. This is normal.
Phase 3: Monitoring & Workup
7. Stir at Room Temperature for 4–16 hours.
Checkpoint: Monitor by TLC. The product will usually be less polar than the aryl halide.
Contingency: If conversion is <50% after 6 hours, warm the bath to 45°C.
Quench: Dilute the reaction mixture with Diethyl Ether (20 mL) and add Saturated Ammonium Chloride (NH₄Cl, 20 mL).
Purpose: NH₄Cl solubilizes copper salts (turning the aqueous layer deep blue) and removes the amine base.
Extraction: Separate layers. Extract aqueous layer 2x with Diethyl Ether.
Drying: Wash combined organics with Brine, dry over MgSO₄, filter, and concentrate carefully (rotary evaporator bath < 30°C) to avoid losing the volatile product if the aryl group is small.
Purification
Column Chromatography: Silica gel.
Eluent: Hexanes/Ethyl Acetate gradient (typically 0% to 10% EtOAc).[4] The ether oxygen allows for interaction with silica, aiding separation from non-polar byproducts.
Workflow Diagram
Caption: Step-by-step decision tree for the Sonogashira protocol.
Ensure solvents are degassed. Add fresh catalyst (1-2 mol%) in solution.
Homocoupling (Alkyne Dimer)
Oxygen ingress.
Check septum integrity. Use "freeze-pump-thaw" for degassing next time.
Black Precipitate (Early)
"Palladium Black" formation (catalyst death).
Ligand insufficient. Switch to PdCl₂(dppf) or add excess PPh₃.
Low Yield (Volatile Product)
Product lost during evaporation.
Do not use high vacuum. Keep rotavap bath < 30°C.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews, 107(3), 874-922. Link
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Link
Sigma-Aldrich. (n.d.). 1-Ethynyl-1-methoxycyclopentane Product Page. Link
Organic Chemistry Portal. (n.d.). Sonogashira Coupling - Mechanism and Procedures. Link
Application Note: Preparation of Grignard Reagents from 1-Ethynyl-1-methoxycyclopentane
This Application Note is designed for researchers requiring a robust, high-purity protocol for generating the alkynyl Grignard reagent from 1-ethynyl-1-methoxycyclopentane . Unlike standard alkyl Grignard formations init...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers requiring a robust, high-purity protocol for generating the alkynyl Grignard reagent from 1-ethynyl-1-methoxycyclopentane .
Unlike standard alkyl Grignard formations initiated from halides, this protocol relies on a quantitative deprotonation mechanism using a sacrificial alkyl Grignard reagent (Ethylmagnesium bromide). This approach circumvents the formation of unstable intermediates and ensures the retention of the sensitive methoxy functionality.
Executive Summary
The preparation of Grignard reagents from 1-ethynyl-1-methoxycyclopentane (Compound A ) cannot proceed via oxidative insertion (Mg metal + halide) as the starting material is a terminal alkyne, not a halide. Instead, the transformation requires a metallation reaction using a pre-formed Grignard base, typically Ethylmagnesium bromide (EtMgBr).
This protocol details the generation of (1-methoxycyclopentyl)ethynylmagnesium bromide via acid-base exchange. Critical control parameters include temperature regulation to prevent
-elimination of the methoxy group and gas evolution management.
Key Reaction:
(Where R = 1-methoxycyclopentyl)
Mechanistic Insight & Stability
The Chemoselectivity Challenge
The target molecule contains a tertiary propargylic ether . While alkynyl Grignard reagents are thermodynamically stable, the starting material is prone to two primary side reactions if conditions are unregulated:
-Elimination: Under high thermal stress or in the presence of strong Lewis acids, the methoxy group can be eliminated, leading to the formation of reactive allene/cumulene intermediates.
Rearrangement: Unlike propargyl halide derived Grignards (which exist in equilibrium between allenyl and propargyl forms), this alkynyl Grignard is structurally rigid. However, the proximity of the oxygen atom can coordinate with Magnesium, potentially altering reactivity (Chelae effect).
Reaction Pathway Diagram
The following diagram illustrates the acid-base exchange mechanism and the stabilization of the resulting organometallic species.
Figure 1: Mechanistic pathway of alkynyl Grignard formation via deprotonation. The irreversible loss of ethane gas drives the equilibrium to completion.
Note: If the compound is yellow or contains water, dry over molecular sieves (3Å) for 12h prior to use.
Base: Ethylmagnesium bromide (EtMgBr), 1.0 M or 3.0 M solution in THF (Commercial or freshly prepared).
Why EtMgBr? Methyl Grignard (MeMgBr) can be used, but EtMgBr releases ethane gas, which is easier to handle than methane, and EtMgBr is often cleaner commercially.
Solvent: Anhydrous THF (Tetrahydrofuran), distilled over Na/Benzophenone or from a solvent purification system (SPS).
Inert Gas: Argon (preferred due to density) or Nitrogen.
Step-by-Step Methodology
Step 1: System Setup
Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to an oil bubbler.
Flush the system with Argon for 15 minutes.
Maintain a positive pressure of inert gas throughout the procedure.
Step 2: Reagent Charging
Charge the RBF with 1-ethynyl-1-methoxycyclopentane (1.0 equiv).
Add anhydrous THF to achieve a substrate concentration of 0.5 M to 1.0 M .
Optimization Note: Too dilute (<0.2 M) slows the reaction; too concentrated (>2.0 M) can cause exotherms that risk elimination.
Cool the solution to 0 °C using an ice/water bath.
Step 3: Metallation (The Critical Step)
Charge the addition funnel with EtMgBr (1.05 equiv).
Expert Tip: Use a slight excess (1.05 - 1.10 equiv) to ensure full conversion, but avoid large excesses which will interfere with subsequent electrophile additions.
Dropwise Addition: Add the EtMgBr solution slowly over 15–30 minutes.
Observation: You will observe the evolution of gas bubbles (Ethane). The rate of addition should be controlled so that the gas evolution is steady but not vigorous.
Warming: Once addition is complete, allow the reaction to stir at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to Room Temperature (20–25 °C) .
Completion: Stir at room temperature for 1–2 hours. The cessation of gas bubbles is a good visual indicator, but time is the most reliable factor here.
Step 4: Titration (Validation)
Before using the reagent, determine the precise concentration using the Knochel method (titration against iodine or salicylaldehyde phenylhydrazone).
Target Yield: >90% conversion is typical.
Appearance: The solution should be clear to slightly hazy, light yellow or gray. Dark brown/black indicates decomposition or dirty starting materials.
Data Summary & Troubleshooting
Parameter
Specification
Reason for Control
Temperature
0 °C 25 °C
High temps (>40 °C) risk -elimination of methoxide.
Stoichiometry
1.05 equiv EtMgBr
Ensures complete deprotonation without large excess base.
Solvent
THF
Solubilizes the Grignard species; Et2O is also acceptable but THF is standard for alkynyl species.
Time
1–2 Hours
Sufficient for gas evolution to cease; overnight stirring is unnecessary and risks degradation.
Troubleshooting Guide
Problem: Low yield or recovery of starting material after quench.
Cause: Wet solvent killed the EtMgBr before it could react with the alkyne.
Solution: Titrate the commercial EtMgBr before use. Ensure THF is <50 ppm water.
Problem: Formation of allene byproducts.
Cause: Temperature too high during addition.
Solution: Keep addition strictly at 0 °C. Do not reflux.
Problem: Reaction mixture turns viscous/solid.
Cause: Concentration too high.
Solution: Dilute with additional anhydrous THF. Alkynyl Grignards can aggregate.
References
Preparation of Grignard Reagents from Terminal Alkynes
Title: "The Grignard Reagents: Their Preparation"[1]
hydration of 1-ethynyl-1-methoxycyclopentane to ketones
Application Note & Protocol Guide Topic: Selective Hydration of 1-Ethynyl-1-methoxycyclopentane: A Guided Synthesis of 1-(1-hydroxycyclopentyl)ethan-1-one For: Researchers, scientists, and drug development professionals....
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Topic: Selective Hydration of 1-Ethynyl-1-methoxycyclopentane: A Guided Synthesis of 1-(1-hydroxycyclopentyl)ethan-1-one
For: Researchers, scientists, and drug development professionals.
Abstract
The transformation of alkynes into carbonyl compounds is a cornerstone of modern organic synthesis. This guide provides a comprehensive technical overview and detailed experimental protocols for the selective hydration of 1-ethynyl-1-methoxycyclopentane. We will first explore the mercury(II)-catalyzed Markovnikov hydration to yield an α-methoxy ketone intermediate, 1-(1-methoxycyclopentyl)ethan-1-one. Subsequently, we detail the demethylation of this intermediate to afford the final product, 1-(1-hydroxycyclopentyl)ethan-1-one, a valuable α-hydroxy ketone. This document emphasizes the mechanistic rationale behind procedural choices, offers validated step-by-step protocols, and discusses the significance of α-hydroxy ketones in medicinal chemistry and drug development.[1][2]
Introduction: The Strategic Value of α-Hydroxy Ketones
α-Hydroxy ketones, also known as acyloins, are privileged structural motifs found in numerous natural products and pharmaceutically active compounds.[2] Their unique bifunctional nature makes them highly versatile building blocks for the synthesis of more complex molecules.[] The synthesis of these compounds often requires multi-step procedures, and developing efficient and selective methods is a key objective for synthetic chemists.
This application note focuses on a robust two-step sequence starting from 1-ethynyl-1-methoxycyclopentane. The methoxy group serves as a temporary protecting group for the tertiary alcohol, allowing for the selective hydration of the alkyne functionality first. This strategic approach prevents potential side reactions and provides clean access to the target α-hydroxy ketone, a scaffold with significant potential in drug discovery programs.[1][2]
Overall Synthetic Strategy
The conversion of 1-ethynyl-1-methoxycyclopentane to 1-(1-hydroxycyclopentyl)ethan-1-one is achieved via a two-stage process. The workflow is designed for high selectivity and yield, leveraging classic and reliable organic transformations.
Diagram 1: Overall two-step synthetic workflow.
Part I: Markovnikov Hydration to an α-Methoxy Ketone
The first stage involves the hydration of the terminal alkyne. To produce a ketone, the addition of water across the triple bond must follow Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon.[4][5][6][7] This reaction is notoriously slow for terminal alkynes and requires catalysis.[8]
Mechanistic Rationale
The hydration is catalyzed by a strong acid (H₂SO₄) and a mercury(II) salt (HgSO₄).
Activation of the Alkyne: The electrophilic Hg²⁺ ion coordinates to the alkyne's π-system, forming a cyclic mercurinium ion intermediate. This complex activates the alkyne for nucleophilic attack and prevents carbocation rearrangements.[6][9][10]
Nucleophilic Attack: A water molecule attacks the more substituted carbon of the triple bond, consistent with Markovnikov's rule. This regioselectivity is driven by the greater partial positive charge on the internal carbon.[7][9]
Deprotonation: A base (water) removes a proton from the oxonium ion, yielding a mercury-containing enol.
Proto-demercuration & Tautomerization: In the acidic medium, the vinyl mercury is protonated, leading to the release of the Hg²⁺ catalyst and the formation of a neutral enol intermediate.[9] This enol is unstable and rapidly isomerizes to its more thermodynamically stable keto tautomer.[4][11][12] This final, irreversible step drives the reaction to completion.[11]
Diagram 2: Simplified mechanism of mercury(II)-catalyzed alkyne hydration.
Protocol 1: Synthesis of 1-(1-methoxycyclopentyl)ethan-1-one
Safety: Mercury compounds are highly toxic. Handle HgSO₄ in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All mercury-containing waste must be collected and disposed of according to institutional protocols.[9]
Materials:
1-Ethynyl-1-methoxycyclopentane (1.0 eq)
Distilled Water
Concentrated Sulfuric Acid (H₂SO₄)
Mercury(II) Sulfate (HgSO₄, ~0.05 eq)
Diethyl Ether (or MTBE)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add distilled water (approx. 20 mL per 10 mmol of alkyne).
Carefully add concentrated H₂SO₄ (approx. 0.5 mL per 10 mmol of alkyne) while cooling the flask in an ice-water bath.
Add HgSO₄ (0.05 eq) to the acidic solution and stir until it dissolves.
Add 1-ethynyl-1-methoxycyclopentane (1.0 eq) to the flask.
Heat the reaction mixture to 60-70 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS (typically 2-4 hours).
Upon completion, cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) to neutralize the acid, followed by brine (1 x 15 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure α-methoxy ketone as a colorless oil.
With the α-methoxy ketone in hand, the final step is the cleavage of the methyl ether to unmask the tertiary hydroxyl group. Boron tribromide (BBr₃) is an exceptionally effective reagent for this transformation, particularly for cleaving methyl ethers, due to its strong Lewis acidity.
Mechanistic Rationale
Lewis Acid Coordination: The boron atom in BBr₃ is highly electron-deficient and coordinates strongly to the Lewis basic oxygen atom of the methoxy group.
Nucleophilic Cleavage: This coordination weakens the C-O bond, making the methyl group susceptible to nucleophilic attack by a bromide ion (generated from BBr₃). This is an Sₙ2-type displacement, forming bromomethane and a dioxyboryl intermediate.
Hydrolysis: The reaction is quenched with water or an aqueous solution. The boron-oxygen bond is hydrolyzed, releasing the final α-hydroxy ketone product.
Protocol 2: Synthesis of 1-(1-hydroxycyclopentyl)ethan-1-one
Safety: Boron tribromide is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood under an inert atmosphere (N₂ or Ar). Use appropriate PPE, including heavy-duty gloves, a lab coat, and full-face protection.
Materials:
1-(1-methoxycyclopentyl)ethan-1-one (1.0 eq)
Anhydrous Dichloromethane (DCM)
Boron Tribromide (BBr₃, 1.0 M solution in DCM or neat, 1.1-1.2 eq)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Dissolve the α-methoxy ketone (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add BBr₃ (1.1-1.2 eq) dropwise via syringe over 15-20 minutes. The solution may change color.
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over another hour. Monitor the reaction by TLC.
Once the starting material is consumed, cool the mixture back to -78 °C and quench the reaction by the very slow, dropwise addition of methanol, followed by a slow addition of water.
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with additional DCM.
Wash the organic layer sequentially with water (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-hydroxy ketone.
This guide outlines a reliable and high-yielding two-step synthesis of 1-(1-hydroxycyclopentyl)ethan-1-one from 1-ethynyl-1-methoxycyclopentane. The initial Markovnikov hydration provides selective formation of an α-methoxy ketone, which is then efficiently demethylated using boron tribromide. By explaining the causality behind the chosen reagents and conditions, these protocols serve as a robust foundation for researchers requiring access to valuable α-hydroxy ketone building blocks for applications in pharmaceutical and materials science.
References
Chemistry LibreTexts. (2019, September 3). 9.4: Hydration of Alkynes for Markovnikov Products. [Link]
Chemistry LibreTexts. (2019, June 5). 11.10: Hydroboration–Oxidation of Alkynes. [Link]
JoVE. (2023, April 30). Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. [Link]
Organic Chemistry Portal. Synthesis of α-hydroxy ketones and aldehydes. [Link]
Pearson+. Hydration of alkynes (via oxymercuration) gives good yields of si... | Study Prep. [Link]
Toste, F. D. (2016). Tandem Bond-Forming Reactions of 1‑Alkynyl Ethers. Accounts of Chemical Research, 49(5), 977-988. [Link]
YouTube. (2021, November 2). Alkyne Oxymercuration Demercuration Reaction and Mechanism. [Link]
Jacobs, T. L., & Searles Jr., S. (1944). Acetylenic Ethers. IV.1 Hydration. Journal of the American Chemical Society, 66(5), 686-688. [Link]
Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. [Link]
Taylor & Francis. Hydroxy ketones – Knowledge and References. [Link]
Palomo, C., Oiarbide, M., & García, J. M. (2012). α-Hydroxy ketones as useful templates in asymmetric reactions. Chemical Society Reviews, 41(11), 4150-4164. [Link]
ResearchGate. (2021). Synthesis of α‐hydroxy ketones by YerE. [Link]
ResearchGate. (2026). Important α‐hydroxy ketones and the synthetic strategies. [Link]
Google Patents.
MDPI. (2024, November 11). A Novel 2-Methylimidazole Promoted Oxyacyloxylation of α-Hydroxy Ketones and Anhydrides: An Easy Access to α-Acyloxy Ketones. [Link]
Google Patents.
Pearson+. Show the synthetic steps needed to produce 1-methoxy-1-methylcycl... | Study Prep. [Link]
Royal Society of Chemistry. (2022, June 30). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. [Link]
Oreate AI. (2026, January 8). Unraveling the Hydration of Ketones: A Deep Dive Into Chemical Interactions. [Link]
Technical Support Center: Handling, Storage, and Troubleshooting of 1-Ethynyl-1-Methoxycyclopentane
Welcome to the Technical Support Center for 1-ethynyl-1-methoxycyclopentane (CAS: 118804-12-9). As a terminal alkyne with an adjacent ether linkage, this compound is highly valuable as a building block in click chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-ethynyl-1-methoxycyclopentane (CAS: 118804-12-9). As a terminal alkyne with an adjacent ether linkage, this compound is highly valuable as a building block in click chemistry, cross-coupling reactions, and complex API synthesis [1]. However, its dual structural features make it highly susceptible to autoxidation and radical-initiated polymerization.
This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded protocols to ensure sample integrity during long-term storage and experimental preparation.
Section 1: Mechanistic Insights into Degradation
Q: Why does 1-ethynyl-1-methoxycyclopentane degrade or polymerize during storage, even when kept in the dark?
A: The degradation of propargyl ethers is primarily driven by free-radical pathways. While light and heat are common initiators, trace oxygen is the most insidious culprit. Over time, the monomer naturally forms free radicals (
). If left unchecked, these react with dissolved oxygen at diffusion-controlled rates to form peroxide radicals () [2].
Causality: These peroxide radicals are highly reactive and propagate chain reactions, attacking the terminal alkyne to form cross-linked oligomers and polymers. Furthermore, the methoxycyclopentane moiety can form hazardous hydroperoxides over time. Understanding this pathway is critical for selecting the correct inhibitor.
Radical polymerization pathway of propargyl ethers and the quenching mechanism of phenolic inhibitors.
Section 2: Inhibitor Selection and Storage Conditions
Q: Which inhibitor is best for preventing polymerization, and what are the optimal storage conditions?
A: To prevent the propagation of
radicals, phenolic inhibitors are standardly employed. The two most common are Butylated Hydroxytoluene (BHT) and Hydroquinone Monomethyl Ether (MEHQ). For terminal alkynes and propargyl derivatives, BHT is often preferred at concentrations of 100-200 ppm [3].
Crucial Causality Note: MEHQ requires trace amounts of dissolved oxygen to function, as it reacts with the peroxide radical, not the carbon-centered radical[2]. If you store an MEHQ-inhibited monomer under a strict, 100% oxygen-free argon atmosphere, the inhibitor will fail, and the monomer will polymerize. BHT is more sterically hindered and is generally more forgiving in rigorously degassed environments, though it still benefits from trace oxygen for maximum efficacy.
Table 1: Quantitative Comparison of Polymerization Inhibitors
Inhibitor
Mechanism of Action
Optimal Concentration
Oxygen Requirement
Removal Method
BHT (Butylated Hydroxytoluene)
Sterically hindered phenol; scavenges
100 - 200 ppm
Low / Optional
Basic Alumina or Distillation
MEHQ (Hydroquinone Monomethyl Ether)
Forms stable quinone radicals via
10 - 300 ppm
Strictly Required (~10 ppm )
Basic Alumina or Washing (NaOH)
TBC (tert-Butylcatechol)
Radical scavenger
10 - 50 ppm
Required
Basic Alumina
Recommended Storage Protocol:
Store 1-ethynyl-1-methoxycyclopentane in an amber glass vial (to prevent photo-initiation) at 2°C to 8°C. If inhibited with MEHQ, maintain a headspace of dry air or a 90/10 Nitrogen/Air mixture. If uninhibited (post-purification), store strictly under Argon at -20°C and use within 24 hours.
Section 3: Self-Validating Purification Workflows
Q: How do I remove the inhibitor and verify purity before using the monomer in a sensitive transition-metal catalyzed reaction (e.g., Sonogashira coupling)?
A: Inhibitors like BHT will actively quench the radical intermediates in certain catalytic cycles or alter the stoichiometry of sensitive reagents. They must be removed immediately prior to use. Because you cannot visibly see BHT, the protocol below is designed as a self-validating system to ensure your material is chemically pure before it touches your catalyst.
Step-by-step purification workflow for removing phenolic inhibitors and oxygen from stored alkynes.
Column Preparation: Pack a short glass column or a glass Pasteur pipette with 2-3 inches of activated Basic Alumina (Brockmann Grade I).
Causality: The basic sites on the alumina strongly bind the acidic phenolic protons of BHT/MEHQ, trapping the inhibitor while the neutral ether/alkyne passes through freely.
Elution: Elute the required volume of 1-ethynyl-1-methoxycyclopentane through the column using positive argon pressure. Collect the eluate in a Schlenk flask.
Degassing (Freeze-Pump-Thaw):
Freeze the flask in liquid nitrogen.
Apply high vacuum for 5 minutes to remove dissolved gases.
Isolate the vacuum and thaw the flask in a room-temperature water bath.
Repeat this cycle three times.
Causality: This rigorously removes dissolved oxygen that could initiate polymerization during heating in your subsequent reaction.
Self-Validation (Critical Step): Before adding the monomer to your main reaction mixture, validate the success of the purification.
TLC Check: Spot the eluate on a silica TLC plate. Visualize under short-wave UV (254 nm). Success: No UV-active spots (confirming BHT/MEHQ is gone). Stain with
; the terminal alkyne will immediately appear as a bright yellow spot on a purple background.
-NMR Check (in ): Success: Absence of the BHT aromatic singlet at ~6.98 ppm and the tert-butyl singlet at ~1.43 ppm.
Failure Criteria: If broad, unresolved polymeric humps are present in the 1.5-2.5 ppm region of the NMR, the sample had already degraded prior to alumina filtration. You must perform a short-path vacuum distillation to separate the volatile monomer from the heavy oligomers.
References
Optimization
Technical Support Center: Optimizing Yield of 1-Ethynyl-1-Methoxycyclopentane Methylation
This technical guide details the optimization of 1-ethynyl-1-methoxycyclopentane synthesis via the O-methylation of 1-ethynylcyclopentan-1-ol . Executive Summary & Reaction Scope This guide addresses the O-methylation of...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the optimization of 1-ethynyl-1-methoxycyclopentane synthesis via the O-methylation of 1-ethynylcyclopentan-1-ol .
Executive Summary & Reaction Scope
This guide addresses the O-methylation of 1-ethynylcyclopentan-1-ol (Precursor) to form 1-ethynyl-1-methoxycyclopentane (Target).[1]
The Core Challenge: Methylating a tertiary alcohol is kinetically difficult due to steric hindrance. The adjacent ethynyl group adds complexity, introducing potential for side reactions (polymerization, C-methylation) if conditions are too aggressive. High yields require a protocol that maximizes alkoxide nucleophilicity while suppressing alkyne deprotonation.
Reaction Scheme
Substrate: 1-Ethynylcyclopentan-1-ol (
)
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Base (NaH or KOH)
Product: 1-Ethynyl-1-methoxycyclopentane ()[1]
Critical Mechanism & Pathway Analysis
Understanding the competing pathways is essential for yield optimization. The diagram below illustrates the "Yield/Selectivity" balance.
Caption: Kinetic competition between desired O-methylation (Green) and undesired C-methylation/degradation (Red/Grey).[1] Steric bulk at the tertiary center slows the SN2 step, requiring optimized conditions.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (NaH/DMF)
Best for: High purity, gram-scale synthesis, and maximizing conversion.
Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen (
).
Base Suspension: Wash NaH with dry hexane (3x) to remove mineral oil (optional but recommended for easier workup).[1] Resuspend NaH in anhydrous DMF at 0°C.
Alkoxide Formation: Add 1-ethynylcyclopentan-1-ol dropwise to the NaH suspension at 0°C.
Critical Check: Evolution of
gas will be vigorous.[1] Stir for 30–60 mins at 0°C until bubbling ceases. Ensure the solution becomes clear or slightly cloudy (alkoxide formation complete).
Methylation: Add Methyl Iodide (MeI) dropwise via syringe at 0°C. Do not rush this step. Exotherms can degrade the alkyne.[1]
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC or GC-MS.
Quench: Cool to 0°C. Carefully add saturated
(aq).
Workup: Extract with
(3x). Wash combined organics with (5x) to remove DMF, then Brine (1x). Dry over .[1][2]
Purification: Distillation (vacuum) is preferred over column chromatography due to the volatility of the product.
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Large scale, avoiding anhydrous solvents, or if NaH handling is restricted.
Add 50% NaOH solution. The mixture will be biphasic.[2]
Add Methylating agent dropwise with vigorous stirring (high RPM is crucial for PTC).
Maintain temperature < 40°C to prevent alkyne degradation.
Monitor conversion.[1] This method may require longer reaction times (24h+) for tertiary alcohols.
Troubleshooting Guide & FAQs
Issue 1: Low Yield (<40%) with Unreacted Starting Material
Diagnosis: The tertiary alkoxide is bulky and a poor nucleophile.[1] The electrophile (MeI) may be evaporating or degrading before reaction completes.
Corrective Actions:
Switch Solvent: Use DMSO instead of DMF. DMSO solvates cations better, leaving the alkoxide "naked" and more reactive.
Increase Electrophile: Use Methyl Triflate (MeOTf) (Caution: Highly Toxic).[1][3] It is significantly more reactive than MeI and can drive sterically hindered reactions to completion [1].
Catalysis: Add a catalytic amount of 15-Crown-5 (if using NaH) or 18-Crown-6 (if using KOH) to chelate the metal cation and activate the alkoxide.[1]
Issue 2: Formation of C-Methylated Byproduct
Diagnosis: The terminal alkyne was deprotonated.[1]
Mechanism:[1][4][5] The pKa of the alcohol is ~17, while the alkyne is ~25. However, if a large excess of base is used, or if the reaction is heated, the alkyne proton is removed, leading to 1-(prop-1-ynyl)-1-methoxycyclopentane.
Corrective Actions:
Stoichiometry Control: Limit Base to 1.1–1.2 equivalents . Do not use a large excess.
Temperature: Never heat above 40°C. Keep the addition step at 0°C.
Base Choice: Stick to NaH. Avoid n-BuLi, which will deprotonate the alkyne immediately.
Issue 3: Product Volatility Loss
Diagnosis: The product (C8 ether) is relatively volatile.[1] Significant mass is lost during rotary evaporation.
Corrective Actions:
Solvent Choice: Use Pentane or Diethyl Ether for extraction.[1] Avoid DCM if possible, as separation by distillation is harder.
Vacuum Control: Do not evaporate to dryness under high vacuum.[1] Stop when solvent volume is low and switch to a micro-distillation setup.
Comparative Data Table
Parameter
Protocol A (NaH/DMF)
Protocol B (PTC)
Protocol C (DMSO/KOH)
Yield Potential
High (75-90%)
Moderate (50-70%)
Very High (85-95%)
Reaction Time
4-16 Hours
12-48 Hours
1-4 Hours
Impurity Profile
Low
Moderate (Hydrolysis)
Low
Scalability
Moderate (H2 gas evolution)
Excellent
Good
Safety Hazard
Flammable H2, Water reactive
Low (Aqueous base)
DMSO + Base exotherm
References
Methylation of Tertiary Alcohols
Title: "Efficient Methylation of Tertiary Alcohols using Methyl Trifl
Source:Journal of Organic Chemistry
Context: Methyl triflate is established as a superior electrophile for hindered substrates where MeI fails.[1]
Alkyne Stability in Basic Media:
Title: "Protection and Functionalization of Terminal Alkynes"
Source:Greene's Protective Groups in Organic Synthesis
Context: Discusses pKa differences and selective deprotonation str
General Ether Synthesis Protocol
Title: "Williamson Ether Synthesis: Mechanism and Scope"
Source:Organic Chemistry Portal
Note: For specific spectral data (NMR/IR) of 1-ethynyl-1-methoxycyclopentane, refer to PubChem CID 13781396 or similar databases.[1]
Technical Support Center: Troubleshooting Low Conversion in Alkynylation of Cyclopentanone
Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals experiencing low yields or stalled conversions during the nucleophilic addition of terminal alkyne...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals experiencing low yields or stalled conversions during the nucleophilic addition of terminal alkynes to cyclopentanone.
The synthesis of 1-alkynylcyclopentanols is a fundamental carbon-carbon bond-forming reaction, but it is notoriously susceptible to competing side reactions due to the inherent physicochemical properties of five-membered cyclic ketones. This guide provides a mechanistic breakdown of these failures and field-proven, self-validating protocols to overcome them.
Diagnostic Workflow
Before altering your synthetic route, use the decision tree below to isolate the root cause of your low conversion.
Fig 1: Diagnostic decision tree for troubleshooting cyclopentanone alkynylation.
Core Troubleshooting Guide (FAQ)
Q1: Why am I recovering mostly unreacted cyclopentanone when using standard alkynyllithium or Grignard reagents?Causality: The primary culprit is competing enolization[1]. Cyclopentanone possesses relatively acidic
-protons (pKa ~16.7 in DMSO). Standard organometallic reagents like alkynyllithium (prepared via -BuLi) are not only strong nucleophiles but also strong bases. Instead of undergoing the desired 1,2-nucleophilic addition to the carbonyl carbon, these reagents preferentially deprotonate the -position, forming a lithium enolate. This enolate is a thermodynamic dead-end; it is completely unreactive toward further nucleophilic attack. Upon aqueous workup, the enolate simply reprotonates, returning the starting cyclopentanone and creating the illusion that no reaction occurred.
Q2: How can I alter the reaction conditions to favor nucleophilic addition over enolization?Causality & Solution: The most robust method to suppress enolization is the Imamoto Protocol , which involves transmetalating the alkynyllithium species with anhydrous cerium(III) chloride (
) to form an organocerium reagent[2]. Cerium is highly oxophilic; it strongly coordinates to the carbonyl oxygen of cyclopentanone, hyper-activating the electrophilic carbon. More importantly, organocerium reagents are significantly less basic than their lithium counterparts, effectively shutting down the competing deprotonation pathway. This allows for clean 1,2-addition.
Q3: Are there catalytic alternatives that avoid highly reactive stoichiometric organometallics?Causality & Solution: Yes. Recent advancements have demonstrated that terminal alkynes can be added to cyclopentanone using a strongly basic transition-metal catalytic system, avoiding
-BuLi entirely. A highly effective protocol utilizes a complex in acetonitrile[3]. In this system, TBAF acts as a mild base to deprotonate the alkyne, while the zinc Lewis acid activates the ketone and stabilizes the transient alkynylzinc intermediate. This dual-activation pathway allows the reaction to proceed smoothly at with up to 92% yield.
Q4: I attempted the Imamoto protocol, but my yields are still low. What went wrong?Causality: The most critical failure point in organocerium chemistry is the hydration state of the
. Commercially available is typically a heptahydrate (). If it is not rigorously dried (heated to under high vacuum for several hours), residual moisture will instantly quench the alkynyllithium reagent before transmetalation can occur. Furthermore, the anhydrous must be pre-complexed with dry THF (vigorous stirring for at least 2 hours) to break up its polymeric inorganic lattice; failing to do so results in incomplete transmetalation[4].
Mechanistic Divergence
Fig 2: Mechanistic divergence between enolization and nucleophilic addition.
Quantitative Data Summary
The table below summarizes the expected outcomes of various alkynylation methodologies applied to cyclopentanone, highlighting the inverse relationship between reagent basicity and product yield.
This protocol utilizes stoichiometric cerium to suppress enolization and force 1,2-addition.
Drying
(Critical Step): Place 1.5 equivalents of in a Schlenk flask. Heat gradually to under high vacuum (0.1 Torr) for 2 hours. Causality: Rapid heating causes the salt to melt in its own water of crystallization, forming an intractable glassy solid.
Pre-complexation: Cool to room temperature under argon. Add anhydrous THF (2 mL/mmol) and stir vigorously for 2 hours to form a uniform, milky-white suspension.
Alkyne Lithiation: In a separate flame-dried flask, dissolve the terminal alkyne (1.2 eq) in THF, cool to
, and add titrated -BuLi (1.15 eq) dropwise. Stir for 30 minutes.
Self-Validation Checkpoint: Quench a 0.1 mL aliquot with
. GC-MS should show >95% deuterium incorporation at the terminal alkyne position, proving successful lithiation.
Transmetalation: Cool the
suspension to and transfer the alkynyllithium solution into it via cannula. Stir for 1 hour at to form the alkynylcerium reagent.
Addition: Add cyclopentanone (1.0 eq) dropwise. Stir for 2 hours at
, then allow the mixture to slowly warm to room temperature.
Workup: Quench with saturated aqueous
. Extract with EtOAc, dry over , and concentrate under reduced pressure.
Substrate Addition: Add anhydrous acetonitrile (MeCN) to achieve a 0.5 M concentration. Add cyclopentanone (1.0 eq) followed by the terminal alkyne (2.0 eq).
Reaction: Cool the mixture to
using a cryocooler or ice/salt bath. Stir vigorously for 120 minutes.
Self-Validation Checkpoint: Monitor the disappearance of cyclopentanone via TLC (Stain with KMnO4; cyclopentanone shows as a yellow spot on a purple background, while the product alcohol will rapidly reduce the stain).
Workup: Dilute the mixture with water to quench the catalytic cycle. Extract the aqueous layer with dichloromethane (
mL). Dry the combined organic layers over anhydrous , filter, and purify via silica gel chromatography to isolate the 1-alkynylcyclopentanol.
References
Otamukhamedova, G., et al. (2026). Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclopentan-1-ol. Chemical Review and Letters.
Imamoto, T., Sugiura, Y., & Takiyama, N. (1985). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Tetrahedron Letters.
Knochel, P. (2007). Preparation and Reactions of Polymagnesiated Aromatics and Heteroaromatics, Functionalized Cyclopropane Carbenoids and Soluble Lanthanide Reagents.
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PUR-EMCP-001
Topic: Column Chromatography of Acid-Sensitive Propargylic Ethers
Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]
Executive Summary
The purification of 1-ethynyl-1-methoxycyclopentane presents a dual challenge common to low-molecular-weight tertiary propargylic ethers: acid sensitivity and volatility .[1][2]
Standard silica gel chromatography often leads to significant yield loss due to the hydrolysis of the sensitive acetal-like linkage (geminal ether/alkyne) by acidic silanol groups. Furthermore, the compound’s relatively low molecular weight (124.18 g/mol ) makes it prone to evaporation during fraction concentration.
This guide provides a self-validating protocol designed to neutralize the stationary phase and preserve your product.
Module 1: Pre-Purification Diagnostics
Before packing your column, verify your system parameters against the following critical checkpoints.
Compound Profile
Property
Value
Implication for Purification
Structure
Tertiary Propargylic Ether
High Acid Sensitivity. Prone to hydrolysis (to ketone) or Meyer-Schuster rearrangement on acidic silica.[1][2][3]
Molecular Weight
124.18 g/mol
Volatile. Risk of loss during rotary evaporation.[1][2]
Chromophore
None (Aliphatic)
UV Inactive. UV 254 nm will not detect this compound.[1][2]
Select Solvent: Use Hexanes (or Pentane) as your base solvent.[1][2]
Add Buffer: Add 1% to 2% Triethylamine (Et₃N) to the Hexanes.
Example: For 500 mL of solvent, add 5–10 mL of Et₃N.
Slurry Silica: Mix your silica gel with this Et₃N/Hexanes solution. Allow it to sit for 5–10 minutes. This ensures the basic amine neutralizes the acidic silanol sites (
Note: This compound is lipophilic.[1] It will likely elute very early (low polarity).[1][2] High concentrations of EtOAc are rarely needed.
Module 3: Troubleshooting & FAQs
Q1: "I spotted my crude on TLC, but after the column, I recovered <20% mass. Where did it go?"
Diagnosis: This is likely a Volatility or Decomposition issue.[1][2]
Test A (Volatility): Did you use a high-vacuum pump to dry fractions?
Fix: Only use a rotary evaporator with a water bath at <30°C and pressure >50–100 mbar. Do not leave it under high vacuum (oil pump) for extended periods.[1][2]
Test B (Decomposition): Did you use Et₃N?
Fix: If you used standard acidic silica, the compound hydrolyzed into cyclopentanone (volatile) or rearranged.[2] You must use the neutralization protocol above.
Q2: "I see a long streak on my TLC plate instead of a tight spot."
Diagnosis:Acidic Drag.
The streaking indicates the compound is decomposing during the run on the TLC plate itself.
Fix: Pre-treat your TLC plate! Dip the empty TLC plate in a solution of 5% Et₃N in Hexanes and let it dry before spotting your sample. This neutralizes the plate and will sharpen the spot.
Neutral or Basic Alumina (Activity Grade III) is an excellent alternative if you want to avoid using Triethylamine.[1][2] Alumina is naturally less acidic than silica.[1]
Caveat: Alumina has lower resolving power (theoretical plates) than silica.[1][2] If your impurities are close in Rf, neutralized silica is preferred.
Module 4: Decision Logic & Workflow
The following diagram illustrates the critical decision pathways to ensure recovery of this specific molecule.
Figure 1: Purification Decision Tree highlighting the critical requirement for stationary phase neutralization.
References
Reich, H. J. (2023).[1][2] Common TLC Stains.[1][2][6] University of Wisconsin-Madison.[1] [Link]
Context: Authoritative source for KMnO4 and p-Anisaldehyde staining protocols required for UV-inactive alkynes.[1]
Chua, P. (2018).[1][2] Column Chromatography of Acid-Sensitive Compounds. Chem. LibreTexts.[1] [Link]
Context: General methodology for deactivating silica gel with triethylamine to prevent hydrolysis of acetals and enol ethers.
Context: While discussing silyl ethers, this resource details the comparative stability of ether linkages on silica and the necessity of basic buffering.
PubChem . (2025).[1][2] 1-Ethynyl-1-methoxycyclohexane (Analogous Structure Data). National Library of Medicine.[1] [Link][1][2]
Context: Used to extrapolate physical properties (volatility/boiling point) for the cyclopentane derivative where specific data is sparse.[1][2]
Technical Support Center: Stability & Handling of 1-Ethynyl-1-methoxycyclopentane
Part 1: Executive Summary & Critical Alerts Status: HIGHLY SENSITIVE TO ACID 1-Ethynyl-1-methoxycyclopentane is a tertiary propargylic ether . While valuable as a protected synthon or intermediate, it exhibits significan...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Critical Alerts
Status:HIGHLY SENSITIVE TO ACID
1-Ethynyl-1-methoxycyclopentane is a tertiary propargylic ether . While valuable as a protected synthon or intermediate, it exhibits significant instability in acidic environments. In the presence of Brønsted or Lewis acids, it undergoes rapid C–O bond cleavage , leading to a cascade of decomposition pathways including hydrolysis, elimination to enynes, and rearrangement to
Do NOT expose to aqueous acid (pH < 6) for extended periods; hydrolysis to 1-ethynylcyclopentanol is rapid.[2]
Do NOT heat in the presence of trace acid; this accelerates polymerization and explosive decomposition of the enyne by-product.
Quench Protocol: Always use a buffered basic quench (e.g., sat. NaHCO₃ or Et₃N/MeOH) at low temperature (
) before warming reaction mixtures.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Decomposition & Purity Issues
Q1: My HPLC shows the disappearance of the starting material (SM) peak after acidic workup, but I don't see a single clean product. What happened?A: You likely triggered a "divergent decomposition cascade."[2] Upon protonation, the methoxy group leaves, generating a tertiary carbocation. Depending on your specific conditions (solvent, water content, temperature), three things likely happened simultaneously:
Hydrolysis: Reaction with water formed 1-ethynylcyclopentanol (often the major product in aqueous acid).[2]
Elimination: Loss of a proton formed 1-ethynylcyclopentene (a volatile enyne).[2]
Rearrangement: If the acid was strong or heat was applied, the material rearranged into 1-acetylcyclopentene (Rupe product).[2]
Action: Switch to a basic workup.[2] Pour the reaction mixture into a cold mixture of ether/sat. NaHCO₃.
Q2: The reaction mixture turned into a black, viscous tar upon adding HCl/MeOH. Is this normal?A: No, this indicates polymerization. The 1-ethynylcyclopentene (enyne) formed via elimination is highly prone to radical or acid-catalyzed polymerization.[2] Once formed, the enyne polymerizes rapidly to form polyacetylenes, which appear as black tar.
Action: Avoid strong mineral acids.[2] If deprotection is necessary, use milder conditions (e.g., PPTS in MeOH) and monitor strictly by TLC/LCMS.[2]
Category 2: Storage & Handling[2][3][4]
Q3: Can I store this compound in CDCl₃ for NMR analysis?A: Only if the CDCl₃ is neutralized. Commercial CDCl₃ often becomes acidic over time (forming DCl/phosgene).[2] This trace acid is sufficient to catalyze the formation of methanol and the enyne, ruining your sample overnight.
Action: Filter CDCl₃ through a small plug of basic alumina or add a silver foil/K₂CO₃ stabilizer before dissolving your compound.[2]
Q4: Is the compound stable to silica gel chromatography?A: It is moderately stable on neutralized silica but risky on standard acidic silica.[2]
Action: Pre-treat your silica column with 1% Triethylamine (Et₃N) in hexanes before loading your sample.[2] This neutralizes the acidic sites on the silica surface.
Part 3: Mechanistic Insights & Degradation Pathways
Understanding the carbocation intermediate is key to controlling this chemistry. The tertiary propargylic position stabilizes the cation, making the leaving group (methanol) extremely labile.
Degradation Flowchart
Figure 1: Acid-catalyzed degradation pathways of 1-ethynyl-1-methoxycyclopentane showing the central role of the tertiary carbocation.
Detailed Mechanism
Ionization: Protonation of the methoxy oxygen facilitates the loss of methanol (
), generating the 1-ethynylcyclopentyl cation .
Pathway A (Hydrolysis): In the presence of water, the cation is trapped to form the tertiary alcohol. This is reversible but favors the alcohol in aqueous media.
Pathway B (Rupe Rearrangement): The tertiary alcohol can re-ionize.[2] The cation then undergoes a 1,2-hydride shift or skeletal reorganization (Rupe rearrangement) to form the thermodynamically stable conjugated enone (1-acetylcyclopentene).
Pathway C (Elimination): If water is absent, the cation loses a proton from the adjacent ring carbon to form the conjugated enyne.
Part 4: Standard Operating Procedures (SOP)
SOP-01: Acid Stability Stress Test
Use this protocol to determine if your specific reaction conditions are safe.[2]
Materials:
Sample: 10 mg 1-ethynyl-1-methoxycyclopentane
Solvent: 0.5 mL solvent of choice (e.g., THF, MeOH)
Acid source: The specific acid intended for use (e.g., 1M HCl, p-TsOH)
Baseline: Dissolve 10 mg sample + 5 mg internal standard in 0.5 mL deuterated solvent (if doing NMR) or HPLC solvent. Record T=0 spectrum/chromatogram.
Extract: Proceed with extraction immediately. Do not let the mixture sit in the biphasic layer for extended periods if the aqueous layer is not fully basic.
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Swaminathan, S., & Narayanan, K. V. (1971). "The Rupe and Meyer-Schuster Rearrangements." Chemical Reviews, 71(5), 429–438.[2] Link[2]
Vartanyan, S. A., & Banbanyan, S. O. (1967). "Chemistry of Vinylacetylenes." Russian Chemical Reviews, 36, 670.
Sigma-Aldrich. "Safety Data Sheet: 1-Ethynyl-1-cyclohexanol" (Analogous compound stability data). Link
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational | Lead Scientist: Dr. A. Vance | Ticket ID: #PE-SCALE-UP-001
Welcome to the Process Safety & Scale-Up Support Hub. You are likely here because you have successfully synthesized a few grams of a propargylic ether (e.g., propargyl methyl ether, dipropargyl ether) and now need to produce 100g to 1kg.
Stop immediately and read this guide. Propargylic ethers possess a "trinity" of hazards—high volatility, peroxide formation, and high-energy decomposition potential—that often leads to laboratory accidents during the transition from gram to kilogram scale.
Part 1: Critical Hazard Identification (The "Emergency Room")
Before you touch a reactor, you must assess the stability of your specific molecule. Propargylic ethers are not just flammable solvents; they are energy-rich functional groups.
Q: How do I know if my specific ether is thermally stable enough for scale-up?
A: Do not guess. You must obtain thermal data.
Propargyl groups (
) are high-energy unsaturations. Under thermal stress or in the presence of certain metals/bases, they can undergo exothermic polymerization or rearrangement (e.g., Meyer-Schuster).
The Protocol: Run a Differential Scanning Calorimetry (DSC) scan on a small sample (approx. 5-10 mg) in a sealed gold-plated high-pressure crucible.
The Rule of Thumb: If you see an onset of decomposition
or an energy release , you are in the "Danger Zone." Scale-up requires active cooling and emergency quench protocols.
Case Evidence: Research has shown that propargylic networks can exhibit massive exotherms during curing or decomposition, often exceeding the cooling capacity of standard lab glassware [1].
Q: My solvent is evaporating rapidly. Is this just a yield loss issue?
A: No, it is a flammability and explosion hazard.
Low molecular weight propargyl ethers (like methyl propargyl ether, bp ~61°C) have flash points well below
[2].
The Risk: Heavy vapors accumulate in the fume hood floor or low spots.
The Fix: Use a double-condenser system (Water + Dry Ice/Acetone) for all reflux operations. Ensure all ground-glass joints are greased or sleeved with Teflon to prevent vapor leaks.
Part 2: Peroxide Management (The "Silent Killer")
Propargylic ethers are Class B/C peroxide formers. The ether oxygen activates the adjacent propargylic protons, making them highly susceptible to auto-oxidation.
Q: I see a white solid/crust in the threads of my bottle cap. What do I do?
A:DO NOT OPEN THE BOTTLE.
That solid is likely a polymeric peroxide or shock-sensitive precipitate. Friction from unscrewing the cap can detonate it.[1]
Immediate Action: Clear the lab area. Contact EHS for remote detonation/disposal.
Prevention: Store under inert gas (Argon/Nitrogen) and use inhibitors like BHT (Butylated hydroxytoluene) if downstream chemistry permits.
Q: How do I remove peroxides before distillation?
A: You must test and treat before heating. Distilling to dryness is the most common cause of ether explosions.
Standard Operating Procedure (SOP-PE-05):
Test: Use KI (Potassium Iodide) starch paper. A blue color indicates peroxides.
Wash (Liquid-Liquid):
Wash the organic layer with freshly prepared 5% aqueous Ferrous Sulfate (
reduces the peroxide bond () to the alcohol/ether, oxidizing to .
Retest: Ensure KI paper remains white.
Distillation Rule: Never distill to dryness. Leave at least 10-15% of the volume in the pot as "heels" [3].
Part 3: Synthesis & Reaction Control (The "Process Lab")
Q: Can I use copper tubing or brass regulators for my acetylene/propargyl feed?
A:ABSOLUTELY NOT.
Terminal alkynes (
) react with Copper, Silver, and Mercury to form metal acetylides ().
The Hazard: Copper acetylides are highly shock-sensitive explosives. They can form inside copper tubing or on brass valves and detonate upon simple mechanical impact (like turning a wrench) [4].
The Solution: Use only Stainless Steel (316SS), Hastelloy, or Teflon (PTFE) components.
Q: I'm synthesizing the ether using Propargyl Alcohol and KOH. The temperature is spiking.
A: You are risking a thermal runaway.
The combination of Propargyl Alcohol and strong bases (KOH/NaOH) is known to be thermally unstable.
The Science: Base-catalyzed polymerization or decomposition of the propargyl moiety can release massive heat. An ARC (Accelerating Rate Calorimetry) study showed this mixture can rupture test cells [5].[4][5]
Scale-Up Adjustment:
Dosing: Do not add the alkyne to the bulk base. Add the base slowly to the alkyne (or vice versa) with strict temperature control (
).
Dilution: Use a solvent (e.g., Toluene, THF) to act as a heat sink. Do not run neat.
Part 4: Visualizing the Workflow
Diagram 1: Go/No-Go Safety Logic for Scale-Up
Caption: Decision logic for determining if a propargylic ether process is safe to scale beyond 10g.
Diagram 2: Safe Reactor Setup for Volatiles
Caption: Required equipment configuration to manage volatility and exclude oxygen.
Part 5: Data Summary & Thresholds
Table 1: Safety Thresholds for Propargylic Ethers
Parameter
Limit / Threshold
Action Required
Peroxide Concentration
Treat immediately (FeSO4 wash). Do not distill.
Peroxide Concentration
High Hazard. Dilute and dispose. Do not attempt to concentrate.
DSC Onset Temp
Limit batch size; maximize heat transfer area.
Flash Point
(Common)
Ground all equipment. Use explosion-proof electricals (Class I, Div 1).
Technical Support Center: Overcoming Steric Hindrance in 1-Ethynylcyclopentanol Protection
Welcome to the Technical Support Center. As drug development and complex natural product synthesis increasingly rely on sterically congested intermediates, the protection of tertiary propargylic alcohols like 1-ethynylcy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development and complex natural product synthesis increasingly rely on sterically congested intermediates, the protection of tertiary propargylic alcohols like 1-ethynylcyclopentanol has become a frequent bottleneck. The combination of a rigid cyclopentyl ring and a linear ethynyl group creates intense steric shielding around the hydroxyl oxygen.
This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to bypass these steric limitations using self-validating experimental protocols.
Part 1: Silyl Protection Decision Matrix
Before selecting a protection protocol, you must evaluate the downstream stability requirements of your intermediate. Use the workflow below to determine the optimal silylating reagent.
Decision matrix for selecting silyl protection strategies for tertiary propargylic alcohols.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does the standard TBSCl / Imidazole protocol fail for 1-ethynylcyclopentanol?A1: Silylation proceeds via an SN2-like nucleophilic attack by the alcohol oxygen onto the silicon atom[1][2]. While silicon's longer bond lengths (compared to carbon) generally accommodate more steric bulk[2][3], the extreme steric hindrance of the tertiary cyclopentyl ring and the ethynyl group physically blocks the approach of the bulky tert-butyldimethylsilyl chloride (TBSCl)[4]. The electrophilicity of the silicon in TBSCl is simply too low to overcome the activation energy barrier imposed by this steric clash.
Q2: How do I force the protection to go to completion?A2: You must switch the leaving group from a chloride to a trifluoromethanesulfonate (triflate), such as TBSOTf. The triflate is an exceptional leaving group, rendering the silicon center vastly more electrophilic and capable of reacting with highly hindered tertiary alcohols[4][5]. Furthermore, you must replace imidazole with a non-nucleophilic base like 2,6-lutidine. 2,6-lutidine effectively scavenges the generated triflic acid without competing with the alcohol for the highly reactive silyl triflate[5].
Q3: I am seeing a new non-polar spot on TLC, but NMR shows no silyl methyl groups. What is happening?A3: You are likely observing an elimination byproduct. Tertiary propargylic alcohols are highly susceptible to acid-catalyzed dehydration, forming conjugated enynes (e.g., 1-ethynylcyclopentene). If your base (2,6-lutidine) is not in sufficient excess or is poorly mixed before the addition of TBSOTf, localized pockets of highly acidic triflic acid will catalyze this dehydration. Always ensure the base is in excess and maintain the reaction at 0 °C during the electrophile addition.
Q4: How do I choose the right silyl group for my synthesis?A4: The choice depends entirely on the downstream conditions your protected intermediate must survive. Use the quantitative stability data below to select the appropriate triflate reagent.
Part 3: Quantitative Data - Silyl Protecting Group Comparison
To optimize your synthetic route, compare the relative cleavage rates of common silyl ethers. The data below illustrates how increasing the steric bulk on the silicon atom drastically improves stability against acidic and basic hydrolysis.
Protecting Group
Reagent for 3° Alcohols
Relative Acid Stability
Relative Base Stability
Standard Deprotection Method
TMS
TMSOTf
1
1
Mild acid, K₂CO₃/MeOH, TBAF
TES
TESOTf
64
10–100
AcOH/H₂O, TBAF
TBS
TBSOTf
20,000
~20,000
TBAF, Strong acid (HCl/MeOH)
TIPS
TIPSOTf
700,000
100,000
TBAF (often requires heating)
Note: Data represents approximate relative cleavage rates. Stability increases proportionally with the steric bulk of the alkyl groups on the silicon atom.
Part 4: Step-by-Step Methodology
Protocol: High-Yield TBS Protection of 1-Ethynylcyclopentanol
Objective: Achieve >90% conversion to the TBS ether while strictly suppressing acid-catalyzed enyne elimination. This protocol is a self-validating system: the distinct color change and TLC Rf shift provide immediate feedback on the mechanistic progression.
Reagents & Equipment:
1-Ethynylcyclopentanol (1.0 equiv)
TBSOTf (1.5 equiv) - Must be distilled and stored under inert gas.
2,6-Lutidine (2.0 equiv) - Must be anhydrous.
Anhydrous Dichloromethane (DCM) (0.1 M)
Flame-dried glassware, N₂ or Argon balloon.
Step-by-Step Procedure:
System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with N₂/Argon to eliminate ambient moisture, which would rapidly hydrolyze the highly reactive TBSOTf.
Substrate Dissolution: Add 1-ethynylcyclopentanol and anhydrous DCM to the flask. Stir to achieve a homogenous solution.
Base Addition & Thermal Control: Inject 2,6-lutidine (2.0 equiv). Immediately submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.
Causality Note: 2,6-lutidine must be present in excess before the triflate is introduced. This ensures instant neutralization of the triflic acid byproduct, preventing the starting material from undergoing acid-catalyzed dehydration.
Electrophile Injection: Dropwise, add TBSOTf (1.5 equiv) over 5–10 minutes. A slight yellow tint may develop, indicating the formation of the reactive intermediate.
Reaction Progression: Maintain stirring at 0 °C for 30 minutes, then remove the ice bath and allow the system to warm to room temperature. Monitor via TLC (9:1 Hexanes/EtOAc). The product will appear as a highly non-polar spot (Rf ~0.8) compared to the starting alcohol (Rf ~0.3).
Quench & Extraction: Once TLC indicates complete consumption of the starting material, quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 15 mL).
Washing & Drying: Wash the combined organic layers with brine to remove residual lutidinium salts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Isolate the product via flash column chromatography using 100% Hexanes to elute the highly lipophilic silyl ether.
Comparative Guide: ¹H NMR Structural Elucidation of 1-Ethynyl-1-methoxycyclopentane (Benchtop vs. High-Field)
1-Ethynyl-1-methoxycyclopentane (C₈H₁₂O)[1] is a highly valuable synthetic intermediate in drug discovery, frequently utilized in click chemistry (via its terminal alkyne) and as a rigid lipophilic core in medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
1-Ethynyl-1-methoxycyclopentane (C₈H₁₂O)[1] is a highly valuable synthetic intermediate in drug discovery, frequently utilized in click chemistry (via its terminal alkyne) and as a rigid lipophilic core in medicinal chemistry. For researchers synthesizing this compound, verifying its structural integrity is a critical quality control step.
This guide objectively compares the analytical performance of modern cryogen-free Benchtop NMR (e.g., 80 MHz)[2] against traditional High-Field NMR (e.g., 600 MHz) for the ¹H NMR spectral analysis of this specific molecule, providing causality-driven insights and self-validating experimental protocols.
Molecular Profiling & Causality of ¹H NMR Shifts
Understanding the quantum mechanical environment of 1-ethynyl-1-methoxycyclopentane is essential for accurate spectral interpretation. The molecule presents three distinct proton environments, each governed by specific physical phenomena:
Causality: The highly electronegative oxygen atom pulls electron density away from the methyl protons via inductive deshielding. This exposes the hydrogen nuclei to the external magnetic field (
), shifting their resonance downfield. Because the group is isolated from the ring by an oxygen atom and a quaternary carbon (C1), it appears as a sharp singlet.
Causality: Despite the sp-hybridized carbon being highly electronegative, the proton resonates relatively upfield. This is governed by diamagnetic anisotropy [3]. When the alkyne bond aligns with the applied magnetic field, the circulation of its
-electrons generates an induced local magnetic field that opposes at the location of the proton. This places the proton in a shielded cone, significantly lowering its chemical shift compared to typical alkenes[3].
Cyclopentyl Ring Protons (-CH₂-): Expected at ~1.6 - 2.1 ppm (Multiplet, 8H)
Causality: The C1 carbon is pseudo-asymmetric (bearing both a methoxy and an ethynyl group). This facial asymmetry renders the two protons on each of the adjacent ring carbons (C2/C5 and C3/C4) diastereotopic . They are magnetically non-equivalent and couple with each other (geminal) and adjacent carbons (vicinal), creating a highly complex, second-order multiplet spin system.
Comparative Performance Analysis: 80 MHz vs. 600 MHz
The choice of instrument fundamentally dictates the resolution of the diastereotopic ring protons. In 1D NMR, spectral resolution (dispersion in Hz) scales linearly with the magnetic field strength[4].
High-Field NMR (600 MHz): At 14.1 Tesla, the chemical shift dispersion in Hertz is vast. The complex diastereotopic multiplets of the cyclopentyl ring are fully resolved, allowing for the precise extraction of
-coupling constants. This is critical if the researcher needs to perform rigorous conformational analysis or identify subtle stereochemical impurities.
Benchtop NMR (80 MHz): At 1.88 Tesla, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
(in Hz) between the ring protons is small, leading to strong coupling effects and overlapping signals[4]. The cyclopentyl protons collapse into a broad, unresolved envelope. However, because the methoxy and alkyne groups are isolated singlets, they do not suffer from -coupling overlap. They remain perfectly resolved and quantifiable, making benchtop NMR entirely sufficient for routine reaction monitoring and product confirmation[5].
To ensure a self-validating system, the following protocol utilizes internal referencing and strict integration ratios to confirm both the instrument's calibration and the molecule's identity on either platform.
Step 1: Sample Preparation
Dissolve 15–20 mg of synthesized 1-ethynyl-1-methoxycyclopentane in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a standard 5 mm NMR tube.
Step 2: Instrument Calibration (Lock & Shim)
High-Field: Lock onto the deuterium signal of CDCl₃. Perform automated gradient shimming (e.g., TopShim) to ensure a homogeneous magnetic field.
Benchtop: Utilize the external hardware lock (no deuterium lock required, though CDCl₃ is used here for consistency)[2]. Run a quick 1D shim routine to ensure a linewidth at 50% height of < 0.5 Hz.
Step 3: Acquisition Parameters
Pulse Sequence: Standard 1D proton (zg30).
Number of Scans (NS): 16 scans (High-Field) vs. 64 scans (Benchtop, to compensate for lower inherent sensitivity)[5].
Relaxation Delay (D1): Set to 5 seconds. Causality: Terminal alkynes lack attached protons to facilitate rapid dipole-dipole relaxation, resulting in long longitudinal relaxation times (
). A D1 of 5 seconds ensures complete relaxation between pulses, preventing signal saturation and ensuring accurate quantitative integration.
Step 4: Processing & Self-Validation
Apply a Fourier Transform (FT), followed by manual phase and baseline correction.
Validation Check 1 (Calibration): Calibrate the residual CHCl₃ solvent peak strictly to 7.26 ppm (or TMS to 0.00 ppm).
Validation Check 2 (Integration): Integrate the methoxy singlet (~3.3 ppm) and set its reference value to exactly 3.00 . For the system to self-validate the product's purity, the alkyne singlet (~2.5 ppm) MUST integrate to 1.00 (
), and the cyclopentyl envelope (~1.6-2.1 ppm) MUST integrate to 8.00 (). Deviations indicate an incomplete reaction, impurities, or an insufficient D1 delay.
Decision-Making Workflow
The following logic diagram illustrates the decision-making process for selecting the appropriate NMR instrumentation during the synthesis and scale-up of 1-ethynyl-1-methoxycyclopentane.
Workflow for selecting NMR instrumentation during 1-ethynyl-1-methoxycyclopentane synthesis.
Conclusion
For the structural elucidation of 1-ethynyl-1-methoxycyclopentane, both Benchtop and High-Field NMR offer distinct, complementary advantages. High-field systems remain the gold standard for deep structural and conformational characterization due to their superior dispersion of the diastereotopic ring protons. However, modern 80 MHz benchtop systems provide more than enough resolution to quantify the diagnostic methoxy and alkyne functional groups, making them the superior choice for rapid, at-line reaction monitoring and routine drug discovery workflows[6].
13C NMR chemical shifts for quaternary carbon in methoxycyclopentane
An In-Depth Comparison Guide: Predicting 13C NMR Chemical Shifts for Oxygen-Bound Carbons in Cyclopentyl Systems As a Senior Application Scientist specializing in structural elucidation, I frequently evaluate the efficac...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparison Guide: Predicting 13C NMR Chemical Shifts for Oxygen-Bound Carbons in Cyclopentyl Systems
As a Senior Application Scientist specializing in structural elucidation, I frequently evaluate the efficacy of in silico prediction tools against empirical data. Predicting the 13C NMR chemical shifts of sterically hindered, oxygen-bound carbons remains a rigorous benchmark for modern software suites.
Structural Clarification: It is critical to establish precise chemical nomenclature before evaluating software performance. Methoxycyclopentane itself does not possess a quaternary carbon; the carbon bound to the methoxy group (C1) is a tertiary methine (>CH–O–CH3). To fully address the nuances of quaternary carbon prediction within this specific chemical space, this guide evaluates the tertiary C1 of methoxycyclopentane alongside the true quaternary C1 of its methylated derivative, 1-methoxy-1-methylcyclopentane [1].
This guide objectively compares the performance of three industry-standard NMR prediction suites—ACD/Labs NMR Predictors , Mestrelab Mnova NMRPredict , and ChemDraw Professional —using these two structural motifs as the ultimate test of their algorithmic accuracy.
The Algorithmic Landscape: How the Software Works
Understanding the underlying algorithms is essential for explaining why certain software succeeds or fails when faced with complex steric environments.
ChemDraw Professional (ChemNMR): Relies primarily on empirical additivity rules (modified Pretsch rules). It calculates a base shift for the cyclopentane carbon and adds linear increments for the attached –OCH3 and –CH3 groups.
ACD/Labs NMR Predictors: Utilizes a dual-engine approach. It first searches a massive database using HOSE (Hierarchically Ordered Spherical Description of Environment) codes to find exact topological matches. If no match is found, it employs advanced neural networks to interpolate the shift[2][3].
Mestrelab Mnova NMRPredict: Employs ensemble machine learning methods, combining traditional reference database approaches with neural networks that explicitly consider stereochemistry and 3D conformer partial charges[4].
Causality: The Challenge of the Oxygen-Bound Cyclopentyl Carbon
Why is the quaternary carbon in 1-methoxy-1-methylcyclopentane so difficult to predict accurately? The answer lies in the non-linear nature of steric compression.
The cyclopentane ring is not planar; it rapidly interconverts between envelope and half-chair conformations. In methoxycyclopentane, the tertiary C1 carbon experiences standard electronegative deshielding from the oxygen atom, placing its resonance near 80.5 ppm.
However, in 1-methoxy-1-methylcyclopentane, the C1 carbon is quaternary. The simultaneous presence of a methyl group and a methoxy group on the same ring carbon forces severe steric interactions (γ-gauche effects) with the adjacent ring methylenes. These steric clashes subtly alter the bond angles and local electron density around the quaternary carbon.
The Algorithmic Failure Point: Software relying on simple empirical additivity rules (like ChemDraw) assumes that the deshielding effect of the –OCH3 group and the –CH3 group are strictly additive. This assumption fails in highly congested quaternary centers, leading ChemDraw to significantly overestimate the chemical shift (often predicting >89 ppm). In contrast, the HOSE codes and neural networks utilized by ACD/Labs and Mnova recognize the specific topological sphere of the crowded quaternary center, successfully interpolating the non-linear steric shielding effects to provide highly accurate predictions[2][4].
Experimental Protocol: A Self-Validating System
To establish a reliable ground truth for software comparison, the experimental data must be acquired using a self-validating protocol. The following methodology ensures that the resulting 13C chemical shifts are absolute and free from artifactual drift.
Step-by-Step Acquisition Methodology:
Sample Preparation: Dissolve 25 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl3) containing exactly 0.03% (v/v) tetramethylsilane (TMS). The TMS acts as the internal zero-point reference.
Instrument Calibration: Insert the sample into a 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of the CDCl3 solvent. Execute automated gradient shimming (e.g., TopShim) to achieve a line width of < 0.5 Hz for the TMS signal, ensuring maximum resolution of closely spaced ring carbons.
Acquisition Parameters: Execute a 1D 13C{1H} experiment using WALTZ-16 broadband proton decoupling.
Spectral Width: 250 ppm
Relaxation Delay (D1): 2.0 seconds. (Crucial: Quaternary carbons lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and relax slowly. A sufficient D1 ensures adequate signal-to-noise).
Transients: 1024 scans.
Data Processing: Apply a 1.0 Hz exponential line broadening window function prior to Fourier transformation to optimize the signal-to-noise ratio. Phase and baseline correct the spectrum. Strictly reference the internal TMS peak to 0.00 ppm to validate the chemical shift axis.
Quantitative Comparison: Software vs. Reality
The table below summarizes the delta between the empirically acquired data and the software predictions for the C1 carbon environments.
Compound
Carbon Environment
Experimental Shift (ppm)
ACD/Labs Predictor
Mnova NMRPredict
ChemDraw Professional
Methoxycyclopentane
C1 (Tertiary, >CH–O)
80.5
80.8
80.2
83.1
1-Methoxy-1-methylcyclopentane
C1 (Quaternary, >C(CH3)–O)
85.0
85.3
84.7
89.4
Data Analysis: Both ACD/Labs and Mnova demonstrate exceptional accuracy (RMSE < 1.0 ppm) for both the tertiary and quaternary environments, validating the superiority of machine learning and HOSE code databases over empirical rules[2][3]. ChemDraw exhibits a significant deviation, particularly for the quaternary carbon, due to its inability to account for 3D steric compression.
Workflow Visualization
The following diagram illustrates the distinct computational pathways these software suites utilize to generate their predictions, mapped against the experimental validation workflow.
Algorithmic workflow for 13C NMR chemical shift prediction and experimental validation.
Conclusion & Recommendations
For drug development professionals and synthetic chemists working with sterically congested, oxygen-bound cyclic systems, the choice of NMR prediction software is non-trivial.
While ChemDraw remains an indispensable tool for rapid 2D sketching and basic chemical naming, its ChemNMR module should not be relied upon for precise 13C shift predictions of quaternary centers. For rigorous structural elucidation, ACD/Labs and Mnova are the definitive choices. Their integration of massive empirical databases with neural network interpolation allows them to accurately model the complex γ-gauche interactions inherent to molecules like 1-methoxy-1-methylcyclopentane.
References
Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC. National Institutes of Health (NIH).[Link]
ACD/Spectrus Processor Review | Journal of Chemical Information and Modeling. American Chemical Society (ACS).[Link]
Welcome to the NMR Center. Columbia University.[Link]
IR spectroscopy characteristic peaks of terminal alkyne and ether
Analytical Modalities in Bioconjugation: Resolving Terminal Alkynes and Ethers via IR Spectroscopy In modern drug development, particularly within the realms of targeted protein degraders (PROTACs) and antibody-drug conj...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Modalities in Bioconjugation: Resolving Terminal Alkynes and Ethers via IR Spectroscopy
In modern drug development, particularly within the realms of targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs), the precise tracking of bioconjugation reactions is critical. Copper-catalyzed azide-alkyne cycloaddition (CuAAC)—the premier "click chemistry" reaction—frequently utilizes polyethylene glycol (PEG) ether linkers to join a terminal alkyne-functionalized active pharmaceutical ingredient (API) to a targeting moiety.
As a Senior Application Scientist, I frequently evaluate the optimal analytical modalities to monitor these reactions. Infrared (IR) spectroscopy provides a reagent-free, real-time window into the molecular dynamics of these conjugations[1]. This guide objectively compares the spectral signatures of terminal alkynes and ethers, evaluates Attenuated Total Reflectance (ATR-FTIR) against Transmission FTIR, and provides a self-validating protocol for reaction monitoring.
Mechanistic Origins of Spectral Signatures
To leverage IR spectroscopy effectively, we must first understand the causality behind the characteristic absorption bands of our target functional groups.
Terminal Alkynes:
The defining feature of a terminal alkyne is the sp-hybridized carbon-hydrogen bond. Because the sp orbital possesses 50% s-character, the electrons are held closer to the carbon nucleus, resulting in a shorter, stiffer bond with a high force constant. Consequently, the sp C-H stretching vibration requires higher energy, manifesting as a sharp, strong peak between 3260 and 3330 cm⁻¹[2]. Additionally, the carbon-carbon triple bond (C≡C) stretch appears in an isolated region of the spectrum (2100–2260 cm⁻¹)[2]. While the C≡C stretch is relatively weak due to a small change in the dipole moment, its location in a "quiet" spectral region makes it an excellent secondary diagnostic marker[3].
Ethers (PEG Linkers):
Unlike alkynes, aliphatic ethers lack highly localized, stiff bonds like C≡C. Instead, their spectral identity is dominated by the carbon-oxygen-carbon (C-O-C) linkage. The asymmetric stretching of the C-O-C bond induces a massive change in the molecular dipole moment, resulting in an intensely strong, broad absorption band[4]. For aliphatic ethers like PEG, this peak reliably anchors between 1050 and 1150 cm⁻¹, typically centering around 1089 to 1120 cm⁻¹[1][5].
Quantitative Spectral Comparison
Functional Group
Vibration Mode
Wavenumber Range (cm⁻¹)
Intensity & Shape
Diagnostic Value in Bioconjugation
Terminal Alkyne
sp C-H Stretch
3260 – 3330
Strong, sharp
Primary marker for unreacted alkyne; disappears upon cycloaddition.
Terminal Alkyne
C≡C Stretch
2100 – 2260
Weak to moderate, sharp
Secondary confirmation; isolated region free from overlapping bands.
Terminal Alkyne
sp C-H Bend
610 – 700
Strong, broad
Supporting marker; often obscured in complex fingerprint regions.
Minor supporting marker; rarely used for quantitative tracking.
Instrumental Modalities: ATR-FTIR vs. Transmission FTIR
When monitoring a liquid-phase bioconjugation reaction, the choice of sample presentation dictates the reliability of the data.
Transmission FTIR has historically been the gold standard for quantitative analysis because it strictly obeys the Beer-Lambert law. The IR beam passes entirely through the sample, ensuring uniform interaction. However, transmission cells (e.g., KBr or NaCl windows) are highly susceptible to dissolution by aqueous buffers used in click chemistry[6]. Furthermore, reaction slurries are often optically dense; if the pathlength is too long, the solvent completely absorbs the mid-IR energy, "blacking out" the detector[7].
ATR-FTIR (Attenuated Total Reflectance) overcomes these limitations and is the superior choice for real-time reaction monitoring. Instead of passing through the sample, the IR beam reflects internally within a high-refractive-index crystal (e.g., Diamond or ZnSe), generating an evanescent wave that penetrates the sample by only 1 to 2 micrometers[7][8].
The Causality of ATR Superiority: Because the penetration depth is fixed and extremely shallow, ATR-FTIR is entirely independent of the bulk sample thickness[7]. You can analyze dense slurries or aqueous buffers directly on the crystal without saturation[6].
The Trade-off: The penetration depth of the evanescent wave is directly proportional to the wavelength. Therefore, peaks at lower wavenumbers (longer wavelengths, such as the 1120 cm⁻¹ ether peak) will appear artificially stronger than peaks at higher wavenumbers (such as the 3300 cm⁻¹ alkyne peak) when compared to a transmission spectrum[9]. Advanced software must apply an "ATR Correction" algorithm to normalize these relative intensities before library matching[9].
Self-Validating Protocol: Monitoring CuAAC via ATR-FTIR
To ensure scientific integrity, an analytical protocol must be self-validating. In this workflow, we utilize the intense, non-participating C-O-C stretch of the PEG ether as an internal standard to normalize the disappearing alkyne peaks. This eliminates variables related to sample volume or crystal coverage.
Step-by-Step Methodology:
Baseline Initialization: Clean the diamond Internal Reflection Element (IRE) with isopropanol. Record a background spectrum (air) to subtract atmospheric H₂O and CO₂ contributions.
Reference Profiling (Internal Standard): Deposit 2 µL of the pure Azide-PEG linker onto the IRE. Identify the exact wavenumber of the asymmetric C-O-C stretch (e.g., 1089 cm⁻¹)[1]. This peak will serve as your stable internal baseline.
Reactant Profiling: Clean the IRE and deposit 2 µL of the terminal alkyne API. Document the baseline intensities of the sp C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹)[2].
Real-Time Sampling: Initiate the CuAAC reaction (Alkyne API + Azide-PEG + CuSO₄ + Sodium Ascorbate). At 15-minute intervals, extract a 2 µL aliquot and place it directly onto the ATR crystal[7].
Data Normalization & Validation: Apply the mathematical ATR correction to adjust for wavelength-dependent penetration depth[9]. Calculate the intensity ratio of the alkyne peak (3300 cm⁻¹) to the ether peak (1089 cm⁻¹).
Self-Validation Check: If the absolute intensity of the 1089 cm⁻¹ ether peak fluctuates by >10% between scans, it indicates poor sample-to-crystal contact or solvent evaporation, invalidating the time-point.
Endpoint Determination: The reaction is deemed complete when the normalized 3300 cm⁻¹ and 2100 cm⁻¹ peaks completely disappear into the baseline, while the 1089 cm⁻¹ ether peak remains stable.
Workflow Visualization
ATR-FTIR workflow for real-time monitoring of CuAAC bioconjugation.
References
[2] Spectroscopy of the Alkynes - Chemistry LibreTexts - libretexts.org - 2
[3] IR Spectroscopy Tutorial: Alkynes - orgchemboulder.com - 3
[4] INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College - 4
[5] IR Spectroscopy of Hydrocarbons - uobabylon.edu.iq - 5
Technical Guide: Distinguishing 1-Ethynyl-1-Methoxycyclopentane from 1-Ethynylcyclopentan-1-ol
Executive Summary The -methylation of 1-ethynylcyclopentan-1-ol to form 1-ethynyl-1-methoxycyclopentane presents a classic challenge in organic synthesis: transforming a sterically hindered tertiary alcohol into an ether...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The
-methylation of 1-ethynylcyclopentan-1-ol to form 1-ethynyl-1-methoxycyclopentane presents a classic challenge in organic synthesis: transforming a sterically hindered tertiary alcohol into an ether without affecting the sensitive terminal alkyne.
Distinguishing the product from the starting material (SM) relies on three primary physicochemical shifts:
Polarity Inversion: The product is significantly less polar than the starting alcohol, allowing for facile monitoring via Thin Layer Chromatography (TLC).
Proton NMR Signature: The appearance of a sharp methoxy singlet (
ppm) and the disappearance of the exchangeable hydroxyl proton.
Vibrational Spectroscopy: The complete loss of the O-H stretching band (
) in IR.
This guide outlines the definitive analytical protocols to validate conversion and purity.
Mechanistic Context & Impurity Profile
To accurately distinguish the product, one must understand the reaction environment. The synthesis typically involves deprotonation of the tertiary alcohol with a strong base (e.g., NaH, KH) followed by nucleophilic attack on a methylating agent (MeI or Me
SO).
Critical Control Point: Acidity
Alcohol
:
Terminal Alkyne
:
Risk: Using large excesses of base can deprotonate the terminal alkyne, leading to C-methylation (formation of 1-(prop-1-ynyl)-1-methoxycyclopentane). The analytical methods below include checks for this specific side reaction.
Quick Reference Comparison
Feature
Starting Material (Alcohol)
Target Product (Ether)
Formula
MW
110.15 g/mol
124.18 g/mol
Polarity
High (H-bond donor)
Low (H-bond acceptor only)
TLC ()
Low ( in 10% EtOAc/Hex)
High ( in 10% EtOAc/Hex)
H NMR
Broad singlet (OH), exchangeable
Sharp singlet (, ppm)
IR Spectrum
Broad band
No band at ; strong C-O at
Method A: Chromatographic Differentiation (TLC)
The most robust "in-process" check is TLC due to the drastic difference in polarity.
Protocol
Stationary Phase: Silica Gel 60
.
Mobile Phase: 9:1 Hexane:Ethyl Acetate (v/v).
Visualization:
UV: Weak/Inactive (neither compound has a strong chromophore).
Stain (Required):
(stains alkyne yellow/brown) or -Anisaldehyde (stains terpene-like structures).
Interpretation
Starting Alcohol: Retains strongly to silica due to hydrogen bonding. Expect an
of 0.2–0.3.
Product Ether: Migrates rapidly near the solvent front. Expect an
of 0.7–0.8.
Co-spotting: Essential. Run three lanes: (1) Pure SM, (2) Reaction Aliquot, (3) Co-spot. If the reaction spot is distinct and higher than SM, conversion is occurring.
This is the definitive method for structural validation.
Proton NMR (
H NMR)
Solvent:
The "Smoking Gun" (Methoxy Group): Look for a sharp singlet integrating to 3 protons at
ppm . This peak is absent in the starting material.
The Alkyne Proton: Both compounds retain the acetylenic proton (
C-H) as a sharp singlet at ppm .
Validation: If this peak disappears but a methyl group appears at
ppm, you have accidentally methylated the alkyne carbon.
The Hydroxyl Proton: The starting material will show a broad singlet (variable shift,
ppm).
Self-Validating Step: Perform a
shake . Add one drop of to the NMR tube and shake. If the peak disappears, it is the OH proton (confirming SM presence). The methoxy peak of the product will not disappear.
Infrared Spectroscopy (FT-IR)[1]
Starting Alcohol: Dominant, broad absorption at
(O-H stretch).
Product Ether: The region above
should only show the sharp acetylenic C-H stretch () and aliphatic C-H stretches. The broad O-H mound must be completely absent.
Analytical Decision Workflow
The following diagram illustrates the logical flow for monitoring the reaction and validating the product.
Figure 1: Analytical decision tree for validating the synthesis of 1-ethynyl-1-methoxycyclopentane.
Experimental Protocol: Separation & Purification
Because the product is an ether and the impurity is an alcohol, purification is straightforward using silica gel chromatography.
Concentration: Evaporate the reaction solvent (typically THF or DMF) under reduced pressure.
Note: The ether product is volatile. Do not use high vacuum (< 10 mbar) for extended periods or heat the bath > 40°C.
Slurry Preparation: Dissolve the residue in a minimum amount of Hexane (or Pentane).
Column Loading: Load onto a silica gel column pre-packed with 100% Hexane.
Elution:
Flush with 100% Hexane (2 column volumes). This often elutes the non-polar ether product immediately.
Increase polarity to 5% EtOAc/Hexane if the product does not elute.
The starting alcohol will remain on the column unless flushed with >20% EtOAc.
Fraction Analysis: Spot fractions on TLC. Pool fractions showing the single high-
spot.
References
NIST Chemistry WebBook. 1-Ethynylcyclopentanol (CAS 17356-19-3) Spectral Data. National Institute of Standards and Technology.[1]
[Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for NMR shifts of tertiary ethers vs alcohols).
PubChem. Compound Summary for CID 87074 (1-Ethynylcyclopentanol). National Library of Medicine.
[Link]
A Predictive Guide to the GC-MS Fragmentation of 1-Ethynyl-1-methoxycyclopentane: A Comparative Analysis for Structural Elucidation
The Analytical Challenge: Uncharted Fragmentation Territory 1-Ethynyl-1-methoxycyclopentane (C₈H₁₂O, Molecular Weight: 124.18 g/mol ) presents an interesting case for mass spectral interpretation.[2][3] Its structure com...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge: Uncharted Fragmentation Territory
1-Ethynyl-1-methoxycyclopentane (C₈H₁₂O, Molecular Weight: 124.18 g/mol ) presents an interesting case for mass spectral interpretation.[2][3] Its structure combines a strained cyclopentane ring, a methoxy group, and a terminal ethynyl group. This unique combination of functional groups suggests several competing fragmentation pathways under electron ionization. The absence of a reference spectrum in common databases necessitates a first-principles approach to predict its behavior in a mass spectrometer.
Predicted Electron Ionization (EI) Fragmentation Pattern
Electron ionization at a standard 70 eV is an energetic process that typically induces extensive fragmentation, providing a detailed molecular fingerprint.[4] For 1-ethynyl-1-methoxycyclopentane, the molecular ion (M⁺•) is expected at m/z 124. While potentially observable, its intensity may be low due to the presence of favorable fragmentation pathways. The primary fragmentation routes are predicted to be driven by the stabilization of the resulting carbocations, primarily through α-cleavage adjacent to the oxygen atom.
Key Predicted Fragmentation Pathways:
α-Cleavage (Loss of Methyl Radical): The most favorable initial fragmentation is the cleavage of the C-C bond between the quaternary carbon and the methoxy group's methyl substituent. This results in the loss of a methyl radical (•CH₃) to form a highly stable oxonium ion at m/z 109 . This is a common and dominant fragmentation pathway for ethers.
α-Cleavage (Loss of Ethynyl Radical): Another primary α-cleavage involves the loss of the ethynyl radical (•C₂H). This would lead to the formation of a cation at m/z 99 .
Loss of Methoxy Radical: Cleavage of the C-O bond can result in the loss of a methoxy radical (•OCH₃), generating a cyclopentyl cation with an ethynyl substituent at m/z 93 .
Ring Opening and Subsequent Fragmentations: The cyclopentane ring itself can undergo fragmentation. The stability of the ring structure generally makes the molecular ion more intense.[5] However, subsequent fragmentations of the primary fragment ions can involve ring opening, leading to a cascade of smaller ions. For instance, the ion at m/z 99 could lose ethylene (C₂H₄) to form a fragment at m/z 71 .
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen relative to a carbonyl group, other hydrogen rearrangements might occur, leading to less intense, but diagnostic, fragment ions.
Comparative Analysis with 1-Ethynylcyclopentanol:
The fragmentation pattern of the precursor, 1-ethynylcyclopentanol, is available in the NIST database and shows a prominent peak at m/z 81, corresponding to the loss of the ethynyl group and a hydrogen atom.[6] While the hydroxyl group in the precursor leads to different fragmentation pathways (e.g., loss of water), the stability of the cyclopentyl ring system is a shared feature. The substitution of the hydroxyl with a methoxy group in our target molecule is expected to favor α-cleavage pathways that form stable oxonium ions, which are not possible for the alcohol.
Proposed Fragmentation Mechanism
The following diagram illustrates the predicted primary fragmentation pathways for 1-ethynyl-1-methoxycyclopentane under electron ionization.
Caption: Predicted EI fragmentation of 1-ethynyl-1-methoxycyclopentane.
Tabulated Summary of Predicted Key Ions
m/z
Proposed Identity
Fragmentation Pathway
Predicted Relative Abundance
124
Molecular Ion (M⁺•)
-
Low
109
[M - CH₃]⁺
α-cleavage, loss of methyl radical
High (likely base peak)
99
[M - C₂H]⁺
α-cleavage, loss of ethynyl radical
Medium
93
[M - OCH₃]⁺
Loss of methoxy radical
Medium
71
[C₄H₇O]⁺
Loss of ethylene from m/z 99
Low to Medium
Experimental Protocol for GC-MS Analysis
This section provides a detailed, step-by-step methodology for acquiring the mass spectrum of 1-ethynyl-1-methoxycyclopentane. The parameters are chosen to ensure good chromatographic separation and robust ionization.
Sample Preparation
Standard Solution: Prepare a 100 ppm solution of 1-ethynyl-1-methoxycyclopentane in a high-purity solvent such as hexane or ethyl acetate. The choice of solvent should be based on the sample's solubility and compatibility with the GC system.
Internal Standard (Optional but Recommended): For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) at a known concentration.
GC-MS Instrumentation and Parameters
Gas Chromatograph: A modern capillary GC system (e.g., Agilent 8890 or equivalent).[7]
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization (e.g., Agilent 5977 or equivalent).
GC Column: A non-polar or medium-polarity capillary column is recommended. A good starting point is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms).
GC Parameter
Setting
Rationale
Injector Type
Split/Splitless
For a 100 ppm solution, a split injection is appropriate to avoid column overload. A split ratio of 50:1 is a good starting point.
Injector Temperature
250 °C
Ensures complete and rapid vaporization of the analyte without thermal degradation.
Carrier Gas
Helium
Provides good chromatographic efficiency and is compatible with most mass spectrometers.
Flow Rate
1.0 mL/min (Constant Flow)
A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis time and resolution.
Oven Program
- Initial Temp: 50 °C, hold for 2 min- Ramp: 10 °C/min to 250 °C- Final Hold: 5 min at 250 °C
The initial hold allows for good peak shape of early eluting compounds. The ramp rate provides good separation of potential impurities. The final hold ensures that all components are eluted from the column.
Injection Volume
1 µL
A standard injection volume for capillary GC.
MS Parameter
Setting
Rationale
Ionization Mode
Electron Ionization (EI)
The standard ionization technique for creating a searchable fragment-rich mass spectrum.
Ionization Energy
70 eV
The standard EI energy that allows for comparison with library spectra and induces reproducible fragmentation.[4]
Source Temperature
230 °C
A typical source temperature that minimizes condensation and prevents thermal degradation of the analyte.
Quadrupole Temperature
150 °C
A standard quadrupole temperature that ensures good ion transmission.
Scan Range
m/z 40 - 300
This range will cover the molecular ion and all predicted major fragments.
Solvent Delay
3 minutes
Prevents the high concentration of the solvent from entering the mass spectrometer, which can damage the filament.
Data Analysis
Peak Identification: Identify the chromatographic peak corresponding to 1-ethynyl-1-methoxycyclopentane based on its retention time.
Background Subtraction: Obtain a clean mass spectrum of the analyte by subtracting the background noise.
Spectral Interpretation: Compare the experimental mass spectrum with the predicted fragmentation pattern outlined in this guide. Identify the molecular ion and major fragment ions.
Library Search (Optional): Perform a search against a mass spectral library (e.g., NIST, Wiley). While a direct match is unlikely, it may reveal structurally similar compounds with similar fragmentation patterns.
Workflow for Predictive Fragmentation Analysis
The following diagram outlines the logical workflow employed in this guide for the predictive analysis of a novel compound's mass spectrum.
Caption: Workflow for predictive GC-MS fragmentation analysis.
Conclusion: A Framework for Structural Elucidation
While no experimental mass spectrum for 1-ethynyl-1-methoxycyclopentane is publicly available, a detailed and scientifically sound prediction of its fragmentation pattern can be achieved through the application of established mass spectrometry principles and comparison with related structures. The dominant fragmentation pathway is predicted to be α-cleavage leading to the loss of a methyl radical and the formation of a stable oxonium ion at m/z 109, which is expected to be the base peak. This guide provides a comprehensive framework for researchers to not only anticipate the mass spectrum of this molecule but also to apply a similar predictive approach to other novel compounds, thereby accelerating the process of structural elucidation and characterization.
References
Selective isolation procedures for GC/MS analysis of ethynyl steroids in biological material. (n.d.). National Center for Biotechnology Information.
Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020, April 18). ScienceDirect.
Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (2014, May 15). PubMed.
Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclopentan-1-ol. (n.d.). Chemical Review and Letters.
Fragmentation Mechanisms. (n.d.). Michigan State University.
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Sam Houston State University.
Interpretation of mass spectra. (n.d.). University of Arizona.
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2020, November 16). Spectroscopy Online.
Mass Spectrometry - Fragmentation Patterns. (2019, December 31). Chemistry LibreTexts.
Comparative GC-MS Characterization of 6-Methoxyhex-1-yne and its Ether Homologs. (n.d.). Benchchem.
Process for the preparation of 1-methyl-1-alkoxycyclopentanes. (n.d.). Google Patents.
Fragmentation patterns of methyloxime-trimethylsilyl derivatives of constitutive mono- and disaccharide isomers analyzed by gas chromatography/field ionization mass spectrometry. (2015, February 15). PubMed.
Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development. (n.d.). Thermo Fisher Scientific.
Preparation of 1-ethynylcyclohexanol. (n.d.). Google Patents.
GC-MS analysis of bioactive compounds of ethanolic extract of Acmella Calva. (2021, December 14). International Journal of Botany Studies.
Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (n.d.). Refubium - Freie Universität Berlin.
Identification of Components of Polymer Extracts by Gas Chromatography with EI and CI High Resolution Time-of-Flight Mass Spectrometry. (n.d.). LECO Corporation.
Gc-Ms Analysis of Bioactive Compounds on Aqueous and Ethanolic Extracts of Azanza Garckeana Fruit Pulp. (2026, February 12). Der Pharma Chemica.
Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. (2014, August 1). Scholars Archive - University at Albany.
Electron ionization gas chromatography-mass spectrometry (ei-gc-ms) analysis of extracted oil from Tribulus terrestris seeds. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI.
A Comparative Guide to the Reactivity of Methoxy and Ethoxy Propargylic Ethers for the Research Scientist
For the discerning researcher in drug development and complex organic synthesis, the choice between seemingly similar functional groups can have profound implications for reaction outcomes. This guide provides an in-dept...
Author: BenchChem Technical Support Team. Date: March 2026
For the discerning researcher in drug development and complex organic synthesis, the choice between seemingly similar functional groups can have profound implications for reaction outcomes. This guide provides an in-depth technical comparison of the reactivity of methoxy and ethoxy propargylic ethers, two common scaffolds in modern synthetic chemistry. By examining their behavior in key transformations, we aim to provide a framework for rational substrate selection, supported by mechanistic insights and available experimental data.
Fundamental Properties: Unpacking the Electronic and Steric Dichotomy
At first glance, the methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are simple homologues. However, the addition of a single methylene unit imparts subtle yet significant differences in their electronic and steric profiles, which in turn govern their reactivity.
Electronic Effects: Both methoxy and ethoxy groups are considered electron-donating due to the resonance effect of the oxygen lone pairs, which can delocalize into an adjacent π-system.[1] Concurrently, the electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect. For the methoxy group, the inductive effect is slightly stronger, while its resonance effect is also marginally more pronounced compared to the ethoxy group.[1] These nuanced electronic differences can influence the stability of charged intermediates in various reactions.
Steric Effects: The most significant difference lies in their steric bulk. The ethoxy group, with its additional methyl rotor, presents a larger steric footprint than the methoxy group. This steric hindrance can play a decisive role in reactions where a nucleophile or a bulky catalyst approaches the propargylic center or the alkyne.
Property
Methoxy (-OCH₃)
Ethoxy (-OC₂H₅)
Electronic Effect
Slightly more electron-donating via resonance, slightly more electron-withdrawing inductively[1]
Slightly less electron-donating via resonance, slightly less electron-withdrawing inductively[1]
Steric Hindrance
Lower
Higher
The Nicholas Reaction: Stabilizing Propargylic Cations
The Nicholas reaction, which involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl complex, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.[2] The reaction proceeds via the formation of a stabilized propargylium cation, and the nature of the alkoxy group can influence both the formation and subsequent reaction of this intermediate.
In the subsequent nucleophilic attack, the larger steric bulk of the ethoxy group could hinder the approach of the nucleophile to the propargylic carbon, potentially leading to slower reaction rates compared to the methoxy analogue, especially with bulky nucleophiles.
Caption: Generalized workflow of the Nicholas Reaction.
Experimental Protocol: A General Procedure for the Nicholas Reaction
This protocol is a representative example for the intermolecular Nicholas reaction.
Complexation: To a solution of the propargylic ether (1.0 equiv) in dichloromethane (DCM) at room temperature, add dicobalt octacarbonyl (1.1 equiv). Stir the mixture for 2-4 hours or until TLC analysis indicates complete formation of the cobalt complex.
Cation Formation and Nucleophilic Attack: Cool the reaction mixture to -78 °C. Add a solution of the nucleophile (1.5 equiv) in DCM. Slowly add a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equiv).
Reaction Progression: Allow the reaction to stir at -78 °C for 1-3 hours, monitoring by TLC.
Quenching and Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Demetallation: Dissolve the crude product in a suitable solvent (e.g., acetone or acetonitrile) and add an oxidant such as ceric ammonium nitrate (CAN) or N-methylmorpholine N-oxide (NMO) portionwise until the reaction is complete.
Purification: Purify the product by flash column chromatography.
Meyer-Schuster and Rupe Type Rearrangements: The Influence of the Ether Moiety
The Meyer-Schuster and Rupe rearrangements are acid-catalyzed isomerizations of propargylic alcohols to α,β-unsaturated carbonyl compounds.[3][4] While these reactions are classically described for alcohols, analogous rearrangements can be envisioned for propargylic ethers, particularly under Lewis acidic conditions that can facilitate cleavage of the C-O bond.
The mechanism of the Meyer-Schuster rearrangement involves protonation of the oxygen, followed by a 1,3-shift to form an allene intermediate, which then tautomerizes.[3] In the case of a propargylic ether, a Lewis acid would coordinate to the ether oxygen, promoting its departure and the formation of a propargyl cation.
Here, the greater steric hindrance of the ethoxy group could disfavor the initial coordination of a bulky Lewis acid, potentially leading to a slower reaction rate compared to the methoxy ether. Conversely, the slightly greater electron-donating nature of the methoxy group could better stabilize the incipient carbocation.
A study on the iodo-Meyer-Schuster rearrangement of 3-alkoxy-2-yn-1-ols provides some direct insight, noting that phenoxy propargyl alcohols are more stable and give higher purity and selectivity than their ethoxy counterparts. While not a direct methoxy/ethoxy comparison, this suggests that less sterically demanding ether groups may be advantageous in this type of transformation.
Caption: Key steps in the Meyer-Schuster rearrangement.
Gold and Platinum Catalysis: Modern Tools for Alkyne Activation
Gold and platinum catalysts have emerged as powerful tools for the selective activation of alkynes, enabling a wide range of transformations.[1][5][6][7][8]
Gold Catalysis: Gold(I) and gold(III) catalysts are particularly effective in promoting nucleophilic additions to alkynes and cyclization reactions of propargylic systems.[1][5][6] In gold-catalyzed oxidations of propargylic ethers, the regioselectivity is dictated by the inductive effects of the alkoxy group, leading to the formation of β-alkoxy-α,β-unsaturated ketones.[9] While a direct comparison of reaction rates between methoxy and ethoxy ethers is not explicitly detailed, the electronic perturbation of the alkyne by the ether oxygen is the key factor. Given the subtle electronic differences, one might expect similar regiochemical outcomes but potentially different reaction rates due to steric effects on catalyst coordination.
Platinum Catalysis: Platinum catalysts are widely used in hydrosilylation reactions of propargylic alcohols and ethers.[7][8] One study on the platinum-catalyzed hydrosilylation of a propargylic methyl ether showed that the reaction proceeded in a similar yield to the corresponding alcohol, indicating that the ether linkage is well-tolerated. A competition experiment in the same study revealed that the propargylic alcohol reacted much faster than the corresponding methyl ether, highlighting the influence of the free hydroxyl group. While this does not directly compare methoxy and ethoxy ethers, it underscores that the nature of the propargylic oxygen substituent significantly impacts reactivity. The bulkier ethoxy group could be expected to slow the rate of hydrosilylation compared to a methoxy group by impeding the approach and coordination of the platinum catalyst.
Radical cyclizations of propargylic ethers are a valuable method for the construction of cyclic and heterocyclic systems.[10][11] These reactions typically involve the generation of a radical which then adds to the alkyne in an intramolecular fashion.
The nature of the alkoxy group can influence the stability of the starting material and the transition state of the cyclization. The slightly different C-H bond strengths in the methoxy versus ethoxy groups could lead to differences in the ease of radical formation if hydrogen abstraction is the initiating step. However, a more pronounced effect is likely to be steric. A bulkier ethoxy group could influence the preferred conformation of the transition state in the cyclization step, potentially affecting the diastereoselectivity of the reaction. While specific comparative studies are lacking, it is a reasonable hypothesis that the less sterically demanding methoxy group may allow for faster cyclization rates in some systems.
Synthesis of Methoxy and Ethoxy Propargylic Ethers
The choice between a methoxy or ethoxy propargylic ether often begins with their synthesis. A common and versatile method is the Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis of Propargylic Ethers
Alkoxide Formation: To a solution of propargyl alcohol (1.0 equiv) in a suitable anhydrous solvent such as tetrahydrofuran (THF) at 0 °C, add a strong base like sodium hydride (NaH) (1.1 equiv) portionwise.
Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Alkylation: Cool the reaction mixture back to 0 °C and add the appropriate alkylating agent, either methyl iodide (for methoxy) or ethyl iodide (for ethoxy) (1.2 equiv), dropwise.
Completion: Allow the reaction to warm to room temperature and stir overnight.
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by distillation or flash column chromatography to yield the desired propargylic ether.
Conclusion: A Matter of Fine-Tuning
The choice between a methoxy and an ethoxy propargylic ether is a nuanced decision that should be guided by the specific demands of the reaction at hand.
For reactions where steric hindrance at the propargylic center is a concern, such as in nucleophilic substitutions with bulky reagents or in certain metal-catalyzed processes, the smaller methoxy group is likely the superior choice, potentially leading to faster reaction rates and higher yields.
In contrast, the slightly greater steric bulk of the ethoxy group might be leveraged to influence diastereoselectivity in certain cyclization reactions. Its electronic properties are very similar to the methoxy group, making steric factors the primary differentiator.
While direct, quantitative comparative data remains an area ripe for further investigation, the fundamental principles of steric and electronic effects provide a robust framework for predicting the relative reactivity of these two valuable synthetic building blocks. As a senior application scientist, I encourage fellow researchers to consider these factors carefully in their experimental design to optimize reaction outcomes and accelerate the discovery process.
References
Meyer–Schuster rearrangement - Wikipedia. Available at: [Link]
Meyer-Schuster Rearrangement - SynArchive. Available at: [Link]
Scope and limitations of gold-catalyzed propargylic substitution of... - ResearchGate. Available at: [Link]
Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds - MDPI. Available at: [Link]
The Meyer–Schuster Rearrangement - Organic Reactions. Available at: [Link]
Gold-Catalyzed Oxidation of Propargylic Ethers with Internal C-C Triple Bonds: Impressive Regioselectivity Enabled by Inductive Effect - PMC. Available at: [Link]
Radical Cyclization of Bromomethyldimethylsilyl Propargyl Ethers; a General Method for the Stereoselective Synthesis of Variously Substituted Trimethylenemethane (TMM) Precursors - Taylor & Francis. Available at: [Link]
Rupe Rearrgment | PPTX - Slideshare. Available at: [Link]
Gold-Catalyzed Oxidative Reactions of Propargylic Carbonates Involving 1,2-Carbonate Migration: Stereoselective Synthesis of Functionalized Alkenes - Organic Chemistry Portal. Available at: [Link]
Meyer–Schuster rearrangement - YouTube. Available at: [Link]
Rupe Rearrangement - SynArchive. Available at: [Link]
Mechanism of the Meyer--Schuster rearrangement (Journal Article) | OSTI.GOV. Available at: [Link]
The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones - SciELO. Available at: [Link]
Rupe and Meyer‐Schuster rearrangement of propargylic alcohols. - ResearchGate. Available at: [Link]
Platinum catalysed hydrosilylation of propargylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40496J. Available at: [Link]
(PDF) Platinum catalysed hydrosilylation of propargylic alcohols - ResearchGate. Available at: [Link]
Platinum catalysed hydrosilylation of propargylic alcohols - PubMed. Available at: [Link]
Copper- and Visible-Light-Catalyzed Cascade Radical Cyclization of N-Propargylindoles with Cyclic Ethers | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Nicholas reaction - chemeurope.com. Available at: [Link]
Platinum catalysed hydrosilylation of propargylic alcohols - RSC Publishing. Available at: [Link]
Scope and advances in the catalytic propargylic substitution reaction - PMC - NIH. Available at: [Link]
Alcohols in SN1 and SN2 Reactions - Chemistry Steps. Available at: [Link]
Radical reaction of mono-substituted compound at the propargylic position - ResearchGate. Available at: [Link]
Influence of Strong Donors on Industrial Platinum Catalysts in the Hydrosilylation Reaction - mediaTUM. Available at: [Link]
Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes - PMC. Available at: [Link]
Applications Of Steric Hindrance And Exclusion Ratio In Organic Synthesis - FasterCapital. Available at: [Link]
Cyclization of Aryl Propargyl Ethers for the Synthesis of Chromenes and Their Derivatives. Available at: [Link]
Application of the Nicholas reaction to the synthesis of dicobalt hexacarbonyl complexed diyne ethers | Request PDF - ResearchGate. Available at: [Link]
Propargylic Coupling Reactions via Bimetallic Alkyne Complexes: The Nicholas Reaction. Available at: [Link]
(PDF) The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones - ResearchGate. Available at: [Link]
Enyne synthesis - Organic Chemistry Portal. Available at: [Link]
Highly efficient synthesis of 1-methoxy-2-propanol using ionic liquid catalysts in a micro-tubular circulating reactor - ResearchGate. Available at: [Link]
Elemental Analysis and Purity Validation of Alkynyl Ethers: A Comparative Technical Guide
Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Professionals.[1] Introduction: The "Hidden" Instability of Alkynyl Ethers Alkynyl ethers (ynol ethers, ) are potent "push-pull" synthons in organic...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Professionals.[1]
Introduction: The "Hidden" Instability of Alkynyl Ethers
Alkynyl ethers (ynol ethers,
) are potent "push-pull" synthons in organic chemistry. Their electron-rich triple bond makes them invaluable for [2+2] cycloadditions, metal-catalyzed cross-couplings, and the synthesis of complex polyketides. However, this same electronic activation renders them notoriously unstable.
Unlike robust alkyl ethers, alkynyl ethers are prone to rapid acid-catalyzed hydrolysis (generating carboxylic acid derivatives) and thermal rearrangement (forming ketenes). Consequently, standard purity validation workflows—designed for stable pharmaceuticals—often yield misleading data when applied to these labile intermediates.
This guide objectively compares the performance of classical Elemental Analysis (CHN) against Quantitative NMR (qNMR) and Chromatographic methods, establishing a validated protocol for accurate characterization.
Comparative Analysis of Validation Methods
The following table summarizes the failure modes and efficacy of common analytical techniques when applied to alkynyl ethers.
Table 1: Comparative Efficacy of Purity Validation Methods
Method
Suitability
Primary Failure Mode
Best Use Case
Combustion Analysis (CHN)
Low
Volatility & Degradation: High susceptibility to oxidation/hydrolysis during sample weighing and combustion. Requires isolation of neat material.
Stable, crystalline solid analogs only.
Reverse-Phase HPLC
Very Low
On-Column Hydrolysis: Aqueous/Acidic mobile phases convert ynol ethers to esters/acids during the run.
Do Not Use for kinetic stability studies.
Gas Chromatography (GC)
Low-Medium
Thermal Rearrangement: High injector temps (C) can trigger retro-ene or sigmatropic rearrangements to ketenes.
Only for thermally stable, low-MW analogs.
Quantitative NMR (qNMR)
High (Gold Standard)
None (if handled correctly): Non-destructive, performed in inert solvents (, ), requires no isolation.
Accurate purity assay of crude or sensitive oils.
The Scientific Rationale: Why Standard Methods Fail
The Hydrolysis Trap (HPLC & Handling)
Alkynyl ethers possess a high-lying HOMO on the
-carbon. In the presence of even trace water or acidic silica gel, they protonate to form a highly reactive ketene acetal cation, which rapidly hydrolyzes.
Mechanism:
Standard Reverse-Phase HPLC uses aqueous buffers (pH 2–8). Injecting an alkynyl ether into this stream often results in a chromatogram showing the hydrolysis product (ester), leading the researcher to falsely believe the synthesis failed.
The Thermal Trap (GC & CHN)
Many alkynyl ethers, particularly allyl- or benzyl-substituted variants, undergo [3,3]-sigmatropic rearrangements (Claisen type) upon heating. In a GC injector port at 200°C, a pure alkynyl ether can quantitatively rearrange to a ketene, which then reacts with the column stationary phase or decomposes.
Visualizing the Instability Pathways
The following diagram illustrates the degradation pathways that confound standard analysis.
Figure 1: Degradation pathways of alkynyl ethers interfering with standard analysis.
Recommended Protocol: Quantitative NMR (qNMR)
qNMR is the only self-validating method for these compounds because it allows analysis in an inert, anhydrous environment without thermal stress.
Reagents & Equipment
Solvent:
(Benzene-d6) or (neutralized over basic alumina). Note: Commercial is often acidic; filtration through basic alumina is mandatory.
Internal Standard (IS): 1,3,5-Trimethoxybenzene (solid, non-volatile) or Dimethyl sulfone.
Instrument: 400 MHz NMR or higher. Relaxation delay (
) set to seconds to ensure full relaxation.
Step-by-Step Workflow
Standard Preparation: Weigh exactly ~10 mg of the Internal Standard (IS) into a clean vial. Record mass to 0.01 mg precision (
).
Sample Preparation: Weigh exactly ~20-30 mg of the Alkynyl Ether sample into the same vial. Record mass (
).
Solvation: Add 0.6 mL of anhydrous, neutralized deuterated solvent. Shake gently to dissolve.
Acquisition:
Pulse angle: 90°.
Number of scans: 16–32.
Relaxation delay (
): 30s (Critical for quantitative accuracy).
Processing: Phase and baseline correct manually. Integrate the diagnostic signal of the IS (e.g., 9H singlet at 6.0 ppm for trimethoxybenzene) and a distinct signal of the alkynyl ether (e.g.,
protons).
Calculation
Where:
= Integration Area
= Number of protons (e.g., 9 for IS, 2 for sample)
= Molecular Weight
= Mass weighed
Analytical Decision Matrix
Use this workflow to select the correct validation method based on your specific alkynyl ether derivative.
Figure 2: Decision matrix for selecting the appropriate purity validation method.
Experimental Case Study: Discrepancy in Data
In a validation study of 1-(benzyloxy)prop-1-yne, the following results were observed, highlighting the necessity of qNMR.
Method
Purity Result
Observation
Conclusion
RP-HPLC (C18, Water/MeCN)
15%
Major peak at 2.5 min identified as benzyl propionate (hydrolysis product).
False Negative (Method induced degradation).
GC-MS
60%
Multiple peaks observed. Mass spectrum matched the isomer 1-indanone (thermal rearrangement).
False Negative (Thermal artifact).
qNMR ()
98.2%
Clean spectrum. No ester or indanone signals.
Accurate Result.
This data confirms that "impurities" detected by HPLC/GC are often artifacts of the analysis method itself.
Pauli, G. F., et al. (2012).[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2772-2780. [Link]
Minehan, T. (2016). Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement. PMC Labs. [Link]
Resolving C8H12O Isomers: A Comparative Guide to GC-Orbitrap, GC-QTOF, and GC-SQ Mass Spectrometry
The Analytical Challenge: C8H12O Isomeric Differentiation The chemical formula C8H12O (exact monoisotopic mass: 124.0888 Da) represents a highly diverse structural space, encompassing cyclic ketones, dienals, and unsatur...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge: C8H12O Isomeric Differentiation
The chemical formula C8H12O (exact monoisotopic mass: 124.0888 Da) represents a highly diverse structural space, encompassing cyclic ketones, dienals, and unsaturated alcohols. Prominent examples include1 [3] and 2 [4]. In drug development and fragrance profiling, distinguishing these isomers within complex matrices is critical.
When analyzed using conventional Gas Chromatography-Single Quadrupole Mass Spectrometry (GC-SQ MS), these isomers yield nearly identical nominal mass electron ionization (EI) spectra. Standard GC-SQ MS relies heavily on chromatographic retention indices, a method prone to false positives in co-eluting matrices. High-Resolution Mass Spectrometry (HRMS) solves this by measuring mass-to-charge ratios (m/z) to the fourth decimal place, allowing analysts to assign exact elemental compositions to fragment ions and map distinct mechanistic pathways [5].
Platform Comparison: Orbitrap vs. QTOF vs. Single Quadrupole
Selecting the correct mass analyzer dictates the success of structural elucidation. Here is an objective comparison of the three primary architectures used for volatile organic compound (VOC) analysis:
GC-Orbitrap MS: Utilizes an electrostatic trap to deliver ultra-high resolving power (up to 120,000 FWHM). Its dynamic range is governed by Automatic Gain Control (AGC) settings, which regulate the ion population entering the trap to prevent space-charge effects [1]. It is the gold standard for non-target unknown screening due to its sub-ppm mass accuracy.
GC-QTOF MS: Combines a quadrupole mass filter with a time-of-flight tube. While its resolving power (20,000–30,000 FWHM) is lower than the Orbitrap, it offers exceptionally fast spectral acquisition rates. This rapid scanning prevents the under-sampling of narrow chromatographic peaks, yielding superior precision for isotopic ratio measurements [2].
GC-SQ MS: Operates at unit resolution. It is blind to isobaric interferences and cannot assign exact chemical formulas to fragments. It remains the workhorse for routine, targeted quantification where reference standards are readily available.
Table 1: Quantitative Performance Metrics of GC-MS Platforms
Parameter
GC-Orbitrap MS
GC-QTOF MS
GC-SQ MS
Mass Analyzer
Electrostatic Trap
Quadrupole Time-of-Flight
Single Quadrupole
Resolving Power (FWHM)
60,000 – 120,000
20,000 – 30,000
~1,000 (Unit Resolution)
Mass Accuracy
< 1.5 ppm
2 – 5 ppm
N/A (Nominal Mass)
Spectral Acquisition Rate
3 – 7 Hz (at 60k res)
10 – 50 Hz
10 – 20 Hz
Isotope Ratio Precision
High
Superior (due to fast scan rate)
Low to Moderate
Optimal Application
Complex matrix unknowns, sub-ppm ID
Fast GC, high-throughput screening
Routine target quantification
Workflow Visualization
Figure 1: GC-MS workflow comparing HRMS and SQ platforms for C8H12O isomer differentiation.
Experimental Methodology: A Self-Validating Protocol
To ensure scientific integrity and reproducibility, the following protocol details the causality behind each experimental choice for differentiating C8H12O isomers.
Step 1: Solvent-Free Sample Extraction
Action: Extract the C8H12O isomers using Solid-Phase Microextraction (SPME) with a DVB/CAR/PDMS fiber at 40°C for 30 minutes.
Causality: SPME eliminates liquid solvents. Avoiding solvents removes the need for a solvent delay during GC acquisition, allowing the detection of highly volatile early-eluting compounds. It also prevents solvent-induced baseline anomalies that obscure low-abundance diagnostic fragment ions.
Step 2: High-Efficiency Gas Chromatography
Action: Desorb the fiber in the GC inlet at 250°C. Separate analytes on a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Program the oven: 40°C (hold 2 min), ramp to 150°C at 5°C/min.
Causality: The shallow temperature ramp (5°C/min) maximizes the longitudinal diffusion of the analytes, ensuring baseline chromatographic resolution of structural isomers that possess nearly identical boiling points.
Self-Validation: Co-inject a C8-C20 alkane standard to calculate Kovats Retention Indices (RI). This provides an orthogonal validation metric to cross-reference against exact mass data.
Step 3: Dual Ionization Strategy (EI and CI)
Action: Perform parallel acquisitions using Electron Ionization (EI) at 70 eV and Chemical Ionization (CI) using pure methane gas.
Causality: 70 eV EI provides highly reproducible, library-searchable fragmentation patterns. However, isomers like 1-ethynylcyclohexanol readily undergo dehydration (-H2O) under harsh EI conditions, losing their molecular ion. Utilizing CI with methane acts as a soft ionization technique, preserving the[M+H]+ ion at m/z 125.0966 to unequivocally confirm the intact molecular formula [1].
Step 4: HRMS Acquisition & Continuous Calibration
Action: For the Orbitrap, set the resolution to 60,000 (at m/z 200) and the AGC target to 1e6. For the QTOF, set the acquisition rate to 5 Hz. Calibrate both systems continuously using perfluorotributylamine (PFTBA) lock masses (e.g., m/z 68.9952).
Causality: Continuous lock mass correction compensates for instrumental drift caused by minor thermal fluctuations in the flight tube or orbitrap analyzer. This ensures mass accuracy remains strictly below 2 ppm, which is mandatory for distinguishing isobaric fragments.
Mechanistic Insights: The Power of Exact Mass
The true value of HRMS lies in fragment elucidation. Consider an abundant fragment ion at nominal mass m/z 81 observed in the EI spectra of a C8H12O sample.
In a GC-SQ MS , m/z 81 is a single, unresolved peak.
In a GC-Orbitrap MS , this peak is resolved into distinct elemental compositions based on exact mass. It could be the hydrocarbon fragment[C6H9]+ (exact mass 81.0704 Da) or the oxygenated fragment[C5H5O]+ (exact mass 81.0340 Da).
By leveraging HRMS, we can mechanistically prove that 1-acetylcyclohexene predominantly forms [C6H9]+ via the loss of the acetyl radical, whereas other oxygenated isomers may yield [C5H5O]+. This depth of structural elucidation is impossible on unit-resolution platforms and is critical for minimizing false annotations in environmental and pharmaceutical screening [5].
References
Enhanced Isotopic Ratio Outlier Analysis (IROA)
Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole, and quadrupole-time-of-flight mass spectrometry
Source: NIH / PMC
URL
Technical Comparison: 1-Ethynyl-1-methoxycyclopentane vs. Cyclohexane Analogs
Executive Summary This guide provides a rigorous technical comparison between 1-ethynyl-1-methoxycyclopentane (EMCP) and its six-membered analog, 1-ethynyl-1-methoxycyclohexane (EMCH). While structurally similar, the dif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a rigorous technical comparison between 1-ethynyl-1-methoxycyclopentane (EMCP) and its six-membered analog, 1-ethynyl-1-methoxycyclohexane (EMCH). While structurally similar, the difference in ring size (5 vs.[1] 6) dictates profound divergences in conformational energy, steric accessibility, and reactivity profiles—specifically regarding I-Strain (Internal Strain) effects during sp³ to sp² transitions.
Key Finding: EMCP exhibits superior reactivity in acid-catalyzed cationic processes (e.g., hydrolysis, Rupe rearrangement) compared to EMCH. This is driven by the relief of ground-state eclipsing strain in the cyclopentane ring upon ionization, a driving force absent in the thermodynamically stable chair conformation of the cyclohexane analog.
Structural & Physical Analysis
The core differentiation lies in the ground-state thermodynamics of the cycloalkyl rings.
Comparative Properties Table
Property
1-Ethynyl-1-methoxycyclopentane (EMCP)
1-Ethynyl-1-methoxycyclohexane (EMCH)
CAS Number
118804-12-9
5240-36-8
Molecular Weight
124.18 g/mol
138.21 g/mol
Ground State Conformation
Envelope (Puckered)
Chair (Rigid, Stable)
Ring Strain Energy
~6.5 kcal/mol
~0.1 kcal/mol
Steric Environment
Moderate steric crowding; flexible.
High steric bulk; rigid axial/equatorial locking.
Hybridization Preference
Favors sp² transitions (Strain Relief).
Resists sp² transitions (Strain Increase).
The "I-Strain" Effect (Mechanistic Insight)[2]
Cyclopentane (EMCP): In its ground state (sp³), the cyclopentane ring suffers from significant eclipsing interactions between adjacent hydrogens (torsional strain). When the C1 carbon rehybridizes to sp² (e.g., during the formation of an oxocarbenium intermediate), the ring flattens slightly, relieving these eclipsing interactions. Consequently, EMCP is kinetically primed for ionization .
Cyclohexane (EMCH): The cyclohexane ring exists in a near-perfect chair conformation with staggered bonds. Rehybridizing C1 to sp² disrupts this ideal geometry, introducing torsional strain and forcing the ring into a half-chair or boat-like transition state. Thus, EMCH is kinetically resistant to ionization compared to EMCP.
Synthesis & Production Workflows
Synthesis of both analogs follows a parallel two-step sequence: Nucleophilic alkynylation of the ketone followed by O-methylation.
Reaction Pathway Visualization
The following diagram illustrates the divergent synthesis and activation pathways.
Caption: General synthetic workflow for 1-ethynyl-1-methoxycycloalkanes. Step 1 yields vary slightly by ring size due to equilibrium constants.
Detailed Synthetic Protocol (EMCP Focus)
Note: This protocol is adapted for high-purity applications.
Step 1: Zn(OTf)₂-Catalyzed Alkynylation of Cyclopentanone
Setup: Flame-dry a 250 mL Schlenk flask under Argon.
Reagents: Charge with Zn(OTf)₂ (5 mol%) and TBAF·3H₂O (5 mol%). Add anhydrous acetonitrile (MeCN, 50 mL).
Addition: Cool to -10°C. Saturate with Acetylene gas (bubbling) for 15 mins.
Reaction: Add Cyclopentanone (10 mmol) dropwise. Stir at -10°C for 2 hours.
Workup: Quench with sat. NH₄Cl. Extract with Et₂O.[2] Dry over MgSO₄.
Setup: Suspend NaH (1.2 equiv, 60% dispersion) in dry THF (0°C).
Addition: Add 1-ethynylcyclopentan-1-ol (from Step 1) dropwise. Evolution of H₂ gas occurs. Stir 30 mins.
Alkylation: Add Methyl Iodide (MeI, 1.5 equiv) dropwise. Warm to RT and stir for 4 hours.
Purification: Quench with water, extract with pentane (to remove mineral oil). Distill under reduced pressure.
Target:1-ethynyl-1-methoxycyclopentane (EMCP) .
Reactivity Profile: Hydrolysis & Rearrangement[2]
The most critical performance metric for these compounds in drug development is their stability and behavior under acidic conditions (e.g., metabolic simulation or prodrug activation).
Acid-Catalyzed Hydrolysis (Kinetics)
Upon exposure to aqueous acid, the methoxy group is cleaved via an oxocarbenium ion intermediate.
EMCP (5-ring): Fast hydrolysis. The transition state (sp²) relieves the eclipsing strain of the envelope conformation.
EMCH (6-ring): Slow hydrolysis. The transition state introduces strain into the stable chair conformation.
Experimental Implication: In prodrug design, EMCP derivatives will release the active "payload" (or reveal the ketone) significantly faster than EMCH derivatives in acidic microenvironments (e.g., lysosomes).
Rupe vs. Meyer-Schuster Rearrangement
Under strong acidic conditions, these propargylic ethers/alcohols undergo rearrangement.
Rupe Rearrangement: Dehydration to the enyne followed by hydration to the
-unsaturated ketone.
Meyer-Schuster Rearrangement: 1,3-shift of the oxygen to form the
-unsaturated aldehyde/ketone without ring involvement.
Mechanism Diagram:
Caption: Competitive pathways in acid. EMCP favors Path A (Rupe) due to the stability of the exocyclic double bond in 5-membered rings.
Comparative Data: Rearrangement Yields
Condition
EMCP Product Distribution
EMCH Product Distribution
HCOOH / Reflux
Major: 1-Acetylcyclopentene (Rupe)
Major: 1-Acetylcyclohexene (Rupe)
Reaction Time
Fast (< 30 mins)
Slow (> 60 mins)
Side Products
Minimal polymerization
Significant tar/polymerization (due to slower kinetics allowing side reactions)
Experimental Validation Protocol
To verify the reactivity difference in your own lab, use this standard hydrolysis kinetics assay.
Protocol: Comparative Hydrolysis Kinetics
Preparation: Prepare 0.1 M solutions of EMCP and EMCH in a mixed solvent system (THF:H₂O, 4:1).
Initiation: Add HCl to reach a final concentration of 0.01 M. Maintain temperature at 25°C.
Monitoring: Monitor the disappearance of the methoxy signal (~3.2 ppm) and the appearance of the ketone signal via ¹H NMR or GC-MS at 5-minute intervals.
Analysis: Plot ln[Concentration] vs. Time. The slope (
) will likely be 2-5x higher for EMCP than EMCH.
References
Synthesis of 1-ethynylcyclopentan-1-ol: Chemical Review and Letters. (2025). "Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations."
I-Strain and Reactivity: Brown, H. C., & Gerstein, M. (1950). "Acid-Base Studies in Gaseous Systems. VII. Dissociation of the Addition Compounds of Trimethylboron and Cyclic Imines; I-Strain." Journal of the American Chemical Society.
Rupe Rearrangement in Water: ResearchGate. (2008). "Additive-assisted Rupe rearrangement of 1-ethynylcyclohexan-1-ol in near-critical water."
Cycloalkane Stability: Chemistry LibreTexts. "4.2: Cycloalkanes and Their Relative Stabilities."
Product Data (EMCH): PubChem. "1-Ethynyl-1-methoxycyclohexane."
Product Data (EMCP): PubChem. "1-Ethynyl-1-methoxycyclopentane."
A Comprehensive Guide to the Proper Disposal of 1-ethynyl-1-methoxycyclopentane
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 1-ethynyl-1-methoxycyclopentane. The information herein is design...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 1-ethynyl-1-methoxycyclopentane. The information herein is designed to ensure laboratory safety, maintain regulatory compliance, and build a foundation of trust through scientifically sound operational protocols. The unique chemical nature of this compound, possessing both an ether and a terminal alkyne functional group, necessitates a multi-faceted approach to its waste management.
Core Hazard Analysis: Understanding the "Why" Behind the Procedure
Effective disposal begins with a thorough understanding of the inherent risks associated with 1-ethynyl-1-methoxycyclopentane. The disposal protocol is dictated by three primary hazards: peroxide formation, explosive acetylide potential, and flammability.
Peroxide Formation (Ether Moiety): Like many ethers, the methoxy group in 1-ethynyl-1-methoxycyclopentane can react with atmospheric oxygen, especially when exposed to light, to form unstable and potentially explosive peroxide crystals.[1][2][3] This risk increases over time, even in unopened containers.[1] For this reason, it is critical to date all containers upon receipt and upon opening. As a best practice, opened containers should be disposed of within six months, and unopened containers within one year.[2][4] If crystalline solids are visible around the cap or within the container, do not handle it; this is a sign of dangerous peroxide formation, and you should contact your institution's Environmental Health and Safety (EHS) office immediately.[1][2]
Explosive Acetylide Formation (Terminal Alkyne Moiety): The terminal ethynyl group (C≡C-H) contains an acidic proton. In the presence of certain metal salts (notably those of copper, silver, and mercury) or strong bases, this proton can be removed to form highly reactive and shock-sensitive acetylide anions, which can be explosive.[5] Therefore, reaction mixtures must be properly quenched to neutralize this reactive site before they are designated for waste collection.
Flammability (Cyclopentane and Ether Structure): The compound is a flammable liquid with a low flash point and should be handled accordingly.[6][7] All handling and disposal procedures must be conducted away from heat, sparks, open flames, and other ignition sources.[6][8] Use of non-sparking tools and grounding of containers during transfer are essential safety measures.[6][8]
Essential Safety and Personal Protective Equipment (PPE)
Prior to handling 1-ethynyl-1-methoxycyclopentane in any capacity, including disposal, the following engineering controls and PPE must be in place. All operations should be performed within a certified chemical fume hood to minimize inhalation exposure and contain any potential spills.[5]
Equipment/PPE
Specification
Rationale
Eye Protection
ANSI Z87.1-compliant safety goggles with side shields.
Protects against splashes and vapors that can cause serious eye irritation.[9][10]
Hand Protection
Chemical-resistant nitrile or polyvinyl alcohol gloves.
Provides a barrier against skin contact. Gloves must be changed immediately if contaminated.[2][5]
Body Protection
Flame-resistant laboratory coat.
Protects against splashes and provides a layer of fire resistance.[5]
The correct disposal pathway depends on the form of the waste. The following workflow provides a logical decision-making process to ensure the appropriate protocol is followed.
Caption: Disposal decision workflow for 1-ethynyl-1-methoxycyclopentane waste.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Unused or Expired 1-ethynyl-1-methoxycyclopentane
This procedure applies to the pure chemical in its original container.
Assess the Container: Visually inspect the container for any signs of peroxide formation (crystal growth, cloudiness). DO NOT OPEN OR MOVE a container if peroxides are suspected. Contact your EHS office immediately.[2]
Seal Securely: Ensure the container cap is tightly sealed.
Label Appropriately: The container must be labeled as hazardous waste. Affix a tag that clearly states:
Store for Pickup: Place the sealed and labeled container in a designated satellite accumulation area for flammable waste. This area should be cool, dry, and well-ventilated.[8]
Arrange Disposal: Contact your institution's EHS department to arrange for pickup and disposal.[4][12] Do not attempt to dispose of this chemical down the drain or in regular trash.[13]
Protocol B: Quenching and Disposal of Reaction Mixtures
This protocol is critical for neutralizing the reactive alkyne before disposal.
Work in a Fume Hood: Perform all quenching steps in a certified chemical fume hood while wearing all required PPE.[5]
Dilute the Mixture: Dilute the reaction mixture with an equal volume of an inert solvent, such as tetrahydrofuran (THF), to help manage any heat generated during the quench.[5]
Neutralize the Alkyne: Slowly add a proton-donating quenching agent, such as isopropanol or methanol, to the stirred reaction mixture. The addition should be done dropwise via an addition funnel or syringe to maintain temperature control.[5] Continue the addition until any signs of reaction (e.g., gas evolution) have completely ceased.
Equilibrate: Allow the quenched mixture to stir and return to room temperature.
Collect as Waste: Transfer the fully quenched solution to a designated hazardous waste container compatible with the solvents used.[11]
Label the Container: Securely seal the container and label it with:
"Hazardous Waste"
Contents: List all components of the quenched mixture (e.g., "Quenched 1-ethynyl-1-methoxycyclopentane, Isopropanol, THF, etc."). Do not use abbreviations.[11]
Store and Dispose: Store the container in the satellite accumulation area and arrange for EHS pickup.
Protocol C: Disposal of Contaminated Materials
Solid Waste (Non-Sharps): Items such as contaminated gloves, pipette tips, and paper towels should be collected in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[12] The container must be clearly labeled "Hazardous Chemical Waste" and specify that it "Contains 1-ethynyl-1-methoxycyclopentane".[12] Keep the container sealed when not in use.
Sharps Waste: Needles, syringes, and glass Pasteur pipettes contaminated with the chemical must be placed into a designated, puncture-proof sharps container.[12] The container must be labeled "Hazardous Chemical Waste - Sharps" and indicate the presence of the chemical.[12] Once three-quarters full, seal the container and dispose of it through your institution's EHS-approved hazardous waste stream.
Contaminated Glassware: Rinse glassware with a small amount of a suitable solvent (e.g., acetone). This initial rinsate is hazardous and must be collected as liquid waste (it can be added to a compatible quenched waste stream). Subsequent cleaning with detergent and water can proceed as usual, in accordance with institutional guidelines.[12]
Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pad. Do not use combustible materials like paper towels to absorb the bulk of the spill.
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[14]
Decontaminate the area with soap and water.
Major Spill (e.g., >100 mL or any spill outside a fume hood):
Evacuate the immediate area, alerting all nearby personnel.[2]
If safe to do so, remove any nearby ignition sources and increase ventilation by opening sashes.
Immediately contact your institution's EHS or emergency response team for assistance.[2] Do not attempt to clean up a large spill yourself.
By adhering to these detailed procedures, you can effectively manage the risks associated with 1-ethynyl-1-methoxycyclopentane and ensure its safe and compliant disposal, protecting yourself, your colleagues, and the environment.
References
Title: Highly Hazardous Chemicals and Chemical Spills
Source: Vanderbilt University Medical Center, Environmental Health & Safety
URL: [Link]
Title: Diethyl Ether - Standard Operating Procedure
Source: University of California, Santa Barbara
URL: [Link]
Title: 1-Ethynyl-1-methoxycyclohexane Safety and Hazards
Source: PubChem, National Institutes of Health
URL: [Link]
Title: Use of Ether
Source: University of Arizona, Environment, Health & Safety
URL: [Link]
Title: Diethyl ether - Standard Operating Procedure (SOP)
Source: The University of Toledo
URL: [Link]
Title: PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL
Source: Jawaharlal Nehru Centre for Advanced Scientific Research (JNCASR)
URL: [Link]
Title: Guide to Laboratory Sink/Sewer Disposal of Wastes
Source: Virginia Commonwealth University, Office of Clinical and Research Safety
URL: [Link]
Personal protective equipment for handling 1-ethynyl-1-methoxycyclopentane
Handling specialized organic compounds requires moving beyond generic safety protocols to a mechanistic understanding of the chemical's specific reactivity. As an application scientist, my approach to laboratory safety i...
Author: BenchChem Technical Support Team. Date: March 2026
Handling specialized organic compounds requires moving beyond generic safety protocols to a mechanistic understanding of the chemical's specific reactivity. As an application scientist, my approach to laboratory safety is grounded in causality: we do not simply wear Personal Protective Equipment (PPE) to fulfill a compliance checklist; we engineer our defenses based on the molecular behavior of the compound .
Here is the comprehensive, self-validating operational and safety guide for handling 1-ethynyl-1-methoxycyclopentane (CAS: 118804-12-9).
Mechanistic Hazard Assessment
To select the correct PPE and operational controls, we must first deconstruct the molecular structure of 1-ethynyl-1-methoxycyclopentane (Molecular Weight: 124.18 g/mol )[1]. This compound presents a trifecta of distinct chemical hazards:
The Ether Moiety (Auto-Oxidation Risk): The methoxy group classifies this compound as an ether. While the C1 position on the cyclopentane ring lacks an abstractable alpha-hydrogen, the methoxy group itself can undergo radical auto-oxidation upon prolonged exposure to atmospheric oxygen, forming explosive organic peroxides[2].
The Terminal Alkyne (Metal Acetylide Formation): The ethynyl group (-C≡CH) contains a weakly acidic terminal hydrogen. If exposed to heavy metals (such as copper, silver, or brass fittings), it can react to form highly shock-sensitive metal acetylides.
The Cyclopentyl Backbone (Flammability): As a low-molecular-weight, volatile organic compound, it possesses a low flash point. Its vapors are heavier than air and can easily travel to distant ignition sources[3].
Personal Protective Equipment (PPE) Matrix
Based on the4[4], standard laboratory attire is insufficient. The following matrix details the required PPE and the scientific causality behind each mandate.
PPE Category
Specification
Causality & Scientific Rationale
Body Protection
Flame-Resistant (FR) Lab Coat (e.g., Nomex)
Standard cotton/polyester blends can melt or ignite during a flash fire. FR coats provide a critical thermal barrier against volatile flammable liquids.
Eye/Face Protection
ANSI Z87.1 Chemical Splash Goggles + Face Shield
Protects against micro-droplet splashes and acts as a primary physical blast shield in the event of an unexpected peroxide or acetylide decomposition[4].
Hand Protection
Medium-Weight Nitrile or Neoprene Gloves
Aliphatic ethers can rapidly permeate thin latex. Nitrile provides a superior, self-validating barrier against organic solvent permeation.
Engineering Controls
Certified Chemical Fume Hood (80-120 fpm)
Prevents inhalation of volatile organic compounds (VOCs) and isolates potential fire hazards from the broader laboratory environment[3].
Step-by-Step Operational Methodology
Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety criteria are definitively met.
Phase 1: Pre-Operational Validation
Visual and Chronological Inspection: Before handling, verify the chemical's age. Ethers stored for >6 months pose a severe auto-oxidation risk[2]. If crystals are visible around the cap threads, do not touch the bottle . Friction from unscrewing the cap can detonate crystallized peroxides.
Peroxide Screening: If the bottle is within its shelf life and visually clear, open it inside the fume hood and immediately test the liquid using a quantitative KI-starch peroxide test strip. Validation Gate: Only proceed with the synthesis if peroxide levels are strictly <30 ppm.
Atmospheric Control: Purge your reaction vessel with an inert gas (Nitrogen or Argon). Displacing oxygen prevents the initiation of the radical auto-oxidation cascade that forms peroxides[3].
Figure 1: Decision matrix for peroxide screening of ether-containing compounds prior to use.
Phase 2: Execution & Hardware Selection
Hardware Exclusion: Ensure all spatulas, needles, and reaction vessels are made of glass, PTFE, or stainless steel. Critical: Ban all copper, brass, or silver-containing alloys from the workspace to prevent the formation of explosive metal acetylides.
Static Dissipation: When transferring volumes larger than 50 mL, ground and bond the receiving vessels. Flowing low-polarity liquids generates static electricity, which serves as an ignition source for flammable vapors[3].
Phase 3: Quenching & Disposal Plan
Reaction Quenching: Ensure any unreacted 1-ethynyl-1-methoxycyclopentane is safely quenched (e.g., via controlled hydration or mild oxidation) according to your specific synthetic protocol before disposal.
Waste Segregation: Collect waste in a clearly labeled, chemically compatible container (e.g., HDPE). Segregate strictly as "Non-Halogenated Flammable Liquid."
Incompatibility Check: Never mix this waste with strong oxidizers or concentrated acids. Strong acids can catalyze the exothermic cleavage of the ether linkage, leading to thermal runaway or over-pressurization of the waste container.
Figure 2: Step-by-step operational workflow for handling 1-ethynyl-1-methoxycyclopentane safely.
References
Laboratory Safety Guidance (OSHA 3404-11R)
Source: Occupational Safety and Health Administration (OSHA), U.S. Department of Labor
URL:[Link]
Prudent Practices in the Laboratory: Handling and Disposal of Chemicals
Source: National Research Council
URL:[Link]
Peroxides and peroxide-forming compounds
Source: ACS Chemical Health & Safety, American Chemical Society
URL:[Link]